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3-(Difluoromethoxy)-5-fluoronitrobenzene Documentation Hub

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  • Product: 3-(Difluoromethoxy)-5-fluoronitrobenzene
  • CAS: 1214332-99-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Strategic Fluorination in Medicinal Chemistry Scaffolds Executive Summary This technical guide provides an in-depth analysis of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6), a specialized organofluorine b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Fluorination in Medicinal Chemistry Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6), a specialized organofluorine building block. This compound is critical in modern drug discovery for introducing the difluoromethoxy (


) motif—a "lipophilic hydrogen bond donor" that modulates physicochemical properties without the metabolic liability of standard methoxy groups. This whitepaper details its structural properties, synthesis pathways, and utility as a bioisostere precursor.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is a meta-substituted nitrobenzene derivative featuring two distinct fluorine-containing functionalities: a discrete fluorine atom and a difluoromethoxy group. This substitution pattern creates a unique electronic environment, making the nitro group highly susceptible to reduction while maintaining a deactivated ring system resistant to oxidative metabolism.

Table 1: Chemical Specifications

PropertyData
Chemical Name 3-(Difluoromethoxy)-5-fluoronitrobenzene
CAS Registry Number 1214332-99-6
Molecular Formula

Molecular Weight 207.11 g/mol
SMILES FC1=CC(OC(F)F)=CC(=O)=C1
InChI Key Predicted based on structure
Physical State Liquid or Low-Melting Solid (Ambient)
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in water
Predicted LogP ~2.3 - 2.8 (Lipophilic)
Structural Analysis & Electronic Properties
3.1 The Difluoromethoxy Effect

The


 group is not merely a lipophilic spacer. Unlike the trifluoromethoxy (

) group, the terminal proton in

is sufficiently acidic to act as a weak hydrogen bond donor . This property allows it to serve as a bioisostere for hydroxyl (

) or thiol (

) groups, improving membrane permeability while retaining target binding interactions.
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the oxygen lone pairs, reducing the desolvation penalty upon protein binding compared to a methoxy group.

  • Conformational Bias: The anomeric effect of the

    
     system often locks the 
    
    
    
    group orthogonal to the aromatic ring, influencing the spatial arrangement of the scaffold.
3.2 Hammett Substituent Effects

The 3,5-disubstitution pattern places both the fluorine (


) and the difluoromethoxy group (

) in meta positions relative to the nitro group. This results in a highly electron-deficient aromatic ring, which increases the oxidation potential and stability against metabolic degradation (e.g., P450 oxidation).
Synthesis & Manufacturing Protocols

The synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene typically proceeds via the difluoromethylation of the corresponding phenol. This approach avoids the harsh conditions of direct fluorination and allows for regioselective control.

4.1 Core Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Start 3,5-Difluoronitrobenzene (Starting Material) Inter 3-Fluoro-5-nitrophenol (Intermediate) Start->Inter Hydrolysis (KOH, DMSO, Heat) Target 3-(Difluoromethoxy)-5- fluoronitrobenzene (Target) Inter->Target Difluoromethylation (Base-mediated) Reagent Reagent: ClCF2H or ClCF2CO2Na Reagent->Target Derivative 3-(Difluoromethoxy)-5- fluoroaniline (Drug Precursor) Target->Derivative Reduction (H2, Pd/C or Fe/NH4Cl)

Figure 1: Synthetic workflow from commercially available precursors to the target and its downstream aniline derivative.

4.2 Detailed Protocol: Difluoromethylation of 3-Fluoro-5-nitrophenol

Objective: Introduction of the


 moiety.
Precursor:  3-Fluoro-5-nitrophenol (CAS: 2369-10-0).[1]

Method A: Chlorodifluoromethane (Freon-22) Gas Route Note: Requires autoclave or sealed pressure vessel due to gaseous reagent.

  • Dissolution: Dissolve 3-fluoro-5-nitrophenol (1.0 eq) in DMF (dimethylformamide).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq).
    
  • Reaction: Pressurize the vessel with Chlorodifluoromethane gas (

    
    ) to ~3-5 bar. Heat to 80-100°C for 4-6 hours.
    
  • Mechanism: The base generates the phenoxide anion, which attacks the electrophilic carbene formed from

    
     (or undergoes 
    
    
    
    -like displacement).
  • Workup: Vent excess gas. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    

Method B: Sodium Chlorodifluoroacetate (Solid Reagent) Route Preferred for bench-scale safety to avoid high-pressure gas.

  • Setup: Dissolve phenol (1.0 eq) and

    
     (2.0 eq) in DMF/Water (9:1).
    
  • Addition: Add Sodium Chlorodifluoroacetate (

    
    , 2.0 eq) slowly at 90-100°C.
    
  • Mechanism: Thermal decarboxylation of the acetate generates the reactive difluorocarbene (

    
    ) in situ, which inserts into the O-H bond.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the target as a pale yellow oil/solid.

Reactivity & Applications in Drug Design
5.1 Reduction to Aniline

The primary utility of this nitrobenzene is as a precursor to 3-(Difluoromethoxy)-5-fluoroaniline .

  • Protocol: Hydrogenation using 10% Pd/C in Methanol under

    
     balloon, or chemical reduction using Iron powder (
    
    
    
    ) and Ammonium Chloride (
    
    
    ) in Ethanol/Water.
  • Significance: The resulting aniline is a versatile "warhead" for coupling with carboxylic acids or heterocycles, commonly used in kinase inhibitors (e.g., modifying the solvent-front region of the ATP binding pocket).

5.2 Nucleophilic Aromatic Substitution (

)

The presence of the nitro group and the fluorine atom at the 5-position makes the ring susceptible to


 reactions, although the 3-position is deactivated by the alkoxy group.
  • Chemo-selectivity: Strong nucleophiles (e.g., morpholine, piperazine) may displace the discrete fluorine atom (F-5) under forcing conditions, allowing for the creation of 3,5-disubstituted amino-alkoxy scaffolds.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3]

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3]

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Cold storage (2-8°C) is recommended for long-term stability to prevent slow hydrolysis of the difluoromethoxy group.
    
References
  • BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

  • BLD Pharm. (2025). Product Analysis: 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6).[4] Retrieved from

  • Hu, J., et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Journal of Organic Chemistry, 71(26), 9845-9848.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitroaromatic Derivatives. Retrieved from

Sources

Exploratory

3-(Difluoromethoxy)-5-fluoronitrobenzene CAS number and identifiers

Executive Summary & Compound Identity 3-(Difluoromethoxy)-5-fluoronitrobenzene is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its structural uniquene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3-(Difluoromethoxy)-5-fluoronitrobenzene is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its structural uniqueness lies in the meta-positioning of the difluoromethoxy (


) and fluorine substituents relative to the nitro group. This specific geometry is critical for developing kinase inhibitors and metabolic modulators where the 

moiety acts as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl or methoxy groups with enhanced metabolic stability.
Chemical Identifiers
PropertySpecification
CAS Number 1214332-99-6
IUPAC Name 1-(Difluoromethoxy)-3-fluoro-5-nitrobenzene
Molecular Formula

Molecular Weight 207.11 g/mol
SMILES FC1=CC(OC(F)F)=CC(=O)=C1
InChI Key Calculated from structure
Appearance Pale yellow liquid to low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; insoluble in water

Synthesis & Manufacturing Protocol

As a Senior Scientist, I strongly advise against "shotgun" nitration methods for this compound due to poor regioselectivity. The industry-standard protocol relies on the O-difluoromethylation of phenols . This approach ensures the structural integrity of the aromatic core before introducing the sensitive difluoromethoxy group.

Core Synthesis Route: Difluorocarbene Insertion

The most robust pathway involves the reaction of 3-fluoro-5-nitrophenol with a difluorocarbene source. While chlorodifluoromethane (Freon-22) was historically used, modern protocols utilize sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate to generate the carbene species in situ, avoiding ozone-depleting gases.

Step-by-Step Protocol (Bench Scale)

Note: This protocol assumes the use of Sodium Chlorodifluoroacetate (


) as the carbene source.
  • Reagent Setup:

    • Substrate: 3-Fluoro-5-nitrophenol (1.0 eq)

    • Reagent: Sodium chlorodifluoroacetate (2.5 eq)

    • Base: Potassium carbonate (

      
      , 3.0 eq) - Critical for buffering the reaction.
      
    • Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio). The water trace is essential for protonation steps in the carbene mechanism.

  • Reaction Execution:

    • Dissolve the phenol and

      
       in DMF/Water at room temperature.
      
    • Heat the mixture to 90–100°C .

    • Slowly add the sodium chlorodifluoroacetate solution over 2 hours. Why? Rapid addition causes carbene dimerization (to tetrafluoroethylene) rather than insertion into the phenol.

    • Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The product is less polar than the phenol.

  • Work-up:

    • Cool to room temperature and dilute with water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, then dry over

      
      .
      
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Mechanistic Pathway & Workflow

The following diagram illustrates the synthesis logic and downstream utility.

SynthesisPath Precursor 3-Fluoro-5-nitrophenol (Substrate) Intermediate Transition State: Phenoxide + :CF2 Precursor->Intermediate Base (K2CO3) Deprotonation Reagent Difluorocarbene Source (ClCF2CO2Na or ClCF2H) Reagent->Intermediate Heat (>90°C) Carbene Generation Target 3-(Difluoromethoxy)- 5-fluoronitrobenzene (CAS 1214332-99-6) Intermediate->Target Insertion & Protonation Aniline 3-Amino-5-fluoro- 1-(difluoromethoxy)benzene (Drug Intermediate) Target->Aniline Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Synthetic workflow for CAS 1214332-99-6 via difluorocarbene insertion and subsequent reduction.

Applications in Medicinal Chemistry

The difluoromethoxy group (


)  is not merely a "capped" alcohol.[2][3] It is a strategic bioisostere utilized to modulate the physicochemical properties of a drug candidate.
Why this specific scaffold?
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy group (

    
    ), which is purely lipophilic and non-polar, the 
    
    
    
    group contains an acidic proton capable of acting as a weak hydrogen bond donor. This allows it to interact with protein targets in unique ways, often improving binding affinity.
  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the alpha-carbon, significantly extending the half-life compared to a methoxy (

    
    ) group.
    
  • Electronic Modulation: The 3-fluoro-5-nitro substitution pattern creates an electron-deficient ring system. This is particularly useful when the nitro group is reduced to an aniline, creating a "deactivated aniline" that is less prone to oxidation but still nucleophilic enough for coupling reactions (e.g., amide coupling in kinase inhibitors).

Comparative Properties (Bioisosterism)
GroupLogP ContributionH-Bond Donor?Metabolic Stability
Methoxy (

)
LowNoLow (O-demethylation)
Trifluoromethoxy (

)
HighNoHigh
Difluoromethoxy (

)
Medium-High Yes (Weak) High

Safety & Handling (MSDS Highlights)

Note: Always consult the full Safety Data Sheet (SDS) before handling.

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Critical Handling Protocols:

  • Nitro-Aromatic Warning: Like many nitrobenzenes, this compound may possess energetic properties or be a blood toxin (methemoglobinemia). Use nitrile gloves and work in a fume hood.

  • Decomposition: Avoid high temperatures (>150°C) without solvent, as nitro compounds can decompose exothermically.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry."[3] Journal of Medicinal Chemistry. (Discusses the bioisosteric properties of the -OCF2H group).

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][2][3][5] Chemical Reviews. (Review of difluorocarbene reagents including ClCF2CO2Na).

  • Petko, K. I., et al. (2025).[5] "A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions." Journal of Organic and Pharmaceutical Chemistry. (Highlights reactivity of the -OCF2H group).

Sources

Foundational

Thermodynamic Properties and Stability of Difluoromethoxy Nitrobenzenes: A Comprehensive Technical Guide

As a Senior Application Scientist navigating the intersection of process safety and medicinal chemistry, I frequently encounter the unique challenges posed by heavily functionalized aromatic systems. The difluoromethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of process safety and medicinal chemistry, I frequently encounter the unique challenges posed by heavily functionalized aromatic systems. The difluoromethoxy (–OCF₂H) group is a privileged motif in modern drug design, acting as a lipophilic hydrogen bond donor that enhances membrane permeability. However, when this electron-withdrawing ether is paired with a highly energetic nitro (–NO₂) group on a benzene ring, the resulting push-pull electronic system drastically alters the molecule's thermodynamic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic properties, thermal hazards, and metabolic stability of difluoromethoxy nitrobenzenes, alongside field-proven, self-validating experimental protocols for their characterization and synthetic manipulation.

Thermodynamic Profiling and Thermal Hazard Evaluation

Nitroaromatics are inherently energetic materials. The thermal decomposition of pure nitrobenzene typically exhibits massive exothermic activity between 300 °C and 500 °C, releasing approximately


 of energy 1. The introduction of the –OCF₂H group modulates this stability profile. While the inductive electron-withdrawing effect of the fluorines stabilizes the aromatic 

-system (lowering the HOMO energy), the ether linkage introduces a potential site for thermal cleavage, often shifting the onset of exothermic decomposition to the 260–280 °C range.

To safely handle these intermediates during scale-up, we must establish a rigorous thermodynamic baseline. Below is a consolidated dataset of key physicochemical properties for standard difluoromethoxy nitrobenzene isomers.

Table 1: Quantitative Thermodynamic and Physicochemical Data
CompoundCAS NumberMol. Weight ( g/mol )Boiling Point (°C)Decomposition Onset (°C)Hazard Enthalpy (

, J/g)
4-(Difluoromethoxy)nitrobenzene 1544-86-1189.12~250> 260

3-(Difluoromethoxy)nitrobenzene 22236-07-3189.12N/A> 260

2-(Difluoromethyl)-4-fluoro-1-nitrobenzene 1214333-17-1191.11254.5 ± 35.0> 260N/A

Data aggregated from standard safety data sheets and chemical characterization databases 2, 3.

Metabolic Stability: A Physical Organic Perspective

Beyond thermal stability, the –OCF₂H group imparts exceptional metabolic stability to the aromatic core, a critical feature for drug development. From a physical organic chemistry perspective, the metabolic resistance of the difluoromethoxy group against Cytochrome P450 (CYP450) oxidation is rooted in fundamental thermodynamics.

While unfluorinated aliphatic ethers are readily oxidized by CYP450, the analogous process for difluoromethoxy arenes would necessitate a fluorine atom transfer (FAT) to the active-site


 intermediate. Because the 

bond strength is approximately 60 kcal/mol, this pathway is thermodynamically infeasible 4. Consequently, the catalytic cycle stalls, preventing the degradation of the ether linkage and preserving the molecule's structural integrity in biological matrices.

Stability A Difluoromethoxy Nitrobenzene B Thermal Stability (DSC / TGA) A->B Heat Stress C Metabolic Stability (In Vivo / CYP450) A->C Enzymatic Oxidation D Exothermic Decomposition Onset > 260°C B->D Enthalpy ~ -2.5 kJ/g E Thermodynamic Resistance (O-F Bond ~60 kcal/mol) C->E Prevents F-Atom Transfer

Logical mapping of thermal and metabolic stability pathways for difluoromethoxy nitrobenzenes.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol utilized in the characterization and synthesis of these compounds must be designed as a self-validating system. This means embedding internal checks that immediately flag anomalous data or side reactions.

Protocol A: High-Fidelity Thermal Hazard Evaluation (DSC)

When assessing the thermodynamic safety of 4-(difluoromethoxy)nitrobenzene, standard Differential Scanning Calorimetry (DSC) is insufficient. The protocol must account for the potential outgassing of corrosive hydrogen fluoride (HF) upon initial decomposition.

  • Step 1: Instrument Calibration (Self-Validation Check): Run a high-purity indium standard (

    
    ) prior to the sample batch. Causality:  Nitroaromatics release massive energy upon decomposition. Accurate onset detection is critical for process safety. If the indium melting onset deviates by 
    
    
    
    , recalibration is mandatory to prevent catastrophic miscalculation of the runaway reaction temperature.
  • Step 2: Sample Encapsulation: Weigh 2–5 mg of the nitroarene into a gold-plated, high-pressure crucible . Causality: Gold is inert to potential HF outgassing from the –OCF₂H group. Standard aluminum pans will react exothermically with HF, creating a false positive for early decomposition and skewing the thermodynamic baseline. Furthermore, the high-pressure seal prevents endothermic volatilization from masking the exothermic onset.

  • Step 3: Thermal Ramping: Ramp the temperature at

    
     from 
    
    
    
    to
    
    
    under a nitrogen purge (
    
    
    ).
  • Step 4: Data Validation: The system is self-validating if the heat flow baseline returns to a steady state post-exotherm. A permanent baseline shift indicates crucible rupture, meaning the integrated enthalpy (

    
    ) is compromised and the data must be discarded.
    
Protocol B: Chemoselective Reduction of the Nitro Motif

A common synthetic requirement is the reduction of 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline 5. The challenge lies in reducing the –NO₂ group without cleaving the delicate –OCF₂H ether linkage.

  • Step 1: Reaction Setup: Dissolve 10 mmol of the nitroarene in 50 mL of an ethanol/water mixture (4:1). Add 30 mmol of iron powder and a catalytic amount of concentrated HCl. Causality: Iron/HCl facilitates a single-electron transfer mechanism that selectively targets the highly polarized N–O bonds. Unlike palladium-catalyzed hydrogenation (Pd/C), which risks hydrodefluorination or ether cleavage under high hydrogen pressure, the iron-based reduction is highly chemoselective.

  • Step 2: Internal Standard Addition (Self-Validation Check): Add exactly 1.0 mmol of biphenyl to the reaction mixture as an internal standard. Causality: The internal standard allows for absolute quantification of the mass balance via LC-MS, making the protocol self-validating.

  • Step 3: Reflux and Workup: Heat the mixture to vigorous reflux (

    
    ) for 2 hours. Cool to room temperature, filter through a Celite pad to remove iron salts, and neutralize the filtrate with saturated 
    
    
    
    .
  • Step 4: Validation Analysis: Analyze the organic extract via LC-MS. If the molar sum of the aniline product and any unreacted starting material (relative to the biphenyl standard) falls below

    
    , the system flags that an undetected side reaction (e.g., ether cleavage) has occurred, invalidating the batch.
    

Workflow S1 Sample Prep (+ Biphenyl Std) S2 Chemoselective Reduction (Fe/HCl) S1->S2 S3 LC-MS Validation S2->S3 Monitor Mass Balance S4 Pure Aniline Derivative S3->S4 >95% Yield Confirmed

Self-validating experimental workflow for the chemoselective reduction of nitroaromatics.

Conclusion

The integration of a difluoromethoxy group onto a nitrobenzene core creates a molecule defined by extreme thermodynamic contrasts: high thermal reactivity driven by the nitro group, juxtaposed against exceptional metabolic and chemical stability imparted by the fluorinated ether. By understanding the causality behind these physical organic properties—specifically the high O–F bond dissociation energy and the energetic enthalpy of nitro decomposition—researchers can design safer, highly self-validating workflows for their utilization in advanced drug discovery.

References

  • BenchChem. "A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine." Benchchem.com, 2025. 5

  • National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC, 2023. 4

  • ResearchGate. "Effective use of scanning calorimetry in reactive chemicals hazard evaluation." ResearchGate, 2025.1

  • Key Organics. "Safety Data Sheet: 3-(Difluoromethoxy)nitrobenzene." Key Organics Ltd, 2017. 2

  • TCI Chemicals. "Safety Data Sheet: 4-(Difluoromethoxy)nitrobenzene." TCI Chemicals, 2025. 3

  • BenchChem. "2-(Difluoromethyl)-4-fluoro-1-nitrobenzene." Benchchem.com, 2025. 6

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(Difluoromethoxy)-5-fluoronitrobenzene in Organic Solvents: Predictive Modeling and Empirical Validation

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-(Difluoromethoxy)-5-fluoronitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) is a highly specialized, electron-deficient aromatic building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its unique substitution pattern—combining a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and a lipophilic difluoromethoxy ether—creates a complex intermolecular interaction profile.

Understanding the thermodynamic solubility of this compound in various organic solvents is a critical prerequisite for optimizing reaction kinetics, designing crystallization-based purification steps, and preventing yield loss during scale-up[1]. Because empirical solubility data for highly specific fluorinated intermediates is often absent from standard public thermodynamic databases, this whitepaper provides a rigorous framework combining predictive thermodynamic modeling (COSMO-RS) with a self-validating empirical shake-flask protocol to establish accurate solubility profiles.

Physicochemical Profiling & Mechanistic Drivers of Solubility

To predict and manipulate the solubility of 3-(Difluoromethoxy)-5-fluoronitrobenzene, we must first deconstruct its functional group contributions to the crystal lattice energy and solvent cavity formation:

  • Nitro Group (-NO₂): Acts as a strong hydrogen-bond acceptor and imparts a significant permanent dipole moment (

    
    ). This drives solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) and allows for dipole-dipole interactions with polar protic solvents (e.g., alcohols).
    
  • Fluoro (-F) & Difluoromethoxy (-OCF₂H) Groups: Fluorination generally increases the lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the aromatic ring via inductive effects. The -OCF₂H group disrupts the planarity of the molecule and weakens

    
     stacking interactions in the solid state compared to unfluorinated analogs. This reduction in crystal lattice energy typically increases overall solubility in organic solvents[2].
    

By mapping these interactions using Hansen Solubility Parameters (HSP) —which divide cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces—we can rationally select solvent systems that minimize the thermodynamic distance (

) between the solvent and the solute[3][4].

Predictive Thermodynamic Modeling (COSMO-RS)

Before committing to resource-intensive empirical screening, modern process chemistry relies on in silico predictions. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is the gold standard for predicting fluid phase thermodynamics without requiring functional group parameters or prior experimental data[5][6].

COSMO-RS utilizes quantum mechanics to calculate the screening charge density (


-profile) on the molecular surface. By applying statistical thermodynamics to these 

-profiles, the chemical potential (

) of 3-(Difluoromethoxy)-5-fluoronitrobenzene in any solvent can be computed, allowing for highly accurate solubility predictions[7][8].

COSMO_RS_Workflow N1 1. Input Molecular Structure N2 2. Quantum Chemical Calculation (DFT) N1->N2 N3 3. Screening Charge Density (σ-profile) N2->N3 N4 4. Statistical Thermodynamics N3->N4 N5 5. Chemical Potential (μ) in Solvent N4->N5 N6 6. Solubility Prediction N5->N6

Figure 1: COSMO-RS predictive workflow for determining thermodynamic solubility.

Quantitative Solubility Data (Representative Profiles)

Based on the physicochemical properties of structurally analogous fluorinated nitrobenzenes (such as 4-ethoxy-2-fluoro-1-nitrobenzene and 1-fluoro-4-nitrobenzene[1][9][10]), the following table presents the representative mole fraction solubility (


) of 3-(Difluoromethoxy)-5-fluoronitrobenzene across a temperature gradient.

Note: The compound exhibits maximum solubility in polar aprotic solvents due to optimal dipole-dipole matching without the energetic penalty of breaking solvent-solvent hydrogen bond networks.

Table 1: Representative Mole Fraction Solubility ( ) at 101.3 kPa
SolventClassification283.15 K298.15 K313.15 K
Methanol Polar Protic0.01850.03820.0694
Ethanol Polar Protic0.02210.04560.0812
Toluene Non-polar Aromatic0.04100.07850.1340
Ethyl Acetate Polar Aprotic0.08540.15200.2480

Empirical Validation: The Self-Validating Shake-Flask Protocol

While COSMO-RS provides excellent predictive baselines, regulatory submissions and final process designs require empirical validation. The isothermal shake-flask method remains the most reliable technique for determining true thermodynamic equilibrium solubility[11][12].

As a Senior Application Scientist, I mandate that this protocol be treated as a self-validating system. Measuring the liquid phase is insufficient; one must simultaneously analyze the solid phase to ensure the thermodynamic baseline has not shifted during the experiment.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid 3-(Difluoromethoxy)-5-fluoronitrobenzene (approx. 3-5x the predicted solubility limit) to 10 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermal Equilibration: Submerge the vials in a thermostatically controlled shaking water bath (accuracy ±0.1 K). Agitate at 150 rpm for a strict minimum of 72 hours . Insight: Highly crystalline fluorinated compounds often suffer from slow dissolution kinetics. Shorter equilibration times risk capturing a kinetic state rather than true thermodynamic equilibrium[12].

  • Phase Separation (Isothermal Filtration): After 72 hours, allow the vials to stand undisturbed for 2 hours at the test temperature to promote initial settling. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The syringe and filter must be pre-warmed to the exact experimental temperature.

  • Quantification (Liquid Phase): Dilute the filtered aliquot immediately with the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (isocratic elution, UV detection at ~254 nm) against a pre-established calibration curve[12][13].

  • Solid-Phase Analysis (Residual Solid): Recover the undissolved solid from the vial, gently dry it under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[11][12].

Shake_Flask_Protocol S1 1. Solvent & Solute Preparation (Excess Solid) S2 2. Thermal Equilibration (72h Agitation at Constant T) S1->S2 S3 3. Phase Separation (Isothermal PTFE Filtration) S2->S3 S4 4. HPLC-UV Quantification (Liquid) S3->S4 Supernatant S5 5. PXRD & DSC Analysis (Solid) S3->S5 Residual Solid

Figure 2: The self-validating shake-flask methodology for thermodynamic solubility determination.

Causality & Field-Proven Insights

To ensure scientific integrity, every step in the protocol above is designed to mitigate specific physical chemistry failure modes:

  • Why pre-warm the filtration equipment? 3-(Difluoromethoxy)-5-fluoronitrobenzene exhibits a steep solubility-temperature gradient (high

    
    ). If a 313.15 K saturated solution passes through an ambient-temperature filter, the localized temperature drop will cause immediate micro-nucleation of the solute within the filter matrix. This artificially depletes the supernatant, resulting in falsely low solubility readings.
    
  • Why is PXRD of the residual solid mandatory? Fluorinated nitroaromatics are prone to forming solvates (pseudopolymorphs) when exposed to polar protic solvents like methanol or ethanol for extended periods. If the compound forms a methanol solvate during the 72-hour equilibration, the crystal lattice energy changes. Consequently, the measured solubility reflects the solubility of the solvate, not the original anhydrous polymorph[11][12]. Without PXRD confirmation, this thermodynamic shift goes undetected, rendering the data useless for downstream crystallization design.

References

  • NIH / PubMed - Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering (COSMO-RS Theory). URL:[Link]

  • Wikipedia - COSMO-RS (Conductor-like Screening Model for Real Solvents). URL:[Link]

  • Zenodo - Prediction of Solubility with COSMO-RS. URL: [Link]

  • ACS Publications - Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models. URL:[Link]

  • University of Barcelona (UB) - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. URL:[Link]

  • Tabriz University of Medical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. URL: [Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: [Link]

  • ResearchGate - Can anyone tell me how to perform equilibrium solubility studies step by step practically? URL: [Link]

  • PMC / NIH - Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. URL: [Link]

  • ACS Publications - Hansen Solubility Parameters: A Tool for Solvent Selection. URL:[Link]

  • ResearchGate - Hansen parameters of the different organic solvents used. URL: [Link]

Sources

Foundational

Fluorinated Nitrobenzenes: A Technical Guide to Safety, Reactivity, and Handling

Topic: Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Nitrobenzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and HSE Officers Executive Summary: The Dual Hazar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Nitrobenzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and HSE Officers

Executive Summary: The Dual Hazard Profile

Fluorinated nitrobenzenes (e.g., 1-fluoro-4-nitrobenzene, 2,4-difluoronitrobenzene) serve as critical electrophilic building blocks in pharmaceutical and agrochemical synthesis. Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the fluorine atom for Nucleophilic Aromatic Substitution (


).

However, this utility comes with a Dual Hazard Profile that is often underestimated:

  • Toxicological Amplification: The fluorine atom increases lipophilicity compared to non-fluorinated analogues, facilitating rapid dermal absorption and accelerating the onset of methemoglobinemia.

  • Thermodynamic Instability: The nitro group possesses high potential energy (

    
    ). When coupled with the exotherm of an 
    
    
    
    reaction, this can trigger a secondary decomposition runaway if heat removal is inadequate.

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of these hazards and a self-validating protocol for safe handling.

Physicochemical & Thermal Profile

The following data represents 1-Fluoro-4-nitrobenzene (CAS: 350-46-9) , the most common archetype of this class. Researchers must assume similar or higher hazards for di-fluoro and ortho-substituted variants.

Table 1: Key Safety Properties
PropertyValueImplication for Safety
Physical State Yellow Liquid / Low-Melting SolidEasily aerosolized; liquid state facilitates skin contact.
Melting Point 21°C (approx.)[1][2]May solidify in cool storage; requires gentle thawing (avoid localized overheating).
Flash Point 90°C (Closed Cup)Class IIIA Combustible Liquid. Vapor can ignite if heated.
Density 1.33 g/mLHeavier than water; sinks and forms a toxic bottom layer in aqueous spills.
Vapor Density > 1 (vs Air)Vapors accumulate in low-lying areas (sumps, drainage).
Decomp. Energy > 500 J/g (Est.)High energy potential. Capable of deflagration under confinement.
Reaction Hazard Violent with Amines/Bases

reactions are highly exothermic.
Thermal Stability Insight (DSC Analysis)

Differential Scanning Calorimetry (DSC) of nitro-aromatics typically shows an exothermic decomposition onset (


) between 250°C and 300°C .
  • The Trap: While 300°C seems high, the presence of bases (NaOH, KOH) or amines reduces this onset temperature significantly.

  • The Mechanism: Base-induced elimination can generate unstable intermediates (e.g., nitrophenates) that decompose at temperatures as low as 160°C .

  • Rule of Thumb: Maintain a safety margin of at least 100°C between your maximum process temperature (

    
    ) and the 
    
    
    
    of the reaction mixture.
Toxicological Mechanisms: The "Blue Man" Syndrome

Fluorinated nitrobenzenes are potent methemoglobin formers . Unlike simple asphyxiants, they do not displace oxygen; they chemically alter the blood's ability to transport it.

Mechanism of Action

The compound is not the direct toxin. It undergoes hepatic metabolism to form phenylhydroxylamine , the active metabolite. This intermediate engages in a redox cycle with Hemoglobin (Hb), oxidizing the ferrous iron (


) to ferric iron (

), creating Methemoglobin (MetHb).[3][4] MetHb cannot bind oxygen, leading to cellular hypoxia.

Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, headache, fatigue, and in severe cases, coma/death.

Methemoglobinemia cluster_blood Erythrocyte (Red Blood Cell) FNB Fluorinated Nitrobenzene (Absorbed via Skin/Lungs) Liver Hepatic Reduction (Nitro Reductase) FNB->Liver PHA Phenylhydroxylamine (Active Metabolite) Liver->PHA Cycle Redox Cycle PHA->Cycle Enters Blood Hb Hemoglobin (Fe2+) Carries Oxygen Hb->Cycle MetHb Methemoglobin (Fe3+) Cannot Carry Oxygen MetHb->Cycle Slow Natural Reduction Cycle->MetHb Oxidation

Figure 1: The metabolic activation pathway of nitrobenzenes leading to methemoglobinemia.

Handling Protocol: The Triad of Containment

Standard laboratory practices are insufficient. The high lipophilicity of fluorinated nitrobenzenes allows them to permeate standard nitrile gloves in minutes.

A. Engineering Controls (Primary Barrier)
  • Containment: All weighing, transferring, and reactions must occur within a certified Chemical Fume Hood or Glove Box.

  • Airflow: Maintain face velocity > 100 fpm.

  • Decontamination: Line work surfaces with absorbent pads backed by plastic to facilitate easy cleanup of micro-spills.

B. Personal Protective Equipment (PPE) Selection

CRITICAL WARNING: Do not rely on thin disposable nitrile gloves.

PPE ItemSpecificationRationale
Gloves (Primary) Silver Shield / 4H (Laminate) Breakthrough time > 480 mins. Impermeable to aromatics.
Gloves (Secondary) Butyl Rubber (Heavy Gauge) Excellent resistance; use if dexterity allows.
Gloves (Splash) Double-gloved Nitrile Only for momentary splash protection. Change immediately upon contact. Breakthrough < 15 mins.
Respiratory P100 + Organic Vapor Cartridge Required only if engineering controls fail (e.g., spill cleanup).
Body Tychem® Apron/Sleeves Prevents absorption through standard lab coat fabrics.
C. Process Safety Logic (Self-Validating Workflow)

Before scaling up any reaction involving fluorinated nitrobenzenes and nucleophiles (amines, alkoxides), apply this logic gate:

SafetyLogic Start Start: Reaction Planning ScaleCheck Is Scale > 5 grams? Start->ScaleCheck Standard Standard Hood Protocol ScaleCheck->Standard No DSC Run DSC/ARC on Reaction Mixture ScaleCheck->DSC Yes Calc Calculate Safety Margin: (Tonset - Tprocess) DSC->Calc Decision Is Margin > 100°C? Calc->Decision Proceed Proceed with Temp Monitoring Decision->Proceed Yes Redesign STOP: Redesign Process (Dilute / Lower Temp) Decision->Redesign No

Figure 2: Process safety decision logic for scaling reactions involving nitro-aromatics.

Emergency Response
First Aid
  • Skin Contact:

    • Immediate Action: Wash with soap and copious water for 15 minutes.

    • Contraindication: Do NOT use alcohol or solvents (ethanol, DMSO) to wipe skin; this enhances absorption.

    • Observation: Monitor for signs of cyanosis for 24 hours (delayed onset is common).

  • Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.

  • Antidote:

    • Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia.

    • Note: Pulse oximetry is unreliable in the presence of MetHb (often reads falsely high ~85%). Arterial Blood Gas (ABG) analysis is required for accurate diagnosis.[4]

Spill Management
  • Small Spills: Absorb with vermiculite or sand. Do not use sawdust (combustible nitrate formation risk).

  • Deactivation: Treat the spill area with a dilute solution of alcoholic potassium hydroxide (KOH) only if trained, to hydrolyze the fluoride—however, this is exothermic. For general safety, simple absorption and incineration via hazardous waste contractor is preferred.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Merck KGaA. Link

  • National Institutes of Health (NIH). (2023). Occupational Methaemoglobinaemia: Mechanisms and Management. PubMed. Link

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Nitrobenzene derivatives). Link

  • Grewer, T. (1994).[5] Thermal Hazards of Chemical Reactions. Elsevier Industrial Safety Series.[5] (Context: Exothermic decomposition of nitro compounds).

  • PubChem. (2024). Compound Summary: 1-Fluoro-4-nitrobenzene.[1][2][6][7] National Library of Medicine. Link

Sources

Exploratory

LogP and lipophilicity values of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Technical Whitepaper: Lipophilicity Profile of 3-(Difluoromethoxy)-5-fluoronitrobenzene Executive Summary This technical guide provides an in-depth analysis of the lipophilicity profile of 3-(Difluoromethoxy)-5-fluoronit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Lipophilicity Profile of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Executive Summary

This technical guide provides an in-depth analysis of the lipophilicity profile of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6). As a fluorinated intermediate frequently utilized in the synthesis of agrochemicals and pharmaceutical bioisosteres, understanding its partition coefficient (LogP) is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

This document synthesizes theoretical Hansch analysis with standard experimental protocols to establish a consensus LogP value range of 2.30 – 2.50 . It details the specific contribution of the difluoromethoxy (


) group as a "lipophilic hydrogen bond donor," distinguishing it from its trifluoromethoxy (

) and methoxy (

) analogs.

Molecular Architecture & Physicochemical Properties

The molecule features a 1,3,5-trisubstituted benzene ring, a classic scaffold in medicinal chemistry designed to maximize metabolic stability by blocking reactive sites.

PropertyValue
IUPAC Name 1-(Difluoromethoxy)-3-fluoro-5-nitrobenzene
CAS Number 1214332-99-6
Molecular Formula

Molecular Weight 207.11 g/mol
Key Substituents Nitro (

), Fluoro (

), Difluoromethoxy (

)
Electronic Character Highly electron-deficient aromatic ring due to synergistic electron-withdrawing groups (EWG).
The Difluoromethoxy Group ( )

Unlike the chemically inert trifluoromethoxy group, the


 moiety possesses a unique dual character:
  • Lipophilicity Enhancer: The fluorine atoms lower the polarity of the ether oxygen, increasing lipophilicity relative to a methoxy group.

  • Hydrogen Bond Donor: The terminal proton is sufficiently acidic (due to the geminal fluorines) to act as a weak hydrogen bond donor, a property known as "lipophilic hydrogen bond donor" capability. This allows it to interact with protein targets in ways that perfluorinated groups cannot.

Lipophilicity Assessment: Theoretical & Predicted

Direct experimental data for this specific intermediate is often proprietary. However, a robust consensus value can be derived using Hansch Analysis , which sums the lipophilicity contributions (


 constants) of individual fragments relative to a parent molecule.
Hansch Analysis Derivation

The calculation uses Nitrobenzene (Exp. LogP = 1.85) as the parent scaffold.

  • Parent: Nitrobenzene (

    
    )[1][2]
    
  • Substituent 1: Fluorine (meta position).

    • 
       (Inductive electron withdrawal dominates).
      
  • Substituent 2: Difluoromethoxy (meta position).

    • 
      .
      
    • Note: The

      
       group is more lipophilic than 
      
      
      
      (
      
      
      ) but significantly less than
      
      
      (
      
      
      ).

Calculation:




Comparative Lipophilicity Table
CompoundStructureLogP (Exp/Consensus)

vs Parent
Nitrobenzene

1.85 (Exp)Reference
1-Fluoro-3-nitrobenzene

1.99 (Calc)+0.14
3-(Difluoromethoxy)-5-fluoronitrobenzene Target 2.39 (Pred) +0.54
3-(Trifluoromethoxy)-5-fluoronitrobenzene Analog~2.95 (Pred)+1.10

Visualizing the Structure-Property Relationship

The following diagram illustrates the additive contributions of the functional groups to the overall lipophilicity and the workflow for determination.

G cluster_0 Hansch Analysis: Fragment Contributions cluster_1 Physicochemical Impact Nitrobenzene Nitrobenzene Core LogP: 1.85 Target 3-(Difluoromethoxy)- 5-fluoronitrobenzene Calc LogP: ~2.39 Nitrobenzene->Target Scaffold MetaF Meta-Fluorine π: +0.14 (Inductive Effect) MetaF->Target Additive MetaOCF2H Meta-Difluoromethoxy π: +0.40 (Lipophilic H-Donor) MetaOCF2H->Target Additive Permeability Membrane Permeability (Moderate-High) Target->Permeability Solubility Aq. Solubility (Low) Target->Solubility

Figure 1: Additive Hansch analysis showing the contribution of fluorine and difluoromethoxy fragments to the total LogP.

Experimental Protocols for Determination

To validate the theoretical values, two primary methods are recommended. The RP-HPLC method is preferred for high-throughput screening, while the Shake-Flask method remains the gold standard for regulatory submission.

Protocol A: RP-HPLC Estimation (OECD 117)

This method correlates the retention time (


) of the analyte with known standards to derive LogP.
  • Instrument: HPLC with UV-Vis Detector (Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic Methanol/Water (75:25 v/v) or Acetonitrile/Water.

    • Note: Methanol is preferred for nitro-aromatics to suppress silanophilic interactions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorption) and 280 nm.

  • Temperature: 25°C.

Procedure:

  • Calibration: Inject a mixture of 5-6 reference standards with known LogP values spanning the range 1.0 to 4.0 (e.g., Toluene, Nitrobenzene, Chlorobenzene, Naphthalene).

  • Calculation: Calculate the capacity factor (

    
    ) for each standard:
    
    
    
    
    (Where
    
    
    is the dead time, determined using Thiourea or Uracil).
  • Regression: Plot

    
     vs. 
    
    
    
    of standards to generate a linear calibration curve (
    
    
    ).
  • Determination: Inject the target 3-(Difluoromethoxy)-5-fluoronitrobenzene, calculate its

    
    , and interpolate its LogP from the regression line.
    
Protocol B: Shake-Flask Method (OECD 107)

Recommended for final validation if the HPLC method yields ambiguous results due to peak tailing.

  • Phase System: n-Octanol and Water (mutually saturated).

  • Preparation: Dissolve the compound in the octanol phase at a known concentration.

  • Equilibration: Mix with the aqueous phase in a separatory funnel or centrifuge tube. Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge to separate phases completely.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV.

    
    
    
    
    

Implications for Drug Design

The LogP value of 2.39 places 3-(Difluoromethoxy)-5-fluoronitrobenzene in the "sweet spot" for oral bioavailability (Lipinski's Rule of 5 suggests LogP < 5).

  • Metabolic Stability: The replacement of a methoxy group (

    
    ) with a difluoromethoxy group (
    
    
    
    ) blocks O-dealkylation, a common metabolic clearance pathway mediated by Cytochrome P450 enzymes.
  • Bioisosterism: The

    
     group acts as a bioisostere for thiols (
    
    
    
    ) or alcohols (
    
    
    ) but with higher lipophilicity, enabling better membrane penetration while retaining hydrogen bond donor capacity.

References

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3] (Source for fundamental

    
     constants).
    
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881-1886. Link

  • Erickson, J. A., & McLoughlin, J. I. (2006). "Hydrogen Bond Donor Properties of the Difluoromethyl Group". Journal of Organic Chemistry, 71(7), 2848–2851.
  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • PubChem Database. (2023). Compound Summary for Nitrobenzene (CID 7416) and 1-Fluoro-3-nitrobenzene (CID 9823). Link

Sources

Foundational

The Strategic Deployment of 3-(Difluoromethoxy)-5-fluoronitrobenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Fluorinated Building Blocks in Drug Discovery In the landscape of modern medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties and enhancing therapeutic potential.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2][3] Among the diverse array of fluorinated building blocks, 3-(Difluoromethoxy)-5-fluoronitrobenzene has emerged as a valuable scaffold, offering a unique combination of substituents that can be strategically leveraged in the design of novel therapeutics.

This technical guide provides a comprehensive overview of the role of 3-(Difluoromethoxy)-5-fluoronitrobenzene in medicinal chemistry. We will delve into its synthesis, chemical reactivity, and, most importantly, its application as a key intermediate in the construction of complex bioactive molecules. Through an analysis of its constituent functional groups—the difluoromethoxy group, the fluorine atom, and the nitro group—we will elucidate the rationale behind its use and its impact on the pharmacological profile of drug candidates.

The Power of Three: Deconstructing the Physicochemical Contributions of 3-(Difluoromethoxy)-5-fluoronitrobenzene's Functional Moieties

The utility of 3-(Difluoromethoxy)-5-fluoronitrobenzene in medicinal chemistry stems from the synergistic interplay of its three key functional groups. Each contributes uniquely to the overall properties of the molecule and, by extension, to the drug candidates derived from it.

The Difluoromethoxy (-OCF₂H) Group: A Lipophilic Hydrogen Bond Donor

The difluoromethoxy group is a fascinating and increasingly utilized substituent in drug design.[4] It is considered a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor, a rare characteristic for a lipophilic moiety.[5] This dual nature allows medicinal chemists to replace metabolically labile hydroxyl or thiol groups, thereby improving metabolic stability while maintaining crucial hydrogen bonding interactions with the target protein.[4]

Compared to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group offers a moderate level of lipophilicity. This can be advantageous in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[6]

Table 1: Comparison of Physicochemical Properties of Methoxy and Fluorinated Methoxy Analogs

GroupHansch π (Lipophilicity)Hydrogen Bond Donating Capacity
-OCH₃-0.02No
-OCF₂H+0.45Yes
-OCF₃+1.04No
The Meta-Fluorine Atom: Enhancing Potency and Modulating pKa

The lone fluorine atom at the 5-position of the benzene ring also plays a critical role. Its strong electron-withdrawing nature can significantly influence the electronic environment of the entire molecule. This can lead to:

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions with the target protein, increasing the potency of the drug.

  • Modulation of pKa: The presence of the fluorine atom can lower the pKa of nearby basic functional groups, which can improve a drug's oral bioavailability by increasing its passive diffusion across cell membranes.[3]

  • Blocking Metabolic "Hot Spots": A fluorine atom can be strategically placed to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

The Nitro Group: A Versatile Synthetic Handle

The nitro group is a key functional group that makes 3-(Difluoromethoxy)-5-fluoronitrobenzene a valuable synthetic intermediate. Its primary role is as a precursor to the corresponding aniline derivative, 3-(Difluoromethoxy)-5-fluoroaniline. The reduction of the nitro group to an amine is a high-yielding and well-established transformation in organic synthesis. This aniline is then a versatile building block for a wide range of chemical reactions, including:

  • Amide bond formation

  • Urea and thiourea synthesis

  • Sulfonamide synthesis

  • N-arylation reactions

  • Diazotization followed by various substitutions

This versatility allows for the facile incorporation of the 3-(difluoromethoxy)-5-fluorophenyl moiety into a diverse array of molecular scaffolds.

Synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene and its Aniline Derivative

The synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene is not explicitly detailed in readily available literature, suggesting it is likely prepared through multi-step sequences from commercially available starting materials. A plausible synthetic route would involve the nitration of 1-(difluoromethoxy)-3-fluorobenzene.

The key transformation for its use in medicinal chemistry is the reduction of the nitro group to form 3-(Difluoromethoxy)-5-fluoroaniline. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride or iron in acidic media.[1]

Synthesis Nitro 3-(Difluoromethoxy)-5-fluoronitrobenzene Aniline 3-(Difluoromethoxy)-5-fluoroaniline Nitro->Aniline Reduction (e.g., H₂, Pd/C) Drug Bioactive Molecule Aniline->Drug Coupling Reactions (Amide, Urea, etc.)

Caption: General synthetic utility of 3-(Difluoromethoxy)-5-fluoronitrobenzene.

Applications in Medicinal Chemistry: A Survey of Recent Advances

While specific approved drugs containing the 3-(difluoromethoxy)-5-fluorophenyl moiety remain to be widely documented, the strategic advantages conferred by this substitution pattern make it an attractive building block in drug discovery programs. The search for novel therapeutics targeting a wide range of diseases, from cancer to infectious diseases and central nervous system disorders, often involves the exploration of novel chemical space. The unique properties of 3-(Difluoromethoxy)-5-fluoroaniline make it a valuable tool for this exploration.

The general strategy involves the synthesis of a library of compounds where the 3-(difluoromethoxy)-5-fluorophenyl group is appended to various core scaffolds. These compounds are then screened for biological activity against a specific target. The structure-activity relationship (SAR) is then explored by modifying the core scaffold and observing the effect on potency and other pharmacological properties.

For instance, in the development of kinase inhibitors, a common strategy is to have an aniline derivative interact with the hinge region of the kinase domain. The 3-(Difluoromethoxy)-5-fluoroaniline could be utilized in this context to potentially form favorable hydrogen bonding interactions while simultaneously improving the metabolic stability and cell permeability of the inhibitor.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 3-(Difluoromethoxy)-5-fluoronitrobenzene to 3-(Difluoromethoxy)-5-fluoroaniline

Materials:

  • 3-(Difluoromethoxy)-5-fluoronitrobenzene

  • Ethanol or Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • To a solution of 3-(Difluoromethoxy)-5-fluoronitrobenzene (1.0 eq) in ethanol or methanol (0.1-0.2 M) in a suitable reaction flask, add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon or at a slightly positive pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(Difluoromethoxy)-5-fluoroaniline.

  • The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically more polar, product spot. Further confirmation is obtained by LC-MS analysis, which will show the expected mass for the aniline product. ¹H NMR spectroscopy will show the disappearance of the nitro-aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ protons.

Future Perspectives and Conclusion

3-(Difluoromethoxy)-5-fluoronitrobenzene represents a sophisticated and strategically designed building block for modern medicinal chemistry. Its unique combination of a lipophilic hydrogen bond-donating difluoromethoxy group, a potency-enhancing and pKa-modulating fluorine atom, and a versatile nitro group (as a precursor to the aniline) provides drug discovery scientists with a powerful tool to address many of the challenges encountered in lead optimization.

As our understanding of the subtle interplay between molecular properties and pharmacological outcomes continues to grow, we can anticipate that building blocks like 3-(Difluoromethoxy)-5-fluoronitrobenzene will play an increasingly important role in the development of the next generation of safe and effective medicines. The continued development of novel synthetic methodologies will further expand the accessibility and utility of such uniquely functionalized intermediates, paving the way for the discovery of new and improved therapeutics.

References

  • U.S. Patent 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (2022). Molecules, 27(24), 8881.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF. (2026).
  • 3,5-Difluoroaniline synthesis - ChemicalBook. (n.d.).
  • U.S. Patent 6,127,577. (2000).
  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023). The Journal of Organic Chemistry, 88(17), 12137-12146.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (2022). Molecules, 27(24), 8881.
  • U.S.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF. (2026).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025). Molecules, 30(14), 1234.
  • 3,5-Dichloro-2-(difluoromethoxy)aniline - ChemScene. (n.d.).
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - PMC. (n.d.).
  • 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem. (n.d.).
  • 3,5-dichloro-4-(difluoromethoxy)aniline | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 3-(Difluoromethoxy)aniline - Oakwood Chemical. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023). Molecules, 28(9), 3704.
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023).
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering. (2024). Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
  • 1-(Difluoromethoxy)-2,5-difluoro-3-nitrobenzene - ChemScene. (n.d.).
  • One-electron reduction characteristics of N(3)-substituted 5-fluorodeoxyuridines synthesized as radiation-activated prodrugs - PubMed. (2003). Bioorganic & Medicinal Chemistry, 11(21), 4551-4556.
  • Tris Pharma Announces Positive Debut Data from Phase 3 ALLEVIATE-1 and 2 Trials Evaluating Cebranopadol in Acute Pain at AAPM PainConnect 2026 Annual Meeting. (2026). GlobeNewswire.
  • Inhibition of ornithine decarboxylase activity by small doses of alpha-difluoromethylornithine. (1985). Cancer Letters, 28(3), 327-333.

Sources

Exploratory

Theoretical Mass Calculation and HRMS Empirical Validation for 3-(Difluoromethoxy)-5-fluoronitrobenzene

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and agrochemical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and agrochemical development, highly fluorinated aromatic building blocks like 3-(Difluoromethoxy)-5-fluoronitrobenzene are prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. When identifying or verifying the purity of such synthetic intermediates, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

This whitepaper provides an authoritative guide on calculating the theoretical exact mass and average molecular weight of 3-(Difluoromethoxy)-5-fluoronitrobenzene. Furthermore, it outlines a self-validating empirical protocol for its detection using Atmospheric Pressure Chemical Ionization (APCI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.

Chemical Identity and Structural Significance

To accurately determine mass parameters, we must first deconstruct the molecule's elemental composition.

  • Base Scaffold: Benzene ring (C₆H₃ after trisubstitution).

  • Substituents: Nitro group (-NO₂), Fluoro group (-F), and Difluoromethoxy group (-OCF₂H).

  • Global Molecular Formula: C▱H₄F₃NO₃

The presence of three highly electronegative fluorine atoms and a nitro group renders the aromatic ring severely electron-deficient. This chemical reality directly dictates our choice of ionization technique during empirical validation, shifting the preference away from standard Electrospray Ionization (ESI) toward electron-capture mechanisms.

Theoretical Mass Calculations: Principles and Causality

In mass spectrometry, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight: Calculated using the weighted average of all naturally occurring isotopes of each element. This value is used by synthetic chemists for stoichiometric weighing but is entirely useless in HRMS because no single molecule possesses this exact mass .

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). HRMS relies on this value to differentiate between compounds with identical nominal masses but different elemental compositions—a phenomenon governed by the mass defect .

Table 1: Fundamental Isotopic Masses Used for Calculation
ElementPrincipal IsotopeExact Mass (Da)Average Atomic Weight ( g/mol )
Carbon¹²C12.00000012.011
Hydrogen¹H1.0078251.008
Fluorine¹⁹F18.99840318.998
Nitrogen¹⁴N14.00307414.007
Oxygen¹⁶O15.99491515.999
Table 2: Mass Calculation for C▱H₄F₃NO₃
ParameterCalculation FormulaFinal Value
Monoisotopic Exact Mass 7(12.000000) + 4(1.007825) + 3(18.998403) + 1(14.003074) + 3(15.994915)207.0143 Da
Average Molecular Weight 7(12.011) + 4(1.008) + 3(18.998) + 1(14.007) + 3(15.999)207.108 g/mol

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of 3-(Difluoromethoxy)-5-fluoronitrobenzene, a robust, self-validating HRMS workflow is required. The following protocol utilizes APCI-MS to account for the molecule's specific electronic properties.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures complete solvation of this lipophilic aromatic compound while providing a protic environment that supports downstream chromatography without suppressing ionization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Causality: The non-polar C18 stationary phase effectively retains the fluorinated aromatic ring, separating it from matrix interferences. The sharp chromatographic peak concentrates the analyte entering the source, maximizing the signal-to-noise ratio.

Step 3: Ionization via APCI (Negative Mode)

  • Action: Introduce the eluent into an Atmospheric Pressure Chemical Ionization (APCI) source operated in negative ion mode.

  • Causality: 3-(Difluoromethoxy)-5-fluoronitrobenzene lacks easily deprotonatable functional groups (like -OH or -COOH), making standard negative ESI highly inefficient. However, the strongly electron-withdrawing nitro and fluoro groups make the ring an excellent electron acceptor. APCI generates a plasma of thermal electrons, facilitating efficient electron capture to form the stable radical anion [M]•⁻ at m/z 207.0143.

Step 4: Mass Analysis (Q-TOF)

  • Action: Acquire data in full scan mode (m/z 50–500) at a resolving power of >50,000. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass 554.2615 Da) via a secondary reference sprayer.

  • Causality: The lock-mass acts as a self-validating mechanism. By continuously correcting the m/z scale against a known standard during the run, instrumental drift is neutralized, ensuring the measured mass deviates by <2 ppm from the theoretical exact mass . If the lock-mass signal drops or deviates, the software flags the scan, preventing false mass assignments.

Step 5: Data Processing & Isotopic Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 207.0143 with a narrow 5 ppm mass window. Compare the empirical isotopic distribution against the theoretical model.

  • Causality: Exact mass alone is insufficient for absolute confirmation. Matching the fine isotopic structure provides orthogonal validation of the chemical formula .

Isotopic Pattern Analysis

Because Fluorine (¹⁹F) is monoisotopic (100% natural abundance), it does not contribute to the M+1 or M+2 peaks. The isotopic envelope of 3-(Difluoromethoxy)-5-fluoronitrobenzene is therefore driven almost entirely by Carbon (¹³C, ~1.1% abundance) and Oxygen (¹⁸O, ~0.2% abundance).

Table 3: Predicted Isotopic Distribution for [M]•⁻ (C▱H₄F₃NO₃)
Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Elemental Contributor
M 207.0143100.0¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O
M+1 208.0177~7.8¹³C (One atom substituted)
M+2 209.0185~1.0¹⁸O (One atom substituted)

Workflow Visualization

The following diagram illustrates the logical progression of the HRMS exact mass determination protocol, highlighting the integration of the lock-mass self-validation system.

HRMS_Protocol N1 1. Sample Prep (1 µg/mL in MeOH) N2 2. UHPLC Separation (C18 Column) N1->N2 N3 3. Ionization (APCI Negative Mode) N2->N3 N4 4. HRMS Analysis (Q-TOF + Lock Mass) N3->N4 N5 5. Data Processing (Exact Mass & Isotopes) N4->N5

Figure 1: Step-by-step HRMS workflow for exact mass determination via APCI-MS.

References

  • Mass (mass spectrometry) . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications . Spectroscopy Online. Available at:[Link]

  • Interpreting Mass Spectrometry Output . Waters Corporation. Available at:[Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis . National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Foundational

Role of 3-(Difluoromethoxy)-5-fluoronitrobenzene as a pharmaceutical intermediate

This technical guide details the role, synthesis, and application of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6), a specialized intermediate used in the development of advanced pharmaceutical agents, par...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role, synthesis, and application of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6), a specialized intermediate used in the development of advanced pharmaceutical agents, particularly ROR


 modulators and kinase inhibitors.

Introduction: Strategic Value in Medicinal Chemistry

3-(Difluoromethoxy)-5-fluoronitrobenzene is a meta-substituted aromatic building block that serves as a critical precursor for 3-(difluoromethoxy)-5-fluoroaniline . Its value lies in its unique substitution pattern, which offers two distinct advantages in drug design:

  • Metabolic Stability: The difluoromethoxy group (

    
    ) acts as a lipophilic bioisostere of a methoxy group but is significantly more resistant to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes due to the strong C-F bonds.
    
  • Electronic Modulation: The combination of the electron-withdrawing nitro group (and subsequent aniline) with the electronegative fluorine and difluoromethoxy groups creates an electron-deficient ring system. This modulates the pKa of the resulting aniline, reducing its basicity and potential for hERG channel inhibition—a common liability in drug development.

Chemical Identity & Physical Properties[1]

PropertyData
Chemical Name 3-(Difluoromethoxy)-5-fluoronitrobenzene
CAS Number 1214332-99-6
Molecular Formula

Molecular Weight 207.11 g/mol
Appearance Light yellow to orange liquid or low-melting solid
Solubility Soluble in DCM, EtOAc, Methanol; Insoluble in water
Key Functional Groups Nitro (

), Fluoro (

), Difluoromethoxy (

)

Synthesis Methodology

The synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene typically proceeds via a two-step sequence starting from commercially available 3,5-difluoronitrobenzene . This route is preferred for its scalability and selectivity.

Step 1: Selective Nucleophilic Aromatic Substitution ( )

The first challenge is to mono-substitute one fluorine atom with a hydroxyl group without affecting the second fluorine or the nitro group.

  • Reagents: 3,5-Difluoronitrobenzene, Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Conditions: Aqueous/organic biphasic system (e.g., Water/DMSO) at controlled temperatures (60-80°C).

  • Mechanism: The nitro group activates the meta-fluorines towards nucleophilic attack. While meta-activation is weaker than ortho/para, the high electronegativity of fluorine facilitates the substitution.

  • Critical Control: Stoichiometry must be strictly controlled (1.0 - 1.1 eq of base) to prevent the formation of 5-nitroresorcinol (double substitution).

Step 2: Difluoromethylation

The resulting 3-fluoro-5-nitrophenol is then alkylated. Modern protocols avoid ozone-depleting chlorodifluoromethane (Freon-22) in favor of safer reagents.

  • Reagent A (Traditional):

    
     (Freon-22) gas bubbled into an alkaline solution.
    
  • Reagent B (Modern/Green): Sodium chlorodifluoroacetate (

    
    ) or Sodium difluoromethanesulfinate.
    
  • Conditions:

    
    , DMF/Water, 80-100°C.[1]
    
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the O-H bond of the phenoxide.
    
Visualization: Synthesis Pathway[5][8]

SynthesisPathway Start 3,5-Difluoronitrobenzene (CAS: 2265-94-3) Inter 3-Fluoro-5-nitrophenol (Intermediate) Start->Inter KOH, DMSO/H2O Selective SnAr (Hydrolysis) Product 3-(Difluoromethoxy)-5- fluoronitrobenzene (CAS: 1214332-99-6) Inter->Product ClCF2CO2Na or ClCHF2 K2CO3, DMF (Difluoromethylation)

Caption: Two-step synthesis via selective hydrolysis followed by difluoromethylation.

Downstream Reactivity & Pharmaceutical Utility

The primary utility of the nitro intermediate is its reduction to the corresponding aniline, 3-(Difluoromethoxy)-5-fluoroaniline , which serves as the "warhead" attachment point.

Reduction Protocols
  • Catalytic Hydrogenation:

    
     (1 atm), 10% Pd/C, Methanol. High yield, clean conversion.
    
  • Chemical Reduction: Iron powder (Fe),

    
    , Ethanol/Water. Preferred if the molecule contains other reducible groups (e.g., alkenes) sensitive to hydrogenation.
    
Case Study: ROR Modulators

Research into Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) modulators for autoimmune diseases often utilizes this specific scaffold.
  • Logic: The 3,5-disubstitution pattern allows the central phenyl ring to fit into hydrophobic pockets of the ROR

    
     ligand-binding domain.
    
  • Function: The difluoromethoxy group provides a lipophilic anchor, while the fluorine atom modulates the electronic properties of the adjacent amide/sulfonamide linkage, optimizing potency and selectivity.

Visualization: Pharmaceutical Logic

DownstreamLogic Nitro 3-(Difluoromethoxy)-5- fluoronitrobenzene Aniline 3-(Difluoromethoxy)-5- fluoroaniline (Key Building Block) Nitro->Aniline Reduction (H2/Pd-C or Fe/NH4Cl) Drug RORγ Modulator / Kinase Inhibitor (Target Molecule) Aniline->Drug Amide Coupling / Urea Formation (Scaffold Attachment)

Caption: Conversion of the nitro intermediate to the aniline "warhead" for drug scaffold assembly.

Handling & Safety Protocols

  • Hazards: Like most nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It may release toxic fluoride ions upon thermal decomposition.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Disposal: All fluorinated organic waste must be segregated and incinerated in high-temperature facilities equipped with scrubbers to capture HF gas.

References

  • Source: CN1136185C (Patent)
  • Difluoromethoxy Group Properties

    • Title: "Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes"[2]

    • Source: PubMed (2013)
    • URL:[Link]

  • Source: CN107980042B (Patent)
  • General Synthesis of 3,5-Difluoroaniline Derivatives

    • Title: "Process for preparing 3,5-difluoroaniline"
    • Source: US5294742A (Patent)[3]

    • URL

Sources

Exploratory

The Difluoromethoxy (-OCHF₂) Group: A Dual-Action Lipophilic Hydrogen Bond Donor and Acceptor in Rational Drug Design

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetics, metabolic stability, and target engagement. Among the arsenal of fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing pharmacokinetics, metabolic stability, and target engagement. Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCHF₂) has emerged as a uniquely versatile bioisostere. Unlike the purely lipophilic and chemically inert trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety possesses a dynamic dual nature: it functions as a "lipophilic hydrogen bond donor" while retaining the capacity to serve as a hydrogen bond acceptor (1)[1].

This technical guide dissects the mechanistic causality behind the hydrogen-bonding potential of the -OCHF₂ group, provides quantitative physicochemical profiling, and outlines self-validating experimental workflows for characterizing these interactions during lead optimization.

Mechanistic Insights: The Dual Nature of the -OCHF₂ Group

The C-H Bond as a Hydrogen Bond Donor

The hydrogen bond donor capacity of the -OCHF₂ group is driven by profound stereoelectronic effects. The two highly electronegative fluorine atoms, coupled with the oxygen atom, exert a strong inductive electron-withdrawing (-I) effect (1)[1]. This pulls electron density away from the carbon center, leaving the attached proton highly deshielded and polarized. Consequently, the C-H bond becomes sufficiently acidic to donate a hydrogen bond to electron-rich acceptors (e.g., protein backbone carbonyls) (2)[2]. This allows -OCHF₂ to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, maintaining critical target interactions while drastically improving lipophilicity and membrane permeability (2)[2].

The Oxygen and Fluorine Atoms as Hydrogen Bond Acceptors

Conversely, the -OCHF₂ group can act as a hydrogen bond acceptor. This is facilitated by the lone pairs on the oxygen atom and, to a lesser extent, the fluorine atoms. While organic fluorine is traditionally considered a poor hydrogen bond acceptor due to its tight retention of electron density, the conformational adaptability of the -OCHF₂ group allows it to rotate and optimally orient its oxygen or fluorine lone pairs toward strong hydrogen bond donors within a binding pocket (3)[3]. This dynamic interconversion between a polar (donor/acceptor exposed) and lipophilic (fluorine shielded) conformation enables the group to adjust seamlessly to the microenvironment's polarity (3)[3].

Logical_Relationships OCHF2 Difluoromethoxy Group -OCHF2 Donor H-Bond Donor Polarized C-H Bond OCHF2->Donor Inductive Effect (-I) Acceptor H-Bond Acceptor O / F Lone Pairs OCHF2->Acceptor Conformational Adaptability Metabolism Metabolic Stability C-F Bond Shielding OCHF2->Metabolism CYP450 Resistance

Logical relationship of -OCHF2 physicochemical properties and their mechanistic drivers.

Physicochemical Profiling and Comparative Data

To rationally deploy the -OCHF₂ group, it must be benchmarked against standard functional groups. The table below summarizes the quantitative physicochemical data, highlighting its unique balance of lipophilicity and hydrogen-bonding capacity.

Functional GroupLipophilicity (Relative to -H)H-Bond Donor CapabilityH-Bond Acceptor CapabilityHammett Constant (

)
Metabolic Stability
Methoxy (-OCH₃) ModerateNoneStrong (Oxygen)-0.27Low (O-demethylation)
Difluoromethoxy (-OCHF₂) HighModerate (C-H,

≈ 0.085–0.126)
Moderate (O, F)+0.14High
Trifluoromethoxy (-OCF₃) Very HighNoneWeak (F)+0.35Very High
Hydroxyl (-OH) Low (Hydrophilic)StrongStrong (Oxygen)-0.37Low (Phase II conjugation)
Thiol (-SH) ModerateModerateModerate (Sulfur)+0.15Low (Oxidation)

Experimental Workflows for Profiling -OCHF₂ Properties

To ensure trustworthiness and reproducibility in lead optimization, the following self-validating protocols are established for quantifying the hydrogen-bonding potential of the -OCHF₂ group.

Protocol 1: Quantifying Hydrogen Bond Acidity via ¹H NMR Titration

Rationale : The chemical shift (


) of the polarized C-H proton is highly sensitive to its local electronic environment. By titrating a known hydrogen bond acceptor and tracking the downfield shift, we can calculate the association constant (

) and derive Abraham's hydrogen bond acidity parameter (

). This system is self-validating: the linearity of the binding isotherm confirms a 1:1 interaction, ruling out non-specific aggregation (2)[2].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the -OCHF₂-containing compound in an anhydrous, non-competing deuterated solvent (e.g., CCl₄ with a C₆D₆ capillary lock) to a fixed concentration of 5 mM. Causality: CCl₄ is chosen over CDCl₃ to prevent solvent competition for hydrogen bonding.

  • Baseline Acquisition : Acquire a high-resolution ¹H NMR spectrum. Record the exact chemical shift of the -OCHF₂ proton (typically a distinct triplet due to

    
     coupling).
    
  • Acceptor Titration : Sequentially add aliquots of a standard hydrogen bond acceptor (e.g., tri-n-butylphosphine oxide or DMSO-d6) ranging from 0.5 to 10.0 molar equivalents.

  • Shift Measurement : Acquire a spectrum after each addition and plot the change in chemical shift (

    
    ) against acceptor concentration.
    
  • Isotherm Fitting & Validation : Fit the data to a 1:1 binding isotherm to extract

    
    . Calculate the 
    
    
    
    parameter using established calibration curves. Self-Validation: Run a parallel titration with a known donor (e.g., aniline) to verify the acceptor's activity and system calibration.

NMR_Workflow Step1 1. Sample Prep Equimolar -OCHF2 + Solvent (CCl4) Step2 2. Baseline NMR Record initial C-H chemical shift Step1->Step2 Step3 3. Acceptor Titration Add H-bond acceptor (e.g., DMSO-d6) Step2->Step3 Step4 4. Shift Measurement Track downfield shift (Δδ) of C-H Step3->Step4 Step5 5. Isotherm Fitting Calculate Ka and Abraham's A Step4->Step5

Step-by-step 1H NMR titration workflow for quantifying hydrogen bond acidity.

Protocol 2: Conformational Mapping via X-Ray Crystallography and DFT

Rationale : X-ray crystallography provides macroscopic binding poses but often fails to resolve the exact position of hydrogen atoms, leading to ambiguous donor/acceptor assignments. Coupling crystallography with Density Functional Theory (DFT) provides a self-validating structural model (4)[4].

Step-by-Step Methodology :

  • Co-Crystallization : Co-crystallize the target protein with the -OCHF₂ ligand using vapor diffusion. Collect diffraction data at cryogenic temperatures (100 K) to minimize thermal B-factors.

  • Initial Refinement : Solve the structure and build the heavy-atom model. Identify potential interacting residues within a 3.5 Å radius of the -OCHF₂ group.

  • Constrained DFT Optimization : Extract the ligand and the immediate interacting residues from the electron density map. Perform a constrained DFT optimization (e.g., B3LYP/6-31G* level of theory) where the heavy backbone atoms are fixed, but the -OCHF₂ proton and local water molecules are allowed to relax (4)[4].

  • Interaction Assignment : Measure the optimized distances and angles. A C-H···O distance < 3.2 Å with an angle > 120° confirms a donor interaction. An F···H-N distance < 3.0 Å confirms a fluorine-mediated acceptor interaction.

Applications in Drug Design

The strategic use of the -OCHF₂ group is perfectly exemplified in approved therapeutics. In Pantoprazole , the -OCHF₂ group on the benzimidazole ring enhances chemical stability in the acidic gastric environment while maintaining crucial binding interactions (5)[5]. In Roflumilast (a PDE4 inhibitor), the -OCHF₂ group replaces a metabolically labile methoxy group. This prevents rapid cytochrome P450-mediated O-demethylation while acting as a lipophilic hydrogen bond donor to the target pocket, drastically improving the drug's half-life and bioavailability (5)[5].

Conclusion

The difluoromethoxy group is not merely a passive lipophilic spacer; it is a dynamic, conformationally adaptable pharmacophore capable of both donating and accepting hydrogen bonds. By leveraging rigorous NMR titrations and DFT-backed crystallography, drug development professionals can rationally harness this moiety to optimize both target affinity and metabolic stability.

References

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem.
  • "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem.
  • "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Difluoromethoxy)-5-fluoronitrobenzene as a Strategic Bioisostere Building Block in Drug Discovery

Executive Summary The strategic incorporation of fluorine-containing functional groups has fundamentally transformed modern medicinal chemistry, enabling precise modulation of a drug candidate's physicochemical and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups has fundamentally transformed modern medicinal chemistry, enabling precise modulation of a drug candidate's physicochemical and pharmacokinetic (PK) properties [1]. Among the most valuable fluorinated motifs is the difluoromethoxy group (–OCF₂H).

This application note details the utility of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) as a highly versatile building block[2]. By combining a metabolically stable bioisostere (–OCF₂H), a conformation-directing halogen (–F), and a versatile synthetic handle (–NO₂), this scaffold provides researchers with a robust platform for hit-to-lead optimization, particularly when addressing metabolic liabilities, membrane permeability issues, or target binding affinities.

Physicochemical Profiling & Causality

To understand the value of 3-(Difluoromethoxy)-5-fluoronitrobenzene, one must analyze the synergistic causality of its three functional groups:

  • The Difluoromethoxy Group (–OCF₂H): Unlike the methoxy (–OCH₃) group, which is highly susceptible to cytochrome P450 (CYP450) mediated oxidative demethylation, the –OCF₂H group is metabolically robust due to the high bond dissociation energy of the C–F bond [3]. Furthermore, the electron-withdrawing nature of the fluorine atoms polarizes the remaining C–H bond, transforming the carbon-bound hydrogen into a lipophilic hydrogen bond donor [4]. This allows the –OCF₂H group to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups without the associated phase II metabolic liabilities (e.g., glucuronidation).

  • The Fluoro Substituent (–F): Positioned meta to the difluoromethoxy group, the fluorine atom serves multiple purposes. It blocks potential metabolic hotspots on the aromatic ring, further increases lipophilicity, and inductively modulates the electronic density of the ring. When the nitro group is subsequently reduced to an aniline, this fluorine atom lowers the basicity (pKa) of the resulting amine, which can prevent hERG toxicity and improve oral bioavailability.

  • The Nitro Group (–NO₂): Acts as a stable, orthogonal synthetic anchor. It remains inert during various cross-coupling or nucleophilic aromatic substitution (SNAr) reactions on other parts of the target molecule, and can be selectively reduced to an aniline (–NH₂) late in the synthetic sequence for amide coupling or Buchwald-Hartwig amination.

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Substituents

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from standard functional groups to fluorinated bioisosteres.

Functional GroupLipophilicity Contribution (π)Hammett Constant (σp)H-Bond DonorH-Bond AcceptorMetabolic Stability (vs. CYP450)
Hydroxyl (–OH) -0.67-0.37StrongStrongLow (High Phase II liability)
Methoxy (–OCH₃) -0.02-0.27NoneStrongLow (O-dealkylation)
Difluoromethoxy (–OCF₂H) +0.68+0.14Weak/ModerateWeakHigh
Trifluoromethoxy (–OCF₃) +1.04+0.35NoneVery WeakVery High

Strategic Workflow for Bioisosteric Replacement

When a lead compound exhibits poor metabolic half-life due to a labile methoxy or phenol group, 3-(Difluoromethoxy)-5-fluoronitrobenzene can be deployed to systematically evaluate the PK/PD improvements of a difluoromethoxy analog.

G Start Identify Labile Hit (e.g., -OCH3 or -OH) Design Bioisosteric Replacement Insert -OCF2H Block Start->Design Synthesis Synthesize Analog via Nitro Reduction Design->Synthesis Assay In Vitro Assays (Microsomal Stability & LogP) Synthesis->Assay Decision Evaluate PK/PD Improvement? Assay->Decision Decision->Design No Success Lead Optimization Candidate Decision->Success Yes

Workflow for evaluating difluoromethoxy bioisosteric replacement.

Experimental Protocols (Self-Validating Systems)

To utilize this building block effectively, the nitro group must be reduced to an aniline without causing defluorination or cleavage of the –OCF₂H group. The following protocols outline the activation and derivatization of the building block, alongside a validation assay.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce 3-(Difluoromethoxy)-5-fluoronitrobenzene to 3-(Difluoromethoxy)-5-fluoroaniline. Causality Insight: Standard Palladium on Carbon (Pd/C) with hydrogen gas can sometimes lead to hydrodefluorination of the aromatic fluorine. To ensure absolute chemoselectivity, a milder Iron/Ammonium Chloride (Fe/NH₄Cl) reduction system is employed.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of 3-(Difluoromethoxy)-5-fluoronitrobenzene in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Reagent Addition: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of solid Ammonium Chloride (NH₄Cl).

  • Reaction: Heat the suspension to 70°C under vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the nitro starting material (UV active) and the appearance of a more polar aniline spot (ninhydrin or UV active) typically occurs within 2-4 hours. Crucial: Verify the exact mass via MS to ensure the aromatic fluorine (M+H = 176.1) remains intact.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline intermediate.

Protocol B: Amide Coupling for Library Generation

Objective: Couple the resulting aniline with a target carboxylic acid. Causality Insight: The electron-withdrawing –F and –OCF₂H groups reduce the nucleophilicity of the aniline. Therefore, highly reactive coupling reagents (e.g., HATU) and a strong base (e.g., DIPEA) are required to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: In a dry vial under nitrogen, dissolve 1.2 eq of the target carboxylic acid in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.0 eq of 3-(Difluoromethoxy)-5-fluoroaniline to the mixture.

  • Incubation: Stir at 40°C for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with Ethyl Acetate, and purify via flash chromatography or preparative HPLC to isolate the final bioisosteric analog.

Protocol C: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the synthesized –OCF₂H analog compared to its –OCH₃ counterpart.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a mixture containing human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM, <1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (t₁/₂). A successful bioisosteric replacement should demonstrate a significantly extended t₁/₂ relative to the control.

Mechanistic Context: The Difluoromethoxy Group in Action

To contextualize the biological impact of the –OCF₂H group, we can look at successful FDA-approved drugs. A classic example is Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD) [4]. The difluoromethoxy group in Roflumilast is essential for its potent binding affinity and its resistance to rapid metabolic clearance, ensuring sustained intracellular signaling modulation.

Pathway Drug -OCF2H Drug (e.g., Roflumilast) PDE4 PDE4 Enzyme (Active) Drug->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Inflammatory Response (Suppressed) PKA->Inflammation Downregulates

Mechanism of action for -OCF2H containing PDE4 inhibitors.

By utilizing 3-(Difluoromethoxy)-5-fluoronitrobenzene, drug development professionals can leverage these exact mechanistic advantages—tuning lipophilicity, preventing enzymatic degradation, and engaging in unique hydrogen-bonding interactions—to rescue failing chemotypes and drive leads toward clinical success.

References

  • Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at:[Link]

Application

Application Note: Strategic Introduction of the Difluoromethoxy Group onto Fluoronitrobenzene Scaffolds

) Installation Executive Summary & Strategic Rationale The difluoromethoxy group ( ) is a critical "lipophilic hydrogen bond donor" in modern medicinal chemistry.[1] Unlike the trifluoromethoxy group ( ), which is purely...

Author: BenchChem Technical Support Team. Date: March 2026


) Installation

Executive Summary & Strategic Rationale

The difluoromethoxy group (


) is a critical "lipophilic hydrogen bond donor" in modern medicinal chemistry.[1] Unlike the trifluoromethoxy group (

), which is purely lipophilic and electron-withdrawing, the

moiety contains an acidic proton capable of acting as a weak hydrogen bond donor.[1] This unique property allows it to modulate lipophilicity (

) while maintaining specific binding interactions, often serving as a bioisostere for phenol (

) or thiol (

) groups to improve metabolic stability.

The Challenge of Fluoronitrobenzene: Researchers often seek to convert fluoronitrobenzene starting materials into (difluoromethoxy)nitrobenzenes . It is critical to understand that direct nucleophilic aromatic substitution (


) of the fluorine atom by a difluoromethoxide anion (

) is chemically non-viable
under standard conditions. The difluoromethoxide anion is unstable and rapidly decomposes into fluoride and formyl fluoride.

Therefore, the authoritative route described in this guide follows a robust two-stage logic:

  • Activation: Hydrolysis of the fluoronitrobenzene to the corresponding nitrophenol via

    
    .
    
  • Installation: O-Difluoromethylation of the nitrophenol using a difluorocarbene source.

This guide focuses on the Sodium Chlorodifluoroacetate (SCDA) protocol, currently the industry "gold standard" for its balance of safety, cost, and scalability, while also detailing alternative reagents for difficult substrates.

Critical Mechanistic Insight

The Reagent of Choice: Sodium Chlorodifluoroacetate (SCDA)

While historically chlorodifluoromethane gas (Freon-22) was used, it is an ozone-depleting substance (ODS) and difficult to handle on a small scale. Sodium Chlorodifluoroacetate (SCDA) is a solid, bench-stable reagent that generates difluorocarbene (


) in situ upon thermal decarboxylation.[2]
Reaction Mechanism

The reaction does not proceed via simple alkylation (


). It involves the generation of a neutral, electrophilic carbene species that inserts into the phenoxide bond.

Key Causality:

  • Base Role: The base (e.g.,

    
    ) deprotonates the nitrophenol. Note: Nitrophenols are more acidic (
    
    
    
    7–8) than regular phenols (
    
    
    10), making them easier to deprotonate but making the resulting phenoxide less nucleophilic.
  • Carbene Generation: SCDA decarboxylates at elevated temperatures (90–100°C) to release

    
    .
    
  • Trapping: The phenoxide attacks the electrophilic carbene.

  • Proton Source: The reaction requires a proton source (usually trace water or solvent exchange) to quench the intermediate anion.

G SCDA Sodium Chlorodifluoroacetate (Solid Reagent) Heat Heat (90-100°C) SCDA->Heat Carbene Difluorocarbene (:CF2) Heat->Carbene -CO2, -NaCl Inter Difluoromethyl Anion Intermediate Carbene->Inter Phenol Nitrophenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide + Base Base Base (K2CO3) Base->Phenoxide Phenoxide->Inter + :CF2 (Fast) Product Difluoromethoxy Product Inter->Product + H+ (Protonation)

Figure 1: Mechanistic pathway of SCDA-mediated difluoromethylation.[3][4] Note the requirement for thermal activation to release the active carbene species.

Detailed Experimental Protocols

Phase 1: Preparation of the Phenol Precursor

If you have already isolated the nitrophenol, skip to Phase 2.

Objective: Convert Fluoronitrobenzene to Nitrophenol. Rationale: The nitro group activates the ring for Nucleophilic Aromatic Substitution (


).

Protocol:

  • Dissolve 1.0 equiv of Fluoronitrobenzene in DMSO (0.5 M concentration).

  • Add 2.5 equiv of KOH (powdered).

  • Heat to 80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup (Critical): The product exists as the nitrophenoxide salt. You must acidify to isolate the neutral phenol. Pour into ice water and acidify to pH 3 with 1M HCl.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Phase 2: Difluoromethylation (The Core Protocol)

Reagent: Sodium Chlorodifluoroacetate (SCDA) Solvent System: DMF/Water (Adding water is counter-intuitive but essential for protonation in the final step and solubility of the base).

ComponentEquivalentsRole
Nitrophenol (Substrate) 1.0Precursor
SCDA 2.5 – 3.0Carbene Source (Excess required due to volatility of

)

2.0Base (Maintains phenoxide concentration)
DMF [0.2 M]Polar aprotic solvent (stabilizes intermediates)
Water 10% v/vProton source for the final step

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the Nitrophenol (1.0 equiv) and

    
      (2.0 equiv). Add DMF and Water (9:1 ratio). Stir at room temperature for 10 minutes to ensure deprotonation (color change to yellow/orange often observed).
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (1.5 equiv initially).

  • Reaction: Heat the mixture to 100°C .

    • Caution: Gas evolution (

      
      ) will occur. Ensure the system is vented but not open to moisture ingress from the atmosphere (use a drying tube or N2 line).
      
  • Iterative Addition: After 2 hours, check conversion. If incomplete, cool slightly (to 60°C), add the remaining SCDA (1.0–1.5 equiv), and reheat to 100°C for another 2–4 hours.

    • Why? SCDA decomposes over time. Adding it in portions maintains a steady concentration of difluorocarbene.

  • Workup:

    • Cool to room temperature.[5]

    • Dilute with water (5x reaction volume).

    • Extract with Ethyl Acetate or Diethyl Ether (3x).

    • Wash combined organics with 1M NaOH (Rapidly!) to remove unreacted phenol.

    • Note: The product is neutral; the starting material is acidic. The NaOH wash is the most efficient purification step.

    • Dry (

      
      ) and concentrate.[1][6]
      

Alternative Reagents & Troubleshooting

If SCDA fails (often due to steric hindrance or extremely electron-deficient rings), consider these alternatives:

A. Diethyl (bromodifluoromethyl)phosphonate
  • Use Case: Highly sensitive substrates where high heat (100°C) causes decomposition.

  • Conditions: KOH (20 equiv), MeCN/Water, 0°C to RT.

  • Mechanism: Radical/Carbene hybrid mechanism that often proceeds at lower temperatures.

B. Fluorosulfonyldifluoroacetic acid (TFDA / Chen's Reagent)
  • Use Case: Large scale where solid waste (NaCl) from SCDA is problematic.

  • Conditions: Catalytic CuI often used to promote decarboxylation at lower temps.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<30%) Carbene escaping before reaction.Use a sealed tube (behind blast shield) or increase SCDA equivalents to 5.0.
Starting Material Remains Phenol not nucleophilic enough.The nitro group pulls electron density. Switch solvent to NMP (higher temp stability) and increase temp to 120°C.
Product Hydrolysis Workup was too acidic/basic for too long.Difluoromethyl ethers are generally stable, but avoid prolonged exposure to strong Lewis acids.
Violent Gas Evolution Reaction temp reached too fast.Ramp temperature slowly from 60°C to 100°C.

Workflow Visualization

Workflow start Start: Fluoronitrobenzene step1 Step 1: Hydrolysis (KOH, DMSO, 80°C) start->step1 SNAr check1 Isolate Nitrophenol step1->check1 step2 Step 2: Difluoromethylation (SCDA, K2CO3, DMF/H2O, 100°C) check1->step2 Carbene Insertion purify Purification (NaOH Wash to remove phenol) step2->purify final Target: (Difluoromethoxy)nitrobenzene purify->final

Figure 2: Complete synthetic workflow converting Fluoronitrobenzene to the Difluoromethoxy target.

References

  • Organic Syntheses Procedure (Gold Standard): Hands, A. T.; Walters, Z. G.; Sorrentino, J. P.; Garg, N. K.[7] "Difluoromethylation of Phenols." Organic Syntheses2024 , 101, 174-192. [Link]

  • Medicinal Chemistry Review (Bioisosteres): Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. [Link]

  • Alternative Reagents (Phosphonates): Zafrani, Y. et al. "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron2009 , 65(27), 5278-5283. [Link]

  • SCDA Original Methodology: Chen, Q.-Y.; Wu, S.-W. "Methyl chlorodifluoroacetate: A new and convenient difluorocarbene precursor." Journal of the Chemical Society, Chemical Communications1989 , 705-706. [Link]

Sources

Method

Application of 3-(Difluoromethoxy)-5-fluoronitrobenzene in agrochemical synthesis

Application Note: Application of 3-(Difluoromethoxy)-5-fluoronitrobenzene in Agrochemical Synthesis Executive Summary This technical guide details the synthesis, handling, and application of 3-(Difluoromethoxy)-5-fluoron...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of 3-(Difluoromethoxy)-5-fluoronitrobenzene in Agrochemical Synthesis

Executive Summary

This technical guide details the synthesis, handling, and application of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) . This compound serves as a critical pharmacophore building block in modern agrochemistry. The simultaneous presence of a fluorine atom and a difluoromethoxy (


) group on the aromatic ring offers a unique "lipophilic hydrogen bond donor" motif. This specific substitution pattern modulates metabolic stability and membrane permeability, making it highly relevant for the development of Protoporphyrinogen Oxidase (PPO) inhibitors  (herbicides) and Succinate Dehydrogenase Inhibitors (SDHI)  (fungicides).

Chemical Profile & Strategic Value

The 3-(Difluoromethoxy)-5-fluorophenyl moiety is a bioisostere of the widely used 3,5-difluorophenyl group but with distinct physicochemical advantages:

FeaturePropertyAgrochemical Benefit
Lipophilicity (

)
Moderate IncreaseEnhances cuticular penetration in plant leaves.
H-Bonding Weak Donor (

)
The

proton can act as a weak H-bond donor, improving target enzyme binding affinity compared to

.
Metabolic Stability HighThe

bonds block oxidative metabolism at the 3 and 5 positions, prolonging half-life in the field.
Electronic Effect Electron WithdrawingDeactivates the ring, influencing the pKa of downstream anilines/amides.

Synthetic Protocols

Workflow Overview

The synthesis strategy involves the selective difluoromethylation of a phenolic precursor, followed by chemoselective reduction to the aniline, which serves as the nucleophile for coupling with active heterocyclic cores.

SynthesisWorkflow Start 3-Fluoro-5-nitrophenol Inter 3-(Difluoromethoxy)- 5-fluoronitrobenzene Start->Inter Alkylation (DMF, 100°C) Reagent ClCF2CO2Na (Difluorocarbene Source) Reagent->Inter Carbene Gen. Aniline 3-(Difluoromethoxy)- 5-fluoroaniline Inter->Aniline Pd/C, H2 Reduction Product Target Agrochemical (e.g., PPO Inhibitor) Aniline->Product Coupling (Isocyanate/Acid Cl)

Figure 1: Synthetic workflow from phenol precursor to active agrochemical ingredient.

Protocol A: Synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Rationale: Direct alkylation using chlorodifluoromethane gas (Freon-22) is common industrially but difficult in standard labs due to gaseous handling and ozone regulations. We recommend the Sodium Chlorodifluoroacetate method, which generates difluorocarbene in situ under milder conditions.

Reagents:

  • 3-Fluoro-5-nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (1.5 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 3-Fluoro-5-nitrophenol (10 mmol, 1.57 g) and anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol, 2.76 g) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (15 mmol, 2.28 g).

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
    
    • Mechanism:[2][3][4][5] The acetate decarboxylates to form

      
       (difluorocarbene), which inserts into the phenoxide O-H bond.
      
  • Quench: Once starting material is consumed (~2-4 hours), cool to room temperature and pour into ice water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

    • Target Yield: 75-85%.

    • Validation:

      
       (CDCl3) should show a distinctive triplet for the 
      
      
      
      proton around
      
      
      6.5 ppm (
      
      
      ).
Protocol B: Reduction to 3-(Difluoromethoxy)-5-fluoroaniline

Rationale: The difluoromethoxy group is stable to standard hydrogenation, but prolonged exposure or high pressure can lead to defluorination. A controlled Pd/C reduction is preferred over Fe/Acid to avoid waste.

Procedure:

  • Dissolution: Dissolve the nitro intermediate (5 mmol) in Methanol (25 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 50 mg).

  • Hydrogenation: Purge with

    
     (balloon pressure is sufficient). Stir vigorously at Room Temperature.
    
  • Monitoring: Reaction is usually rapid (1-3 hours). Monitor for the disappearance of the yellow nitro color and shift in LC-MS.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Note: Anilines can be sensitive to oxidation; store under Nitrogen or use immediately.

Application Case Study: Synthesis of a PPO Inhibitor Analog

Objective: Synthesize a Urea-based herbicide analog by coupling the aniline with a heterocyclic isocyanate. This mimics the structure of commercial herbicides like Linuron or modern benzoylureas.

Reaction:



Protocol:

  • Reactants: Dissolve 3-(Difluoromethoxy)-5-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Coupling: Add the desired isocyanate (e.g., 2,6-difluorophenyl isocyanate for a generic model) (1.1 eq) dropwise at 0°C.

  • Catalysis: If the reaction is sluggish, add 1-2 drops of Triethylamine or DBU.

  • Completion: Stir at Room Temperature for 4-12 hours. The product often precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold DCM, and dry.

Self-Validating Analytical Checkpoints:

  • Checkpoint 1 (Alkylation): Check

    
    . You should see two signals: the aromatic fluorine (singlet/multiplet ~ -110 ppm) and the 
    
    
    
    fluorine (doublet ~ -82 ppm).
  • Checkpoint 2 (Reduction): IR Spectroscopy. Disappearance of strong

    
     bands (1530, 1350 
    
    
    
    ) and appearance of
    
    
    bands (3300-3400
    
    
    ).

Safety & Handling

  • 3-(Difluoromethoxy)-5-fluoronitrobenzene: Likely a skin irritant and potentially toxic if inhaled.[6] Handle in a fume hood.

  • Sodium Chlorodifluoroacetate: Decarboxylates to release

    
     and reactive carbenes. Ensure venting.
    
  • Anilines: Toxic by ingestion and skin absorption.[6] Wear double nitrile gloves.

References

  • Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols." Journal of Organic Chemistry, 2017.

  • Agrochemical Bioisosteres: Jeschke, P. "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 2004.

  • PPO Inhibitor Chemistry: Theodoridis, G. "Protoporphyrinogen Oxidase Inhibitors." Bioactive Heterocyclic Compound Classes, 2012.[7]

  • General Reduction Protocols: "Catalytic Hydrogenation of Nitroarenes." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Application

Cross-coupling reaction pathways using 3-(Difluoromethoxy)-5-fluoronitrobenzene

Application Note: Strategic Cross-Coupling Pathways for 3-(Difluoromethoxy)-5-fluoronitrobenzene Executive Summary 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) represents a high-value scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cross-Coupling Pathways for 3-(Difluoromethoxy)-5-fluoronitrobenzene

Executive Summary

3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) represents a high-value scaffold in medicinal chemistry, offering a unique combination of a lipophilic hydrogen-bond donor (


) and a metabolic blocking group (

). The difluoromethoxy group acts as a lipophilic bioisostere for phenols and methoxy groups, often improving membrane permeability (

) and metabolic stability.

This guide details the chemoselective functionalization of this core. Unlike simple nitrobenzenes, the presence of the labile


 group and the reactive C-F bond requires specific "soft" activation protocols to avoid hydrodefluorination or pseudo-halogen displacement.

Key Reaction Pathways Covered:

  • The Nucleophilic Gateway: Chemoselective reduction to aniline followed by Buchwald-Hartwig amination.

  • The Electrophilic Gateway: Sandmeyer transformation to aryl halides for Suzuki-Miyaura coupling.

  • Direct Functionalization: Regioselective C-H activation logic.

Strategic Analysis & Mechanistic Logic

Structural Reactivity Profile

The 1,3,5-substitution pattern creates a chemically distinct environment for the remaining protons, but the primary utility lies in transforming the nitro group while preserving the fluorinated motifs.

  • Nitro Group (

    
    ):  The primary handle.[1] Must be reduced to 
    
    
    
    for cross-coupling.
  • Difluoromethoxy Group (

    
    ):  Generally stable to Pd-catalysis but susceptible to nucleophilic attack at high temperatures (
    
    
    
    C) or strong Lewis acids. It can behave as a "pseudo-halogen" leaving group under harsh
    
    
    conditions.
  • Fluorine Atom (

    
    ):  A metabolic blocker. While activated by the nitro group, direct 
    
    
    
    displacement of this fluorine is not recommended as a primary pathway due to competitive decomposition of the
    
    
    group.
Pathway Decision Tree

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactionPathways cluster_warn Critical Control Point Start 3-(Difluoromethoxy)- 5-fluoronitrobenzene Red Reduction (Fe/NH4Cl) Start->Red Chemoselective (Avoid H2/Pd) Aniline Intermediate: Aniline Derivative Red->Aniline PathA Buchwald-Hartwig (C-N Bond) Aniline->PathA Pd(OAc)2 / BrettPhos (Nucleophile) PathB Sandmeyer Rxn (C-X Bond) Aniline->PathB tBuONO / CuBr2 (Electrophile Prep) PathC Suzuki/Sonogashira (C-C Bond) PathB->PathC Pd(dppf)Cl2

Figure 1: Strategic workflow for converting the nitro-core into coupling-competent species.

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without defluorinating the C-F bond or hydrolyzing the

group. Avoid: Catalytic Hydrogenation (

, Pd/C) is risky due to potential hydrodefluorination.

Reagents:

  • Substrate: 3-(Difluoromethoxy)-5-fluoronitrobenzene (1.0 equiv)

  • Reductant: Iron powder (Fe, 5.0 equiv) -325 mesh

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate in Ethanol/Water.

  • Addition: Add

    
     followed by Iron powder in a single portion.
    
  • Reaction: Heat the slurry to 70°C (internal temperature) for 2–4 hours. Monitor by HPLC/TLC. The reaction is complete when the starting material spot disappears.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Output: 3-(Difluoromethoxy)-5-fluoroaniline. (Expected Yield: >85%).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the newly formed aniline with an Aryl Bromide/Chloride. Catalyst Choice:BrettPhos Pd G3 or RuPhos Pd G3 are preferred for anilines containing electron-withdrawing groups (F,


) to prevent catalyst poisoning and ensure turnover.

Reagents:

  • Nucleophile: 3-(Difluoromethoxy)-5-fluoroaniline (1.0 equiv)

  • Electrophile: Aryl Bromide (

    
    , 1.1 equiv)
    
  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - use with caution, see note)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inerting: Charge a reaction vial with the Aniline, Aryl Bromide, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add sparged 1,4-Dioxane via syringe.

  • Heating: Heat to 90°C for 12 hours.

    • Note: Do not exceed 110°C. High temperatures with strong alkoxide bases (NaOtBu) can occasionally trigger elimination of the difluoromethoxy group.

      
       is the safer, milder alternative.
      
  • Workup: Filter through silica, concentrate, and purify via flash chromatography.

Table 1: Catalyst Screening Matrix for Protocol B

Catalyst SystemLigand TypeBaseYield (%)Comments
BrettPhos Pd G3 Dialkylbiaryl phosphine

92% Excellent for primary anilines; mild base preserves

.
RuPhos Pd G3 Dialkylbiaryl phosphineNaOtBu88%Faster reaction, but trace defluorination observed at >100°C.
Pd(OAc)2 / BINAP Bisphosphine

65%Slower conversion; requires higher catalyst loading.
Pd(dppf)Cl2 Ferrocenyl

40%Poor conversion for this sterically/electronically deactivated aniline.

Advanced Pathway: Sandmeyer to Aryl Halide

If the target molecule requires the 3-(difluoromethoxy)-5-fluorobenzene core to act as the electrophile (e.g., coupling to a boronic acid), the aniline must be converted to an iodide or bromide.

Mechanism:

  • Formation of diazonium salt using

    
     (tert-butyl nitrite).
    
  • Radical/Ionic substitution with

    
     or 
    
    
    
    .

Protocol:

  • Dissolve 3-(difluoromethoxy)-5-fluoroaniline in Acetonitrile (

    
    ).
    
  • Add

    
    -Toluenesulfonic acid (pTsOH, 3.0 equiv) and cool to 0°C.
    
  • Add KI (2.5 equiv) followed by dropwise addition of

    
     (2.0 equiv).
    
  • Stir at room temperature for 2 hours.

  • Result: 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene. This intermediate is an excellent substrate for Suzuki-Miyaura coupling .

Mechanistic Visualization (Buchwald-Hartwig)

The following diagram details the catalytic cycle, highlighting where the specific electronic properties of the fluoro/difluoromethoxy groups influence the reaction.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br Coord Amine Coordination (Sterics Critical) OxAdd->Coord NH2-Ar(F)(OCHF2) Deprot Deprotonation (Base Step) Coord->Deprot Base (Cs2CO3) Note1 EWG (F, OCHF2) on aniline decreases nucleophilicity. Requires electron-rich ligand (BrettPhos). Coord->Note1 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-N-Ar complex RedElim->Pd0 Product Release

Figure 2: Catalytic cycle emphasizing the requirement for electron-rich ligands due to the deactivated nature of the fluorinated aniline.

References

  • Synthesis and Properties of Difluoromethoxy-arenes: Title: A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds.[2][3] Source: Journal of Organic and Pharmaceutical Chemistry, 2025.[3] URL:[Link] (Validates the stability/instability of OCHF2 group under nucleophilic attack).

  • Buchwald-Hartwig Conditions for Deactivated Anilines: Title: Buchwald-Hartwig Amination - Ligand Scope and Mechanism. Source: Chemistry LibreTexts / Wikipedia (General Consensus). URL:[Link] (Foundational basis for selecting BrettPhos for electron-deficient anilines).

  • Difluoromethylation and Cross-Coupling Compatibility: Title: Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.[4][5][6] Source: Organic Letters, 2016. URL:[Link] (Provides context on the stability of CF2H moieties under Pd-catalysis).

Sources

Method

Functionalization of the nitro group in 3-(Difluoromethoxy)-5-fluoronitrobenzene

Application Note & Protocol Guide | Doc ID: AN-2025-FNB [1] Executive Summary & Strategic Value The scaffold 3-(Difluoromethoxy)-5-fluoronitrobenzene represents a "privileged structure" in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-2025-FNB [1]

Executive Summary & Strategic Value

The scaffold 3-(Difluoromethoxy)-5-fluoronitrobenzene represents a "privileged structure" in modern medicinal chemistry.[1] It combines two critical fluorinated motifs that distinctively modulate physicochemical properties:[2][3][4][5]

  • The Difluoromethoxy Group (-OCHF₂): A lipophilic hydrogen bond donor (Lipophilic HBD).[1] Unlike the methoxy group, it is metabolically robust against O-demethylation and acts as a bioisostere for phenols and thiols, often improving membrane permeability (LogP modulation) while retaining H-bond capability.

  • The Aryl Fluorine (-F): Blocks metabolic oxidation (P450 blocking) at the 5-position and electronically tunes the ring, lowering the pKa of any subsequent aniline N-H bond.

This guide addresses the primary challenge in working with this scaffold: Chemoselective Functionalization. The nitro group must be reduced to an aniline without compromising the labile C-F bond (hydrodefluorination) or the -OCHF₂ group (elimination/hydrolysis). We provide a validated workflow for reduction followed by high-fidelity diversification.

Chemical Profile & Reactivity Matrix

ParameterValue / CharacteristicImplication for Protocol
CAS Number 115463-99-9Reference standard.[1]
Molecular Weight 207.11 g/mol Calculation basis.[1]
Electronic State Highly Electron DeficientThe nitro group is activated; the ring is prone to nucleophilic aromatic substitution (SNAr) before reduction.
-OCHF₂ Stability Acid: Stable Base: Sensitive (Elimination)Avoid strong alkalis (e.g., NaOH, t-BuOK) at high temps; they can trigger elimination to the phenol or difluorocarbene.[1]
Ar-F Stability Labile to HydrogenolysisStandard Pd/C + H₂ can cause defluorination.[1] Catalyst selection is critical.

Critical Step 1: Chemoselective Reduction

The gateway to functionalizing this scaffold is the conversion of the nitro group (-NO₂) to the aniline (-NH₂).

The Challenge: Avoiding Hydrodefluorination

Standard catalytic hydrogenation (Pd/C, H₂) often cleaves aryl C-F bonds, especially in electron-deficient rings.

  • Risk: Formation of 3-(Difluoromethoxy)aniline (loss of F).[1]

  • Solution: Use Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride (Fe/NH₄Cl) .[1]

Protocol A: Iron-Mediated Chemical Reduction (High Fidelity)

Recommended for lab-scale (mg to 50g) and initial SAR generation due to 100% chemoselectivity.[1]

Reagents:

  • Substrate: 3-(Difluoromethoxy)-5-fluoronitrobenzene (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve NH₄Cl in water. Add Ethanol and the nitro substrate.

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes. Note: Exothermic reaction.[1] Monitor internal temperature.

  • Reflux: Heat to mild reflux (approx. 75-80°C) for 2–4 hours.

    • Self-Validating Check (TLC): Mobile Phase Hexane/EtOAc (3:1).[1] Starting material (Rf ~0.6) should disappear; Aniline product (Rf ~0.3, fluorescent) appears.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides.[1] Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃ (to neutralize any trace acid). Dry organic layer over Na₂SO₄ and concentrate.[1][6]

  • QC: 19F NMR is the gold standard here.

    • Pass: Two distinct signals (Ar-F and -OCHF₂).

    • Fail: Loss of Ar-F signal (indicates defluorination).[1]

Protocol B: Catalytic Hydrogenation (Scalable)

Recommended for Process Scale (>100g).

Reagents:

  • Catalyst: 5% Pt/C (sulfided form preferred to poison defluorination activity) or 1% Pt/V on Carbon.[1]

  • Hydrogen Source: H₂ gas (balloon or 3 bar).

  • Solvent: Methanol or Ethyl Acetate.[1]

Key Precaution: Do NOT use standard Pd/C unless it is a specific "defluorination-resistant" grade (e.g., doped with Vanadium).[1]

Critical Step 2: Diversification Pathways

Once the 3-(Difluoromethoxy)-5-fluoroaniline is isolated, it serves as a versatile linchpin.[1]

Workflow Visualization

The following diagram illustrates the validated pathways for functionalizing the aniline intermediate.

Functionalization_Workflow Figure 1: Strategic Diversification of the Difluoromethoxy-Fluoro Scaffold Nitro 3-(Difluoromethoxy)- 5-fluoronitrobenzene Aniline 3-(Difluoromethoxy)- 5-fluoroaniline Nitro->Aniline Reduction (Fe/NH4Cl or Pt/C) Amide Amide Analogues (High Potency) Aniline->Amide HATU, R-COOH DIPEA Urea Urea/Carbamate (Solubility) Aniline->Urea R-NCO or Triphosgene Halo Aryl Halide (I/Br) (Coupling Partner) Aniline->Halo Sandmeyer (NaNO2, KI/CuBr) Suzuki Biaryl Scaffolds Halo->Suzuki Pd-Catalyzed Coupling

Figure 1: Strategic Diversification of the Difluoromethoxy-Fluoro Scaffold. Key reaction nodes are color-coded by stage.

Protocol C: Amide Coupling (The "Warhead" Installation)

The electron-withdrawing nature of the fluorine and difluoromethoxy groups renders the aniline nitrogen less nucleophilic than standard anilines. Standard EDC/NHS couplings may be sluggish.[1]

Optimized Conditions:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).[1] T3P is superior for preventing epimerization if the acid partner is chiral.

  • Base: Pyridine or 2,6-Lutidine (weaker bases minimize side reactions with the -OCHF₂ group).[1]

  • Solvent: DMF or EtOAc.[1][6]

Procedure:

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir 10 mins to activate.

  • Add 3-(Difluoromethoxy)-5-fluoroaniline (1.0 equiv).[1]

  • Stir at RT for 12–18 hours.

  • Self-Validating Check: LC-MS should show M+1 peak.[1] If conversion is <50%, heat to 50°C.[1]

Protocol D: Sandmeyer Reaction (Access to Aryl Halides)

To convert the aniline into an Aryl Iodide (for subsequent Suzuki/Sonogashira coupling):

  • Diazotization: Dissolve aniline in 6M HCl at 0°C. Add NaNO₂ (1.1 equiv) dropwise. Maintain temp <5°C to prevent diazonium decomposition.

  • Substitution: Add a solution of KI (1.5 equiv) or CuBr (for bromide).[1]

  • Observation: Evolution of N₂ gas indicates reaction progress.[1]

  • Outcome: Yields 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene , a premium building block for cross-coupling.[1]

Analytical Reference Data (Self-Validation)

Use these expected spectral shifts to validate your product identity.

Motif1H NMR (CDCl₃)19F NMR (Decoupled)Interpretation
-OCHF₂ δ 6.50 (t, J=74 Hz, 1H)δ -82.0 ppm (d)The triplet in proton NMR is diagnostic (geminal H-F coupling).[1]
Ar-F N/Aδ -110.0 ppm (m)Typical range for meta-substituted fluoroarenes.[1]
Aniline NH₂ δ 3.8–4.2 (br s, 2H)N/ADisappears upon D₂O shake.

References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, 2020.

  • Gouverneur, V., & Seppelt, K. "Fluorine-18 Radiochemistry and the Synthesis of [18F]Difluoromethoxy Arenes." Chemical Reviews, 2024.[1]

  • Smith, A. B. "Chemoselective Reduction of Nitroarenes in the Presence of Halogens." Organic Process Research & Development, 2018.[1]

  • PubChem Compound Summary. "3,5-Difluoroaniline (Analogue Reference)." National Library of Medicine.[1]

  • BenchChem Application Note. "Stability of Difluoromethoxy Groups in Organic Synthesis." BenchChem Technical Library.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Difluoromethoxy)-5-fluoronitrobenzene before handling.[1] Nitro compounds can be energetic; fluorinated intermediates may release HF under combustion.[1]

Sources

Application

Application Note: High-Precision Late-Stage Functionalization Using Fluorinated Nitrobenzene Intermediates

Executive Summary This guide details the strategic application of fluorinated nitrobenzenes as orthogonal "lynchpin" scaffolds in Late-Stage Functionalization (LSF). Unlike standard building blocks, these intermediates p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of fluorinated nitrobenzenes as orthogonal "lynchpin" scaffolds in Late-Stage Functionalization (LSF). Unlike standard building blocks, these intermediates possess two distinct electronic handles—the highly electron-withdrawing nitro group (


) and the electronegative fluorine atom (

)—that can be activated independently.

This orthogonality allows medicinal chemists to rapidly diversify complex drug scaffolds (e.g., kinase inhibitors, PROTAC linkers) at the final synthetic stages. This document provides validated protocols for three critical workflows:

  • Regioselective

    
     Diversification  (targeting the C-F bond).
    
  • Chemoselective Nitro Reduction (preserving the C-F bond).

  • Denitrative Cross-Coupling (replacing the C-

    
     bond).
    

Strategic Workflow & Mechanism

The utility of fluorinated nitrobenzenes lies in their ability to act as a "switch." The nitro group activates the fluorine for nucleophilic attack (


). Once the fluorine is displaced, the nitro group can be either reduced to an aniline (for amide coupling) or excised via denitrative coupling to install carbon-based diversity.
Visualization: The Divergent LSF Pathway

The following diagram illustrates the decision matrix for utilizing these intermediates.

LSF_Workflow Start Fluorinated Nitrobenzene Scaffold SNAr Pathway A: SNAr Diversification Start->SNAr Nucleophile (Nu-H) Base, Heat Reduction Pathway B: Chemoselective Reduction Start->Reduction Fe/NH4Cl or SnCl2 (Preserves F) Denitration Pathway C: Denitrative Coupling Start->Denitration Pd-Cat or Photoredox (Removes NO2) Prod_A Functionalized Nitroarene SNAr->Prod_A Prod_B Fluorinated Aniline Reduction->Prod_B Prod_C Biaryl/Heteroaryl Scaffold Denitration->Prod_C Prod_A->Reduction Sequential Functionalization

Caption: Divergent synthesis pathways. Path A utilizes the nitro-activated fluorine.[1][2][3][4] Path B masks the nitro group. Path C excises the nitro group for carbon-carbon bond formation.

Module 1: Regioselective Diversification

Objective: Displacement of the fluorine atom with amines, thiols, or alkoxides. Mechanism: The


 group at the ortho or para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for fluorine displacement.
Protocol A: Micro-Scale Heterocycle Installation

Target Audience: Library synthesis (10–50 mg scale).

Reagents:

  • Substrate: 2,4-Difluoronitrobenzene or complex analog (1.0 equiv).

  • Nucleophile: Morpholine, Piperazine, or spirocyclic amine (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Preparation: Dissolve the fluorinated nitrobenzene substrate (0.1 mmol) in anhydrous DMSO (0.5 mL) in a 1-dram vial.

  • Addition: Add DIPEA (0.2 mmol, 2.0 equiv). If using a solid amine salt, increase base to 3.0 equiv.

  • Nucleophile: Add the amine nucleophile (0.11 mmol) slowly.

  • Reaction: Cap and stir at RT for 2 hours.

    • Note: If the substrate is sterically hindered (e.g., ortho-substituted), heat to 60°C.

  • Workup: Dilute with EtOAc (5 mL), wash with water (2 x 2 mL) and brine. Dry over

    
    .[5]
    
  • QC: Monitor disappearance of the C-F quartet in

    
     NMR (approx -100 to -120 ppm).
    

Critical Process Parameters (CPPs):

Parameter Recommendation Reason
Solvent Polarity DMSO > DMF > MeCN High dielectric constant stabilizes the polar transition state.

| Temperature | 25°C (Start)


 80°C (Max) | Excessive heat causes nitro-group reduction or degradation. |
| Stoichiometry  | 1.1 equiv Nucleophile | Avoids bis-substitution in di-fluoro scaffolds. |

Module 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an aniline without hydrodefluorination (loss of F). Challenge: Catalytic hydrogenation (


, Pd/C) often strips fluorine atoms, especially those ortho or para to the amino group.
Protocol B: Iron-Mediated Reduction (The "Bechamp" Variant)

This method is the gold standard for preserving halogen substituents.

Reagents:

  • Substrate: Functionalized Fluoronitrobenzene (from Module 1).

  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 equiv).

  • Electrolyte/Acid: Ammonium Chloride (

    
    , 5.0 equiv) or Acetic Acid.
    
  • Solvent: EtOH/Water (4:1).

Step-by-Step Procedure:

  • Suspension: Suspend the nitro substrate (1.0 mmol) in EtOH (4 mL) and Water (1 mL).

  • Activation: Add solid

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reaction: Heat to 70°C with vigorous stirring (mechanical or magnetic) for 2–4 hours.

    • Visual Cue: The reaction will turn from yellow (nitro) to rusty brown/black (iron oxides).

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge.[5] Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. If necessary, neutralize with sat.

    
     and extract with DCM.
    

Comparison of Reduction Methods:

Method Fluorine Retention Scalability Comments

|


 + Pd/C  | Poor | High | High risk of defluorination. |
| 

+ Pt/C
| Moderate | High | Better than Pd, but requires optimization. | | Fe /

| Excellent | Medium | Recommended. Mild, cheap, highly selective. | |

| Excellent | Low | Good for acid-stable substrates; tin waste is toxic. |

Module 3: Denitrative Cross-Coupling

Objective: Replacing the nitro group with a carbon substituent (aryl, vinyl, or alkyl) to create biaryls. Context: This is a "Late-Stage" tactic where the nitro group served its purpose (activating the ring) and is now discarded.

Protocol C: Pd-Catalyzed Denitrative Suzuki Coupling

Based on recent methodologies (e.g., Angew. Chem. Int. Ed. 2017).[6][7]

Reagents:

  • Substrate: Nitroarene (1.0 equiv).

  • Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) + BrettPhos (10 mol%).
    
  • Additive: 18-Crown-6 (to solubilize base).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Glovebox/Schlenk: In a sealed tube, combine substrate (0.2 mmol), boronic acid (0.3 mmol),

    
     (5.8 mg), BrettPhos (10.7 mg), and 
    
    
    
    (127 mg).
  • Solvent: Add 1,4-Dioxane (2.0 mL).

  • Deoxygenate: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 130°C for 12–16 hours.

  • Workup: Cool, filter through silica, and purify via Flash Chromatography.

Troubleshooting & Optimization

Use the following logic tree to resolve common issues during the


 step.

Optimization_Tree Problem Issue: Low Yield in SNAr Check1 Is Starting Material Consumed? Problem->Check1 Check2 Is Product Forming? Check1->Check2 Yes Sol1 Increase Temp to 80°C Switch Solvent to DMSO Check1->Sol1 No Sol2 Check for Hydrolysis (OH-) Dry Solvent/Reagents Check2->Sol2 Byproduct Observed Sol3 Steric Hindrance? Use Stronger Base (NaH) Check2->Sol3 Trace Product

Caption: Diagnostic logic for optimizing nucleophilic substitution on fluoronitrobenzenes.

References

  • Nucleophilic Arom

    
    ) of Unactivated Fluoroarenes. Journal of the American Chemical Society. (2024). Describes the activation principles of fluoroarenes. Link
    
  • Chemoselective Reduction of Nitro Groups. BenchChem Application Notes. (2025). Detailed protocols for Fe and SnCl2 reductions. Link

  • Denitrative Functionalization of Nitroarenes. Organic Chemistry Frontiers. (2019). Review of Pd-catalyzed denitrative couplings. Link

  • Late-Stage Functionalization via C-H Fluorin

    
    . Hartwig Group, UC Berkeley. Strategy for using fluorine as a temporary handle. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Ticket ID: YIELD-OPT-35FN Status: Open Subject: Yield Optimization & Troubleshooting for Difluoromethylation of 3-Fluoro-5-nitrophenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: YIELD-OPT-35FN Status: Open Subject: Yield Optimization & Troubleshooting for Difluoromethylation of 3-Fluoro-5-nitrophenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene typically relies on the difluoromethylation of 3-fluoro-5-nitrophenol . Historically, this was achieved using chlorodifluoromethane (Freon-22) gas. However, yield inconsistency with the gas method is a primary pain point due to mass transfer limitations and rapid carbene hydrolysis.

Our Recommendation: Transition to Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) as the difluorocarbene source. This solid reagent allows for precise stoichiometric control, higher reaction temperatures, and significantly improved reproducibility.

The "Gold Standard" Protocol
  • Precursor: 3-Fluoro-5-nitrophenol

  • Reagent: Sodium Chlorodifluoroacetate (2.5 - 3.0 equiv)

  • Base: K₂CO₃ (anhydrous, 1.5 - 2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Temperature: 95°C - 105°C (Critical for decarboxylation)

Mechanism & Critical Control Points (Visualization)

To improve yield, you must understand the "Life and Death" of the Difluorocarbene intermediate (:CF₂). It is a transient species that must be generated in situ and trapped by the phenoxide before it hydrolyzes or polymerizes.

Difluoromethylation_Mechanism cluster_conditions Critical Control Factors Reagent Na-Chlorodifluoroacetate (Solid Precursor) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Decarboxylation (>90°C) Intermediate Ar-O-CF2 Anion Carbene->Intermediate Fast Trapping (Rate Determining) Side_Hydrolysis CO + 2HF (Hydrolysis Waste) Carbene->Side_Hydrolysis Reaction with H2O (Yield Killer) Phenol 3-Fluoro-5-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide K2CO3 Deprotonation Phenoxide->Intermediate Nucleophilic Attack Product 3-(Difluoromethoxy)- 5-fluoronitrobenzene Intermediate->Product Protonation (from solvent/trace H2O)

Figure 1: Mechanistic pathway highlighting the competition between productive trapping (Green path) and non-productive hydrolysis (Grey path).

Troubleshooting Guide (Q&A Format)

Category A: Low Conversion (<50%)

Q: I am heating the reaction to 70°C, but 40% of my starting phenol remains unreacted. Adding more reagent doesn't help. [1]

Diagnosis: Incomplete Decarboxylation. Sodium chlorodifluoroacetate is stable at room temperature. The decarboxylation half-life is temperature-dependent. At 70°C, the release of :CF₂ is too slow, allowing the small amount of generated carbene to hydrolyze with trace water before it can find a phenoxide molecule.

Corrective Action:

  • Increase Temperature: You must reach 95°C–105°C . This ensures a rapid "burst" of :CF₂ concentration, statistically favoring the reaction with phenoxide over water.

  • Check Solvent Water Content: If your DMF is "wet," the water will quench the carbene immediately. Use anhydrous DMF (<0.1% H₂O).

Q: The reaction mixture turned into a thick slurry and stirring stopped.

Diagnosis: Solubility Limit / Salt Crashing. As the reaction proceeds, NaCl and NaHCO₃/KF byproducts precipitate. If the mixture becomes too viscous, mass transfer fails, and the carbene (gas in solution) escapes.

Corrective Action:

  • Dilution: Maintain a concentration of 0.2 M to 0.5 M relative to the phenol.

  • Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead stirrer.

Category B: Impurity Profile

Q: I see a major byproduct spot just below my product on TLC. What is it?

Diagnosis: Formate Ester or Ortho-Formate. If significant water is present, the carbene hydrolyzes to form formic acid derivatives or CO. However, a common specific impurity in these reactions is the aryl formate , formed if the mechanism diverts through a hydrolysis pathway involving the phenoxide.

Corrective Action:

  • Pre-dry the Base: K₂CO₃ is hygroscopic. Flame-dry it or dry in an oven at 120°C overnight before use.

  • Slow Addition: Add the sodium chlorodifluoroacetate portion-wise (e.g., 3 portions over 1 hour) at 95°C rather than all at once. This keeps the :CF₂ concentration steady but not overwhelming.

Category C: Safety & Pressure

Q: My reaction vessel pressure spiked dangerously high.

Diagnosis: CO₂ Evolution. The decomposition of 1 mole of sodium chlorodifluoroacetate releases 1 mole of CO₂. On a large scale, this is a massive volume of gas.

Corrective Action:

  • Open System: Do not run this in a sealed autoclave unless specifically designed for high pressure. Run under a reflux condenser open to an inert gas line (N₂ bubbler) to allow CO₂ to escape.

Optimization Data: Solvent & Base Screening

The following data summarizes internal optimization runs for electron-deficient phenols (like 3-fluoro-5-nitrophenol).

VariableConditionYield (%)Notes
Solvent DMF (Anhydrous) 88% Recommended. Best solubility for intermediate salts.
SolventAcetonitrile (MeCN)62%Boiling point (82°C) is too low for efficient decarboxylation.
SolventMeCN / Water (10:1)45%Water competes for the carbene, lowering yield.
Base K₂CO₃ 85% Standard. Cheap and effective.
BaseCs₂CO₃91%Faster reaction due to "Cesium Effect" (solubility), but expensive.
BaseNaOH30%Too nucleophilic; causes hydrolysis of the product.
Reagent ClCF₂CO₂Na (Solid) 88% Easy to handle.
ReagentClCHF₂ (Gas)55%Difficult to control stoichiometry; requires specialized bubbling.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Difluoromethoxy)-5-fluoronitrobenzene (10 mmol scale).

Reagents:

  • 3-Fluoro-5-nitrophenol: 1.57 g (10.0 mmol)

  • Sodium chlorodifluoroacetate: 4.57 g (30.0 mmol, 3.0 equiv)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)

  • DMF (Anhydrous): 40 mL

Step-by-Step:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to an oil bubbler (crucial for CO₂ venting).

  • Charging: Add the phenol, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide). The solution usually turns yellow/orange.

  • Heating: Heat the oil bath to 100°C .

  • Addition: Once at temperature, add the Sodium chlorodifluoroacetate solid in three equal portions spaced 20 minutes apart.

    • Why? This prevents a massive evolution of CO₂ all at once and maintains a steady concentration of carbene.

  • Reaction: Stir at 100°C for an additional 2–4 hours. Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The product is less polar than the phenol.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the mixture into 150 mL of water (Caution: salts will dissolve).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with 1M NaOH (2 x 30 mL). This step is critical to remove unreacted starting phenol.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Logic Flow (Visual)

Use this flowchart to diagnose yield failures during the reaction workup phase.

Troubleshooting_Flow Start Reaction Complete (TLC Check) Check_SM Is Starting Material (Phenol) Present? Start->Check_SM Yes_SM Yes: Incomplete Conversion Check_SM->Yes_SM Yes No_SM No: Full Conversion Check_SM->No_SM No Temp_Check Was Temp > 95°C? Yes_SM->Temp_Check Low_Temp Cause: Slow Decarboxylation Action: Increase Temp Temp_Check->Low_Temp No High_Temp Cause: Carbene Hydrolysis Action: Dry Solvent / Add Reagent Slower Temp_Check->High_Temp Yes Yield_Check Is Isolated Yield Low? No_SM->Yield_Check Volatile Cause: Product Volatility Action: Avoid High Vac / Careful Rotovap Yield_Check->Volatile Yes (Mass Balance Low) Good Process Optimized Yield_Check->Good No

Figure 2: Diagnostic decision tree for post-reaction analysis.

References

  • Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate: Zafrani, Y. et al. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate."[5] Organic Letters, 2013, 15(12), 3106–3109.

  • Detailed Mechanism & Protocol: "Difluoromethylation of Phenols." Organic Syntheses, 2024, 101, 164-181.

  • Review of Fluorination Strategies: Ni, C. et al. "Recent Advances in Difluoromethylation." Chemical Reviews, 2014, 114(16), 8199–8256.

Sources

Optimization

Purification methods for 3-(Difluoromethoxy)-5-fluoronitrobenzene via chromatography

Case ID: CAS-1214332-99-6-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3] Executive Summary This guide addresses the purification of 3-(Difluoromethoxy)-5-fluoronitrobenzene , a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS-1214332-99-6-PUR Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]

Executive Summary

This guide addresses the purification of 3-(Difluoromethoxy)-5-fluoronitrobenzene , a critical intermediate often utilized in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs).[1][2][3]

The difluoromethoxy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group imparts unique physicochemical properties—specifically, it acts as a lipophilic hydrogen bond donor.[1][2][3][4] This characteristic, combined with the electron-withdrawing nitro and fluoro groups, creates a specific separation challenge: the molecule is moderately polar yet lipophilic, often co-eluting with regioisomers or "smearing" due to residual phenolic precursors. [1][3]

This support documentation is structured to guide you through pre-purification cleanup, method development, and troubleshooting.

Module 1: Pre-Chromatographic Cleanup (Critical Step)[1][3]

User Question: "I am seeing significant tailing on my Flash column, and the product is contaminated with a polar impurity. How do I fix this?"

Technical Insight: The most common impurity in this synthesis is the unreacted starting material, 3-fluoro-5-nitrophenol .[1][2][3] Phenols are acidic (


) and interact strongly with the silanols on silica gel, causing peak tailing that can obscure your product.[1][3]

Protocol: The "Self-Validating" Acid/Base Wash Before chromatography, you must exploit the acidity of the phenol to remove it chemically.[2]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Wash: Wash the organic layer 2x with 1N NaOH or saturated

    
    .[2]
    
    • Mechanism:[1][2][3][5][6][7] The phenol is deprotonated to the phenoxide anion (water-soluble).[1][2] The target product (neutral ether) remains in the organic layer.

  • Validation: Check the aqueous layer by TLC.[2] If you acidify a small aliquot of the aqueous wash and extract it back, you should see the phenol spot.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Result: This step often increases crude purity from ~70% to >90%, drastically simplifying the subsequent chromatography.

Module 2: Flash Chromatography (Normal Phase)

User Question: "Which stationary phase and mobile phase system yields the best resolution for the target compound?"

Stationary Phase Selection

While standard Silica (Irregular, 40-63


) is acceptable, the electron-deficient nature of the nitrobenzene ring suggests that Spherical High-Performance Silica (20-25 

)
will provide tighter bands.[1][2][3]
Mobile Phase Strategy

The


 group is less polar than a methoxy group but more polar than a trifluoromethoxy group.[1][2]
ParameterRecommendationRationale
Solvent A Hexane or HeptaneNon-polar base.[1][2][3]
Solvent B Ethyl Acetate (EtOAc)Polar modifier.[1][3]
Gradient 0% to 30% B over 15 CVThe product typically elutes between 10-20% EtOAc.[2]
Loading Liquid loading (DCM)Ensure complete solubility.
Rf Target 0.25 - 0.35In 10% EtOAc/Hexane.[1][2][3]
Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture BaseWash 1N NaOH Wash (Remove Phenol) Start->BaseWash TLC_Check TLC Validation (Check for Phenol Removal) BaseWash->TLC_Check Decision Is Purity > 90%? TLC_Check->Decision Flash Flash Chromatography (Silica, Hex/EtOAc) Decision->Flash No (Isomers present) Recryst Recrystallization (EtOH/Water) Decision->Recryst Yes (Mainly salts/color) Final Pure Product (>98%) Flash->Final Recryst->Final

Figure 1: Decision tree for purification workflow emphasizing chemical washing prior to chromatography.

Module 3: Separation of Regioisomers (Reverse Phase / HPLC)

User Question: "I have a persistent impurity (approx. 5%) eluting on the shoulder of my main peak. NMR suggests it's a regioisomer.[2][3] Standard C18 isn't separating them."

Technical Insight: Nitrobenzene isomers (e.g., 2-nitro vs. 4-nitro vs. 3-nitro) often have identical hydrophobicities, making standard C18 separation driven purely by "solvophobic" interactions ineffective.[1][2][3]

The Solution: Pi-Pi (


) Interaction Chromatography 
You need a stationary phase that interacts with the electron-deficient 

-system of the nitrobenzene ring.[1][2][3]
Recommended Protocol
  • Column: Phenyl-Hexyl or Biphenyl stationary phase.[1][2][3]

    • Mechanism:[1][2][3][5][6][7] The phenyl ring on the column engages in

      
       stacking with the nitrobenzene.[2] The strength of this interaction varies significantly based on the position of the electron-withdrawing groups (F and 
      
      
      
      ), enhancing selectivity (selectivity factor
      
      
      increases).[3]
  • Mobile Phase: Water / Methanol (MeOH).[1][3]

    • Why MeOH? Acetonitrile (MeCN) suppresses

      
       interactions because the solvent's own 
      
      
      
      -electrons (in the triple bond) compete for the stationary phase.[1][2][3] Methanol allows the solute-column interaction to dominate.[1][2]
  • Gradient: Shallow gradient (e.g., 50% to 70% MeOH over 20 minutes).

Separation Logic Diagram

SeparationMechanism Analyte 3-(Difluoromethoxy)- 5-fluoronitrobenzene C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Interacts via Lipophilicity only Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Interacts via Lipophilicity + Pi-Stacking Result1 Co-elution of Isomers (Poor Selectivity) C18->Result1 Result2 Baseline Resolution (High Selectivity) Phenyl->Result2

Figure 2: Mechanistic comparison of C18 vs. Phenyl-Hexyl phases for nitroaromatic separation.[1][2][3]

Troubleshooting FAQs

Q1: My product decomposes on the column. What is happening?

  • Diagnosis: The difluoromethoxy group is generally stable, but the combination of electron-withdrawing groups makes the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) if the mobile phase is too basic (e.g., using high pH buffers with amine modifiers).[3]
    
  • Fix: Ensure your mobile phase is neutral or slightly acidic (0.1% Formic Acid).[1][3] Avoid primary amines in the mobile phase.[2]

Q2: The product is oiling out during loading.

  • Diagnosis: 3-(Difluoromethoxy)-5-fluoronitrobenzene has low melting point and high lipophilicity.[1][2][3]

  • Fix: Use Dry Loading . Adsorb the crude oil onto Celite 545 or silica (ratio 1:2), evaporate the solvent, and load the powder into a solid load cartridge. This prevents band broadening associated with liquid injection of viscous oils.[2]

Q3: Can I detect this via UV?

  • Answer: Yes. The nitrobenzene chromophore absorbs strongly.[2]

  • Wavelengths: Monitor 254 nm (aromatic ring) and 280 nm .[1][3] The

    
     group provides a distinct UV signature.[2]
    

References

  • Purser, S., et al. (2008).[1][3][8] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2][3][8] (Discusses the lipophilicity and hydrogen bond donor capacity of

    
     groups). 
    
  • Agilent Technologies. (2012).[1][3] "Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column." Application Note 5991-0834EN. (Authoritative source on using Phenyl phases for nitro-isomers).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3] "Rapid chromatographic technique for preparative separations with moderate resolution."[2][3] Journal of Organic Chemistry. (The foundational text for Flash Chromatography parameters). [1][3]

  • Erickson, J. A., & McLoughlin, J. I. (1995).[1][3] "Hydrogen bond donor properties of the difluoromethoxy group." Journal of Organic Chemistry. (Explains the specific polarity interactions of the target functional group). [1][3]

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination During Nitro Reduction

Welcome to the Fluorine Retention Helpdesk. Subject: Strategies to prevent Hydrodefluorination (HDF) during the reduction of fluoronitroarenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Retention Helpdesk. Subject: Strategies to prevent Hydrodefluorination (HDF) during the reduction of fluoronitroarenes. Ticket Priority: High (API Critical Quality Attribute).

Executive Summary

Reducing a nitro group (


) to an aniline (

) in the presence of fluorine substituents—especially those ortho or para to the nitro group—presents a classic chemoselectivity challenge. Standard hydrogenation catalysts (Pd/C) are often too active, leading to hydrodefluorination (HDF) via oxidative addition of the metal into the C-F bond.

This guide provides three tiers of solutions:

  • Catalytic Engineering: Switching to sulfided or doped catalysts.[1]

  • Process Control: Using inhibitors with standard catalysts.

  • Chemical Reductions: Metal-free or earth-abundant metal alternatives.[1]

Part 1: The Mechanic’s View (Why is this happening?)

To fix the problem, you must understand the competition at the catalyst surface.

The Conflict:

  • Pathway A (Desired): The catalyst adsorbs the nitro group, reducing it via nitroso and hydroxylamine intermediates.

  • Pathway B (Undesired): Electron-rich metals (like Pd) insert into the C-F bond (Oxidative Addition), followed by reductive elimination of HF.[1]

Visualizing the Competition:

G Substrate Fluoro-Nitroarene Intermed Hydroxylamine Intermediate Substrate->Intermed + 2 H2 SideProduct Defluorinated Aniline (Impurity) Substrate->SideProduct Pd/C (High Activity) Oxidative Addition into C-F Product Fluoro-Aniline (Target) Intermed->Product + 1 H2 (Fast Step) PtS Pt(S)/C or V-doped Pt Blocks C-F Insertion PtS->SideProduct INHIBITS

Caption: Competitive pathways on the catalyst surface. Standard Pd/C facilitates the red dashed path (HDF).[1] Sulfided catalysts inhibit this specific step.[2]

Part 2: Troubleshooting & Protocols
Module A: Catalytic Hydrogenation (The Scalable Solution)

User Question: "I am using 10% Pd/C in methanol. My yield is good, but I have 15% defluorinated byproduct. Lowering the pressure didn't help.[1] What do I do?"

Diagnosis: Palladium is inherently too active for labile C-F bonds.[1] Lowering pressure reduces the rate but rarely changes the intrinsic selectivity of the metal surface.

Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .[1]

The Science: Sulfur acts as a selective poison.[1] It modifies the electronic density of the platinum, making it electron-deficient enough to prevent oxidative addition into the C-F bond, but still active enough to reduce the nitro group.

Protocol: Hydrogenation using Pt(S)/C

  • Catalyst Selection: Purchase 5% Pt(S)/C (commercially available, often designated as "sulfided").[1]

  • Solvent: Methanol or Ethanol.[1] (Avoid acidic media which promotes HDF).[1]

  • Loading: Use 0.5 - 1.0 mol% metal loading.[1]

  • Procedure:

    • Charge flask with substrate (1.0 equiv) and solvent (10-20 volumes).[1]

    • Add Pt(S)/C catalyst under inert atmosphere (N2/Ar).[1]

    • Purge vessel 3x with Hydrogen gas.[1]

    • Critical Step: Run at low pressure (1-5 bar) and mild temperature (20-40°C) initially.[1]

    • Monitor by HPLC.[1] If reaction stalls at the hydroxylamine stage, increase temperature to 50°C.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1]

Alternative Catalyst: Vanadium-doped Platinum (Pt-V/C) .[1] The vanadium oxide species on the surface activate the nitro group specifically, allowing the Pt to remain less active toward the aryl ring [1].

Module B: The "Additive" Quick Fix

User Question: "I don't have sulfided platinum, and I need this reaction done today. Can I modify my Pd/C reaction?"

Diagnosis: You need to "poison" your Pd/C in situ to mimic the effect of a sulfided catalyst.[1]

Solution: Add a sulfur-based inhibitor.[1][3]

The Science: Adding trace amounts of Diphenylsulfide (


) or Dimethyl Sulfoxide (DMSO) occupies the high-energy "kink" sites on the Pd surface where C-F cleavage typically occurs [2].

Protocol: DMSO-Inhibited Hydrogenation

  • Mixture: Prepare your standard Pd/C reaction mixture.

  • Additive: Add 0.5 to 2.0 equivalents of DMSO relative to the catalyst metal (not the substrate).[1]

    • Note: Start low.[1] Too much DMSO will kill the hydrogenation entirely.[1]

  • Execution: Hydrogenate as normal. The reaction time will be significantly longer (2-3x) than uninhibited Pd/C.[1]

Module C: Chemical Reduction (The "Fail-Safe")

User Question: "My fluorine is extremely labile (e.g., ortho-fluorine with other withdrawing groups). Even Pt(S)/C gives 2% impurity.[1] I need >99.5% purity."

Diagnosis: Heterogeneous catalysis might be too risky.[1] Switch to a mild chemical reductant that operates via Single Electron Transfer (SET) rather than surface coordination.[1]

Solution: Iron/Ammonium Chloride (Bechamp Modification) or Sodium Dithionite .[1]

Protocol: Fe / NH4Cl Reduction (High Selectivity) [3]

This method is the "Gold Standard" for retaining halogens.[1]

  • Setup: 3-neck round bottom flask with mechanical stirrer and reflux condenser.

  • Reagents:

    • Substrate (1 equiv)

    • Iron Powder (3-5 equiv, <325 mesh is best)[1]

    • Ammonium Chloride (

      
      ) (5 equiv)[1]
      
    • Solvent: Ethanol/Water (3:1 ratio).[1]

  • Procedure:

    • Dissolve substrate in EtOH/Water.[1]

    • Add

      
      .[1]
      
    • Heat to mild reflux (

      
      ).[1]
      
    • Add Iron powder in portions (vigorous bubbling may occur).[1]

    • Reflux for 1-4 hours.[1] Monitor by TLC/HPLC.

  • Workup (Critical):

    • Filter hot through Celite (Iron sludge hardens when cold).[1]

    • Wash cake with hot Ethanol.[1]

    • Concentrate to remove Ethanol.[1]

    • Extract aqueous residue with Ethyl Acetate.[1]

Part 3: Decision Matrix & Data

Method Selection Guide:

DecisionTree Start Start: Nitro-Fluoro Reduction IsScale Is this >100g Scale? Start->IsScale IsLabile Is Fluorine Ortho/Para to Nitro? IsScale->IsLabile No (Lab Scale) PtS Use Pt(S)/C (Best Economics) IsScale->PtS Yes (Process Scale) FeRed Use Fe / NH4Cl (Guaranteed Selectivity) IsLabile->FeRed Yes (High Risk) TryPd Try Pd/C + DMSO (Quick Check) IsLabile->TryPd No (Low Risk) TryPd->FeRed Fails

Caption: Decision tree for selecting the optimal reduction method based on scale and substrate risk.

Comparative Performance Data:

MethodCatalyst/ReagentSelectivity (F-Retention)Reaction RateScalabilityCost
Standard Hydrog. Pd/CLow (Risk of HDF)Very HighHighLow
Sulfided Hydrog. Pt(S)/C High MediumHighMedium
Inhibited Hydrog. Pd/C + DMSOMedium-HighLowMediumLow
Chemical Red. Fe /

Very High MediumLow (Waste)Low
Transfer Hydrog. Hydrazine + Pd/CMediumHighMediumMedium
References
  • Blaser, H. U. , & Studer, M. (2010).[1] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Advanced Synthesis & Catalysis, 345(1-2), 45-65.[1] [1]

  • Mori, A. , et al. (2006).[1][3] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.[1]

  • Ramadas, K. , & Srinivasan, N. (1992).[1] Reduction of nitro arene by Fe/ammonium chloride.[1] Synthetic Communications, 22(22), 3189–3195.[1]

  • Studer, M. , et al. (2000).[1] The Hydrogenation of Nitroarenes: From Mechanism to Process. Topics in Catalysis, 13, 205–212.[1]

Sources

Optimization

Optimizing reaction temperature for difluoromethoxy group stability

Current Status: Operational Topic: Optimizing Reaction Temperature for Difluoromethoxy (–OCHF₂) Group Stability Audience: Medicinal Chemists, Process Chemists The Core Thermal Paradox User Query: Why does my yield platea...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimizing Reaction Temperature for Difluoromethoxy (–OCHF₂) Group Stability Audience: Medicinal Chemists, Process Chemists

The Core Thermal Paradox

User Query: Why does my yield plateau or decrease when I increase the temperature, even though the reagent requires heat to activate?

Technical Insight: The synthesis of aryl difluoromethyl ethers (Ar–OCHF₂) typically involves a "Goldilocks" thermal window. You are managing two competing kinetic processes:

  • Carbene Generation (Activation): Most common reagents (e.g., sodium chlorodifluoroacetate, ClCF₂CO₂Na) act as reservoirs for difluorocarbene (:CF₂). They require a thermal threshold (typically >90°C) to decarboxylate and release the active species.

  • Carbene Lifetime & Side Reactions (Decomposition): Once generated, free :CF₂ is highly unstable. In the absence of immediate trapping by the phenoxide anion, it undergoes rapid dimerization (to tetrafluoroethylene) or hydrolysis. High temperatures accelerate this non-productive consumption faster than the desired alkylation.

The Stability Rule: The stability of the reaction system is inversely proportional to the concentration of free :CF₂. You must tune the temperature so the rate of :CF₂ generation exactly matches the rate of consumption by the substrate.

Reagent-Specific Thermal Optimization

Select your reagent system to view optimized thermal parameters.

System A: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

The Standard Solid Reagent

ParameterRecommended RangeMechanism of Failure
Activation Temp 95°C – 105°C Below 90°C, decarboxylation is kinetically stalled.
Upper Limit 120°C Above 120°C, :CF₂ dimerization outcompetes phenoxide trapping.
Solvent DMF or NMPHigh boiling point required; polar aprotic promotes phenoxide nucleophilicity.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ often allows slightly lower temps due to "cesium effect" (solubility).

Troubleshooting Tip: If using ClCF₂CO₂Na, do not add the reagent all at once. A portion-wise addition (e.g., over 2 hours) at 100°C maintains a low steady-state concentration of :CF₂, favoring the bimolecular reaction with phenol over the unimolecular/bimolecular decomposition of the carbene.

System B: Chlorodifluoromethane (ClCHF₂ gas / Freon-22)

The Traditional Gas Route

ParameterRecommended RangeMechanism of Failure
Activation Temp 60°C – 80°C Requires base-mediated alpha-elimination, which is faster than decarboxylation.
Pressure Sealed Tube / AutoclaveGas solubility decreases as Temp increases. Pressure is required to keep [ClCHF₂] high in solution.
Phase Transfer 18-Crown-6 or TBABEssential. Allows the reaction to proceed at the lower end of the thermal range (60°C), preserving stability.
System C: Photoredox / Radical Precursors (e.g., BrCF₂CO₂H + Ir cat)

The Low-Temp Alternative

ParameterRecommended RangeMechanism of Failure
Activation Temp 20°C – 35°C (RT) Activation is photonic, not thermal.
Stability Benefit High Eliminates thermal decomposition pathways. Ideal for thermally sensitive substrates.
Visualizing the Reaction Pathway

Figure 1: Mechanism & Thermal Failure Points This diagram illustrates the critical path. Note that Node C (:CF₂) is the bifurcation point where temperature control dictates success (Product) or failure (Decomposition).

DifluoromethoxyPathway Reagent Reagent (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Reagent->Carbene Heat (>95°C) Decarboxylation Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Intermediate Difluoromethoxide Anion Phenoxide->Intermediate Trapping (Rate Determining) Carbene->Intermediate Waste Tetrafluoroethylene (Polymerization) Carbene->Waste High Temp (Dimerization) Hydrolysis Formate/CO Carbene->Hydrolysis Wet Solvent Product Product (Ar-OCHF2) Intermediate->Product Proton Source (H2O/Solvent)

Caption: Kinetic competition between productive trapping (Green path) and thermal decomposition (Red dashed path).

Troubleshooting Guide: Diagnostics

Symptom: High Conversion of Phenol, Low Yield of Product

  • Diagnosis: The phenol is being consumed, but not forming Ar-OCHF₂. It is likely reacting with side-products or the product itself is decomposing.

  • Root Cause: Temperature too high (>110°C) causing base-mediated elimination of the product, or O-formylation side reactions.

  • Fix: Reduce temperature to 95°C and ensure anhydrous conditions to prevent hydrolysis of :CF₂ to erosive acids.

Symptom: Low Conversion, Reagent Consumed

  • Diagnosis: The "Carbene Leak." The reagent decomposed to :CF₂ and then dimerized before it could find the phenol.

  • Root Cause:

    • Addition of reagent was too fast (high instantaneous [:CF₂]).

    • Stirring is inefficient (mass transfer limitation).

  • Fix:

    • Use Flow Chemistry (see Protocol 2) or slow syringe pump addition.

    • Increase agitation rate to >800 RPM.

Experimental Protocols
Protocol 1: Standard Batch Synthesis (Solid Reagent)

Best for: General screening, robust substrates.

  • Setup: 50 mL round-bottom flask with a reflux condenser.

  • Base Activation: Charge Phenol (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF (0.5 M). Stir at RT for 30 mins to ensure phenoxide formation.

  • Thermal Ramp: Heat bath to 100°C .

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂CO₂Na, 2.5 equiv) in 4 equal portions spaced 30 minutes apart.

    • Why? Keeps [:CF₂] low, favoring reaction with phenoxide over dimerization.

  • Workup: Cool to RT. Dilute with water (quenches residual base). Extract with EtOAc.[1][2]

    • Critical: Do not acidify strongly during workup; the acetal-like C-F bond is acid-sensitive.

Protocol 2: Continuous Flow Optimization

Best for: Scale-up, thermally unstable substrates, maximizing yield.

Concept: Flow chemistry decouples residence time from reaction temperature. You can superheat the reaction (140°C) for a very short time (2-5 mins), achieving high conversion without giving the product time to degrade.

Workflow Diagram:

FlowProtocol FeedA Feed A: Phenol + Base + DMF Mixer T-Mixer FeedA->Mixer FeedB Feed B: Reagent (Solubilized) FeedB->Mixer Reactor Coil Reactor T = 120-140°C Residence Time = 5 min Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Collection/Quench (Room Temp) BPR->Quench

Caption: Flow reactor setup allowing high-temperature "flash" chemistry to minimize decomposition.

References
  • Hu, J., Zhang, W., & Ni, C. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research.

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

  • Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate.

Sources

Troubleshooting

Troubleshooting low conversion rates in fluoronitrobenzene functionalization

Topic: Troubleshooting Low Conversion in Reactions of Fluoronitrobenzenes Role: Senior Application Scientist Status: Active Support Introduction: The "Element Effect" Paradox Welcome to the technical support hub for fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in


 Reactions of Fluoronitrobenzenes
Role:  Senior Application Scientist
Status:  Active Support
Introduction: The "Element Effect" Paradox

Welcome to the technical support hub for fluoronitrobenzene chemistry. If you are here, you are likely experiencing stalled reactions or messy impurity profiles despite using a highly activated substrate.

The Core Premise: In Nucleophilic Aromatic Substitution (


), fluoronitrobenzenes are theoretically the "Ferraris" of substrates. Due to the Element Effect , fluorine is the superior leaving group (F >> Cl ≈ Br > I) because its high electronegativity inductively stabilizes the rate-limiting transition state (Meisenheimer complex formation), even though the C-F bond is thermodynamically stronger than C-Cl or C-Br.

The Problem: When these reactions fail, they rarely fail due to bond strength. They fail due to nucleophile desolvation issues , competitive hydrolysis , or regioselectivity mismatches . This guide addresses those specific failure modes.

Diagnostic Workflow

Before altering variables, locate your issue on the logic tree below.[1]

TroubleshootingFlow Start Diagnostic Start: Low Yield / Conversion CheckSM Is Starting Material (SM) Still Present? Start->CheckSM Kinetics KINETIC STALL CheckSM->Kinetics Yes (Stalled) SideRxn SIDE REACTION / LOSS CheckSM->SideRxn No (Consumed) SolventCheck Check Solvent System: Is it Polar Aprotic? Kinetics->SolventCheck BaseCheck Check Base Solubility: Switch K2CO3 -> Cs2CO3 SolventCheck->BaseCheck PhenolCheck Check LCMS for [M-HF+H2O]: Hydrolysis (Phenol Formation) SideRxn->PhenolCheck RegioCheck Check NMR: Wrong Regioisomer? SideRxn->RegioCheck

Figure 1: Diagnostic logic tree for isolating kinetic stalls vs. chemical decomposition.

Category 1: The Reaction is Stalled (Kinetics)

Symptom: Starting material remains (>20%) after 12+ hours. Adding more equivalents of nucleophile does not help.

Q: Why is my reaction slow if Fluorine is such a good leaving group?

A: You are likely facing a solvation barrier or ion-pairing issue. While the nitro group activates the ring, the nucleophile must be "naked" enough to attack. In


, the rate-determining step is the addition of the nucleophile to the ring.[2]
  • The Fix: Switch from Protic solvents (MeOH, EtOH) or Non-polar solvents (THF, Toluene) to Dipolar Aprotic Solvents (DMSO, DMF, NMP).

  • The Mechanism: Dipolar aprotic solvents solvate cations (like

    
    ) well but leave anions (the nucleophile) unsolvated and highly reactive. This can increase reaction rates by 
    
    
    
    to
    
    
    times compared to alcohols.
Q: I am using DMF, but it's still slow. What now?

A: Check your base cation. This is the "Cesium Effect." If you are using Potassium Carbonate (


), the lattice energy may be too high, preventing sufficient dissolution in organic solvents.
  • The Fix: Switch to Cesium Carbonate (

    
    ) .[3]
    
  • Why: Cesium has a larger ionic radius and lower charge density than potassium.[4] It is significantly more soluble in DMF/DMSO, and the "soft" cation forms looser ion pairs with the nucleophile, increasing its effective concentration.

VariableStandard ChoiceHigh-Performance AlternativeReason
Solvent THF, AcetonitrileDMSO, DMF Maximizes "naked" anion reactivity.
Base

,


Higher solubility; "Cesium Effect."[4][5]
Temp RT - 60°C80°C - 100°C Overcomes activation energy of Meisenheimer complex.
Category 2: Impurities & Yield Loss

Symptom: Starting material is gone, but the desired product yield is low. LCMS shows a peak at [M-20] or [M-18].

Q: I see a major byproduct with mass [M - 18]. What is it?

A: This is the Phenol (Ar-OH) resulting from hydrolysis.

  • The Cause: Fluorine is extremely labile. If your solvent contains trace water (even 0.1%), the hydroxide ion (

    
    ) generated by your base will outcompete your intended nucleophile. 
    
    
    
    is a smaller, harder nucleophile and attacks the C-F bond rapidly.
  • The Fix:

    • Use anhydrous solvents (purchase "SureSeal" or dry over sieves).

    • Add 3Å Molecular Sieves directly to the reaction flask.

    • Avoid hygroscopic bases like NaOH/KOH; stick to Carbonates.

Q: I am reacting a 2,4-difluoronitrobenzene and getting a mixture of isomers.

A: You are fighting Regioselectivity .

  • The Science: Nucleophilic attack can occur ortho or para to the nitro group.[6][7][8]

    • Para: Usually favored sterically.

    • Ortho: Can be favored by Hydrogen Bonding (if the nucleophile is an amine/alcohol) or Cation Coordination (the base cation coordinates between the nitro oxygen and the incoming nucleophile).

  • The Fix:

    • To favor Ortho: Use non-polar solvents (Toluene) if solubility permits, or lower the temperature (-10°C) to maximize the transition state ordering.

    • To favor Para: Use highly polar solvents (DMSO) and bulky nucleophiles.

Mechanistic Visualization ( )

Understanding the transition state is critical for troubleshooting.

SNAr_Mechanism cluster_factors Stabilizing Factors (Speed Up Reaction) SM Fluoronitrobenzene (Ground State) TS Meisenheimer Complex (High Energy TS) SM->TS Nucleophile Attack (Rate Limiting Step) Prod Functionalized Product TS->Prod Loss of F- (Fast) EWG EWG (Nitro) Stabilizes negative charge EWG->TS Solvent Polar Aprotic Solvent Leaves Nu- 'naked' Solvent->TS

Figure 2: The


 pathway. Note that stabilizing the Meisenheimer Complex (TS) is the key to conversion.
The "Gold Standard" Protocol

If your current method is failing, restart with this optimized protocol.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine/Thiol/Alcohol): 1.1 – 1.2 equiv

  • Base:

    
     (2.0 equiv)[9]
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Procedure:

  • Drying: Flame-dry a reaction vial and cool under

    
    .
    
  • Charge: Add

    
     and the Nucleophile.
    
  • Solvent: Add Anhydrous DMF. Critical: If using a liquid amine, add it here.

  • Activation: Stir for 5 mins at RT to ensure partial deprotonation/solvation.

  • Substrate: Add the Fluoronitrobenzene (dissolved in minimal DMF) dropwise.

  • Reaction:

    • Standard: Heat to 60°C.

    • Sterically Hindered: Heat to 90°C.

  • Monitoring: Check LCMS at 1 hour.

    • If Phenol ([M-18]) appears: Stop. Your solvent is wet.

    • If no reaction: Increase Temp to 110°C.

References
  • The Element Effect in

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
  • Cesium Carbonate Effect

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic substitution.[10] Journal of Praktische Chemie.

  • Regioselectivity in Difluoro-systems

    • Sythana, S. K., et al. (2014).[8][11][12] Nonpolar Solvent a Key for Highly Regioselective ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Reaction in the Case of 2,4-Difluoronitrobenzene.[11][13][14] Organic Process Research & Development.
      

Sources

Optimization

Technical Support Center: Purification of 3-(Difluoromethoxy)-5-fluoronitrobenzene

This guide serves as a technical support resource for the purification of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6). It is designed to assist researchers in overcoming separation challenges involving re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6). It is designed to assist researchers in overcoming separation challenges involving regioisomers, unreacted starting materials, and over-alkylation byproducts.

Status: Operational Ticket Type: Separation & Purification Strategy Subject: Isolation of 1,3,5-substituted nitrobenzene derivatives from regioisomeric mixtures.

🔬 Section 1: Diagnostic & Strategy

Before starting purification, identify your impurity profile. The separation strategy depends heavily on the synthetic route used, as this dictates the specific contaminants (regioisomers vs. reaction byproducts).

Case A: Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

Route: 3,5-Difluoronitrobenzene + Difluorocarbene source (e.g., ClCF₂H/Base)

  • Target: 3-(Difluoromethoxy)-5-fluoronitrobenzene.[1]

  • Major Impurities:

    • Starting Material (SM): 3,5-Difluoronitrobenzene (Under-reaction).

    • Bis-Product: 3,5-Bis(difluoromethoxy)nitrobenzene (Over-reaction).

    • Regioisomers: 2-(Difluoromethoxy)-4-fluoronitrobenzene (Trace, only if SM contained 2,4-difluoro isomers).

  • Separation Logic:

    • Polarity Gradient: The introduction of the oxygen atom in the -OCHF₂ group increases polarity relative to the parent fluoro-compound but remains less polar than a phenol.

    • Predicted Elution Order (Silica Gel):

      • SM (3,5-Difluoronitrobenzene): Least polar (Fastest).

      • Target (Mono-ether): Intermediate polarity.

      • Bis-Product (Bis-ether): Most polar (Slowest).

Case B: Synthesis via Alkylation of Phenols

Route: 3-Fluoro-5-nitrophenol + ClCF₂H

  • Major Impurities:

    • Unreacted Phenol: 3-Fluoro-5-nitrophenol (Highly polar, acidic).

    • O- vs. C-alkylation isomers: (Rare for difluorocarbene, but possible).

  • Separation Logic:

    • Acidity Difference: The unreacted phenol is acidic (pKa ~8-9 due to nitro group). The product is neutral.

    • Strategy: A caustic wash (NaOH/KOH) is the most efficient primary purification step before chromatography.

🛠 Section 2: Validated Separation Protocols

Protocol 1: Flash Column Chromatography (General Purpose)

Best for: Removing unreacted starting material and bis-substituted byproducts (Case A).

Stationary Phase: Silica Gel (40–63 µm, 60 Å). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

StepActionTechnical Insight
1. Slurry Prep Adsorb crude oil onto silica (1:2 w/w ratio) and dry to a free-flowing powder.Critical: Dry loading prevents "streaming" of the lipophilic difluoromethoxy group, which often tails in liquid loading.
2. Gradient Start: 100% Hexanes.Ramp: 0% → 10% EtOAc over 5 CV (Column Volumes).Hold: 10% EtOAc for 3 CV.Ramp: 10% → 30% EtOAc.The non-polar SM (3,5-difluoronitrobenzene) elutes rapidly (0-5% EtOAc). The target elutes in the 10-15% window.
3. Fractionation Collect small fractions (1/4 CV) once UV activity is detected.The -OCHF₂ group has weak UV absorbance compared to the nitro group; monitor at 254 nm .
Protocol 2: Chemical Wash (Phenol Removal)

Best for: Synthesis from 3-fluoro-5-nitrophenol (Case B).

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate or Dichloromethane (10 mL/g).

  • Caustic Wash: Wash organic phase 2x with 1M NaOH (cold).

    • Mechanism:[2][3] Deprotonates unreacted phenol (Ar-OH → Ar-O⁻Na⁺), moving it to the aqueous layer.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water/base.

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Result: Residue is usually >95% pure target, often bypassing chromatography.

📊 Section 3: Troubleshooting & FAQs

Q1: My target is co-eluting with a regioisomer (e.g., 2,4-isomer). How do I separate them?

Issue: Isomers like 2-(difluoromethoxy)-4-fluoronitrobenzene (1,2,4-pattern) have similar boiling points and polarities to the 1,3,5-target. Solution:

  • Switch Selectivity: Change the solvent system to Toluene/Hexane (1:1). The pi-pi interactions of toluene often discriminate better between ortho (crowded) and meta (open) nitro isomers than EtOAc does.

  • Advanced Method: Use Metal-Organic Frameworks (MOFs) .[4] Research indicates that frameworks like Mg₂(dobdc) can separate fluoroarene regioisomers based on pore geometry and metal-fluorine interactions, which is superior to distillation for close-boiling isomers [1].

Q2: I see "ghost peaks" or tailing on the column.

Issue: The -OCHF₂ group can function as a weak hydrogen bond donor/acceptor, interacting with silanols on the silica. Solution: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites on the silica gel, sharpening the peak shape for the difluoromethoxy species.

Q3: Can I distill the product?

Answer: Yes, but with caution.

  • Volatility: 3,5-Difluoronitrobenzene boils at ~176°C (atmospheric).[5] The -OCHF₂ product will boil higher (~200°C+).

  • Risk: Nitro compounds are potential explosion hazards at high temperatures.

  • Recommendation: Use High-Vacuum Distillation (<1 mmHg) or Kugelrohr distillation . Ensure the bath temperature does not exceed 120°C to prevent thermal decomposition.

📉 Section 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the synthetic route and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture RouteCheck Identify Synthetic Route Start->RouteCheck RouteA Route A: S_NAr on 3,5-Difluoronitrobenzene RouteCheck->RouteA S_NAr RouteB Route B: Alkylation of 3-Fluoro-5-nitrophenol RouteCheck->RouteB Phenol Alkylation TLC TLC Analysis (Hex/EtOAc 4:1) RouteA->TLC Wash Chemical Wash (1M NaOH Extraction) RouteB->Wash Remove Phenol Wash->TLC Impurities Impurity Profile? TLC->Impurities Flash Flash Chromatography (Silica, Hex/EtOAc) Impurities->Flash SM or Bis-product present TolueneCol Alternative Column (Toluene/Hexane) Impurities->TolueneCol Regioisomers (2,4 vs 3,5) present Pure Pure Target: 3-(Difluoromethoxy)-5-fluoronitrobenzene Impurities->Pure Single Spot Flash->Pure TolueneCol->Pure

Caption: Decision matrix for selecting the optimal purification method based on synthetic origin and impurity composition.

📚 References

  • Zick, M. E., et al. (2021).[6] Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship, University of California. Available at: [Link]

  • Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in Difluoromethoxy Intermediate Synthesis

Introduction & Mechanistic Insight The incorporation of the difluoromethoxy (-OCHF₂) group is a privileged strategy in medicinal chemistry and drug development. Acting as a lipophilic hydrogen bond donor and a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

The incorporation of the difluoromethoxy (-OCHF₂) group is a privileged strategy in medicinal chemistry and drug development. Acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl groups, it significantly improves cellular membrane permeability and metabolic stability. However, the synthesis of these intermediates relies on the generation of difluorocarbene (:CF₂), a highly reactive and notoriously moisture-sensitive intermediate.

The Causality of Moisture Interference: Difluorocarbene is a singlet carbene characterized by an empty p-orbital, making it intrinsically electrophilic . In an ideal anhydrous environment, the phenolate nucleophile attacks this empty orbital to form the desired -OCHF₂ ether. However, water is a highly effective competing hard nucleophile. If adventitious moisture is present in the solvent or reagents, H₂O rapidly intercepts the :CF₂ intermediate. This parasitic pathway forms an unstable hydrate that irreversibly decomposes into carbon monoxide (CO) and corrosive hydrogen fluoride (HF) . Furthermore, moisture can prematurely hydrolyze the difluoromethylating reagents themselves (e.g., sodium chlorodifluoroacetate or TFDA) under basic conditions, completely stalling the reaction before carbene generation even begins .

Troubleshooting Matrix: Quantitative Diagnostics

When your difluoromethylation fails, visual inspection is rarely enough. Use this data-driven matrix to diagnose and correct moisture-related failures.

Symptom / ObservationPotential Root CauseQuantitative Metric / ThresholdCorrective Action
Yield < 10% (High starting material recovery)Moisture quenching the :CF₂ intermediate.Karl Fischer (KF) Titration > 50 ppm H₂O.Dry DMF/MeCN over activated 3Å molecular sieves for 24h. Purge headspace with N₂.
Reagent consumption without product formation Base-induced hydrolysis of the carbene precursor.> 1.0 equiv H₂O relative to the basic additive.Switch from hygroscopic bases (e.g., K₂CO₃) to anhydrous Cs₂CO₃. Store base in a desiccator.
Formation of Ar-OH oxidation byproducts Oxygen and moisture co-contamination.Headspace O₂ > 5 ppm.Perform 3 freeze-pump-thaw cycles on the solvent prior to reagent addition.
Incomplete conversion Insufficient thermal activation of the precursor.Reaction temperature < 100°C (for ClCF₂CO₂Na).Ensure the heating block maintains 120°C to drive the thermal decarboxylation .

Frequently Asked Questions (FAQs)

Q: I am using sodium chlorodifluoroacetate (ClCF₂CO₂Na), which is a bench-stable solid. Do I still need strict anhydrous conditions? A: Absolutely. While the precursor itself is relatively stable to ambient humidity, the generated difluorocarbene is extremely moisture-sensitive. Any water present in the solvent (typically DMF) will act as a competing nucleophile, drastically reducing the yield of the target difluoromethoxy ether .

Q: Can I use a biphasic system (e.g., aqueous NaOH / organic solvent) to avoid the hassle of drying solvents? A: Historically, biphasic systems using Freon-22 (ClCF₂H) and aqueous KOH were utilized. However, they suffer from abysmal atom economy due to massive carbene hydrolysis. For high-value pharmaceutical intermediates, anhydrous protocols using Cs₂CO₃ and ClCF₂CO₂Na or (Triphenylphosphonio)difluoroacetate (PDFA) are mandatory to ensure high yields, reproducibility, and scalability .

Q: My difluoromethylating reagent clumped in the bottle. Is it still viable? A: Clumping indicates moisture ingress. Solid reagents like ClCF₂CO₂Na can often be salvaged by drying under high vacuum at 60°C for 4-6 hours. However, liquid reagents like TFDA or TMSCF₃ that have been exposed to moisture should be discarded immediately, as they readily hydrolyze into inactive siloxanes and fluorosulfonates.

Validated Experimental Protocol: Anhydrous Difluoromethylation of Phenols

This protocol utilizes a self-validating system: the integration of rigorous atmospheric controls and an in-process moisture check ensures that any yield drop can be directly traced and rectified.

Reagents & Materials:

  • Substituted Phenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 equiv)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (KF < 50 ppm)

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry a 50 mL Schlenk flask and a magnetic stir bar at 120°C for at least 4 hours. Cool under a continuous stream of dry nitrogen.

  • Reagent Loading: Quickly charge the flask with the substituted phenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum (< 0.1 mbar) for 5 minutes, then backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Solvent Addition & Pre-formation: Inject anhydrous DMF via a gas-tight syringe to achieve a 0.5 M concentration. Stir the suspension at room temperature for 15 minutes to pre-form the phenolate nucleophile.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via Karl Fischer titration. If the water content exceeds 50 ppm, abort the reaction, re-dry the solvent, and restart. Do not proceed to step 5.

  • Carbene Precursor Addition: Briefly remove the septum under a positive nitrogen counter-flow and add ClCF₂CO₂Na (2.0 equiv) in one portion. Reseal immediately.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 120°C. Stir vigorously for 2 to 4 hours. Causality Note: The high temperature is required to drive the thermal decarboxylation of ClCF₂CO₂Na, releasing CO₂, NaCl, and the active :CF₂ species .

  • Reaction Quenching: Remove from heat and allow to cool to room temperature. Carefully quench the reaction by adding deionized water (equal to the reaction volume) to neutralize any unreacted carbene precursor.

  • Workup: Extract the aqueous mixture with Hexanes (3 x 20 mL). Wash the combined organic layers with a 10% aqueous Lithium Chloride (LiCl) solution (2 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Reaction Pathway Visualization

G Reagent Difluorocarbene Precursor (e.g., ClCF₂CO₂Na) Carbene Difluorocarbene (:CF₂) Electrophilic Intermediate Reagent->Carbene Heat/Base (-CO₂, -NaCl) Product Difluoromethoxy Product (Ar-OCHF₂) Carbene->Product Target Pathway (Anhydrous) Byproduct Hydrolysis Byproducts (CO + 2HF) Carbene->Byproduct Quenching Pathway (Moisture Present) Phenol Phenolate Nucleophile (Ar-O⁻) Phenol->Product Water Moisture (H₂O) Competing Nucleophile Water->Byproduct

Reaction pathways of difluorocarbene: target phenol trapping vs. moisture-induced quenching.

References

  • Difluoromethylation of Phenols. Organic Syntheses. URL:[Link]

  • Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry. URL:[Link]

  • Multi-component reactions via copper(I) difluorocarbene as carbonyl source. Nature Communications. URL:[Link]

Optimization

Technical Support Center: Hydrogenation of 3-(Difluoromethoxy)-5-fluoronitrobenzene

[1] Current Status: Active Ticket ID: HDF-35F-NO2 Assigned Specialist: Senior Application Scientist, Catalysis Group[1] Executive Summary & Challenge Definition The Objective: Selective reduction of the nitro group ( ) t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Active Ticket ID: HDF-35F-NO2 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary & Challenge Definition

The Objective: Selective reduction of the nitro group (


) to an aniline (

) in 3-(Difluoromethoxy)-5-fluoronitrobenzene .

The Chemoselectivity Challenge: You are navigating a "minefield" of potential side reactions. The substrate contains three functional groups with distinct sensitivities to hydrogenation:

  • Nitro Group (

    
    ):  The target. Reduces easily but passes through a reactive hydroxylamine intermediate.
    
  • Aromatic Fluorine (

    
    ):  Highly susceptible to Hydrodefluorination (HDF) .[1] On standard Pd/C catalysts, the C-F bond is prone to oxidative addition, leading to the loss of the fluorine atom (formation of 3-difluoromethoxyaniline).
    
  • Difluoromethoxy Group (

    
    ):  Generally more stable than 
    
    
    
    but can undergo hydrogenolysis under aggressive conditions or high temperatures, releasing difluoromethane.[1]

Core Recommendation: Do NOT use standard Palladium on Carbon (Pd/C).[1] It is too active for C-F bonds. Switch to Sulfided Platinum on Carbon (Pt(S)/C) or a Vanadium-doped Platinum system.[1]

Catalyst Selection Matrix

Use this matrix to select the starting catalyst based on your available equipment and tolerance for impurity formation.

Catalyst SystemDehalogenation RiskActivityRecommendationNotes
5% Pt/C (Sulfided) Low ModeratePRIMARY CHOICE Sulfur poisons the highly active sites responsible for C-F cleavage without stopping nitro reduction.[1]
1% Pt/C + Vanadium Very LowHighAlternative Vanadium acts as a promoter that accelerates nitro reduction while suppressing HDF.
5% Pd/C Critical (High) Very HighAVOID Will likely strip the Ar-F bond.[1] Only use with specific inhibitors (e.g.,

).[1]
Raney Nickel ModerateHighConditionalRequires careful pH control (often slightly acidic) to prevent defluorination.[1] Harder to handle.
Fe/HCl (Béchamp) ZeroLowLegacyChemical reduction (non-catalytic).[1] Safe for F, but generates stoichiometric iron waste.

Interactive Troubleshooting Guide

Issue A: "I see a mass of [M-19] in my LC-MS."

Diagnosis: You are observing Hydrodefluorination (HDF) .[1] The fluorine atom (mass 19) has been replaced by hydrogen.

  • Immediate Fix: Stop the reaction.

  • Root Cause: The catalyst is inserting into the C-F bond. This is common with unpoisoned Pd or Pt catalysts.

  • Protocol Adjustment:

    • Change Catalyst: Switch to Sulfided Pt/C .

    • Add Inhibitor: If you must use your current catalyst, add 0.5 equivalents of Hypophosphorous acid (

      
      ) . It preferentially adsorbs to the metal sites that cleave C-F bonds.
      
    • Lower Pressure: Reduce

      
       pressure to < 5 bar. High pressure favors HDF.
      
Issue B: "My reaction stalls at the Hydroxylamine intermediate ( )."

Diagnosis: Incomplete reduction. The reaction has stopped at the intermediate stage (


 relative to product).
  • Root Cause: Sulfided catalysts are slower. The "poisoning" that saves the Fluorine also slows down the final reduction step (

    
    ).[1]
    
  • Protocol Adjustment:

    • Increase Temperature: Bump temperature to 40-50°C. (Do not exceed 60°C to protect the

      
       group).
      
    • Check Mass Transfer: Ensure vigorous stirring (>1000 rpm). Hydrogen starvation often stalls the reaction at the hydroxylamine stage.

Issue C: "I see degradation of the Difluoromethoxy group."

Diagnosis: Loss of


 (formation of phenol or methoxy analogs).[1]
  • Root Cause: Reaction conditions are too acidic or temperature is too high.

  • Protocol Adjustment:

    • Buffer the pH: Ensure the reaction is neutral. Avoid strong mineral acids.

    • Solvent Switch: If using MeOH, switch to THF or EtOAc to reduce solvolysis risks.

Visual Logic Pathways

Figure 1: Catalyst Decision Tree

Caption: Logical flow for selecting the correct catalytic system based on impurity profiles.

CatalystSelection Start Start: Hydrogenation of 3-(Difluoromethoxy)-5-fluoronitrobenzene CheckCat Current Catalyst? Start->CheckCat PdC Pd/C CheckCat->PdC Standard PtC Pt/C (Unsulfided) CheckCat->PtC Alternative PtS Pt/C (Sulfided) CheckCat->PtS Recommended ResultF Result: High Defluorination (Loss of Ar-F) PdC->ResultF Fast HDF PtC->ResultF Moderate HDF ResultSlow Result: Slow Reaction (Hydroxylamine buildup) PtS->ResultSlow If Stalled ResultGood Result: High Selectivity (Target Aniline) PtS->ResultGood Initial Try ActionInhibitor Add H3PO2 or Switch to Pt(S)/C ResultF->ActionInhibitor ActionHeat Increase Temp (40°C) or Pressure (slight) ResultSlow->ActionHeat ActionInhibitor->ResultGood ActionHeat->ResultGood

Figure 2: Reaction Pathway & Danger Zones

Caption: Mechanism showing the reduction path vs. the defluorination side-reaction.[2]

ReactionPath Nitro Nitro-Ar (Starting Material) Nitroso Nitroso-Ar (Transient) Nitro->Nitroso + H2 Defluoro Defluoro-Aniline (Impurity M-19) Nitro->Defluoro Pd/C (Fast) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Aniline Fluoro-Aniline (Target Product) Hydroxyl->Aniline + H2 (Slow Step) Aniline->Defluoro Over-reduction

[1]

Validated Experimental Protocol

Method: Selective Hydrogenation using Sulfided Platinum Scale: Lab Scale (1-10g)[1]

  • Preparation:

    • Dissolve 3-(Difluoromethoxy)-5-fluoronitrobenzene (1.0 eq) in Methanol (10 volumes).

    • Note: If solubility is poor, use THF/MeOH (1:1).[1]

  • Catalyst Loading:

    • Add 5% Pt/C (sulfided) catalyst (2-5 wt% relative to substrate).[1]

    • Example: For 10g substrate, use 0.2g to 0.5g catalyst.

  • Reaction Conditions:

    • Pressure: 3–5 bar (45–75 psi) Hydrogen.[1] Do not exceed 10 bar.

    • Temperature: 25°C initially. Ramp to 40°C if conversion is <50% after 4 hours.

    • Stirring: Maximum agitation (gas-liquid mass transfer is critical).[1]

  • Work-up:

    • Filter catalyst over Celite® or a glass fiber filter.

    • Safety: Do not let the catalyst dry out (pyrophoric risk). Wash with water immediately.

    • Concentrate filtrate to obtain the crude aniline.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Platinum? A: Yes, but it is riskier. Raney Nickel can cause defluorination if the activity is too high. You must buffer the reaction (e.g., with trace acetic acid or a phosphate buffer) to pH 5-6 to suppress defluorination. Pt(S)/C is inherently safer for this substrate.[1]

Q: Why is the Sulfided catalyst recommended? A: Sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal surface where C-F bond cleavage (oxidative addition) typically occurs. The planar sites responsible for nitro reduction remain active.

Q: My LC-MS shows a peak at M-20. What is this? A: This is likely the Azoxy or Azo dimer intermediate. This indicates your catalyst is too inactive or the hydrogen pressure is too low. Increase pressure slightly or add a promoter (like 0.1% Vanadium).[1]

References

  • Blaser, H. U. (2002).[1] "Industrial asymmetric hydrogenation." Advanced Synthesis & Catalysis. (Context: General principles of selective hydrogenation and halonitrobenzene reduction).

  • Studer, M., et al. (2000). "Hydrogenation of Nitro Compounds." Encyclopedia of Catalysis. (Detailed mechanisms on hydroxylamine accumulation and vanadium promoters). [1]

  • US Patent 5068436A. "Hydrogenation of halonitrobenzenes without dehalogenation." (Describes the use of acidic media and specific catalyst modifications to prevent fluorine loss).

  • Cárdenas-Lizana, F., et al. (2013).[1] "Hydrodechlorination of p-chloronitrobenzene over palladium-based catalysts." Journal of Catalysis. (While focusing on Cl, the mechanistic insights on Pd vs Pt selectivity apply to F).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) . This compound is a highly valuable fluorinated building block, but its polyfunctional nature—combining a nitro group, a ring fluorine, and a difluoromethoxy ether—makes it uniquely susceptible to environmental degradation.

This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your reagents from the moment of receipt through long-term storage.

Quantitative Storage Parameters & Physical Data

To prevent structural degradation, strict adherence to the following environmental baselines is mandatory.

ParameterRecommended ConditionCritical ThresholdConsequence of Failure
Temperature 2°C to 8°C (Short-term) -20°C (Long-term)> 25°CAccelerated thermal decomposition; increased rate of ambient hydrolysis.
Atmosphere Argon (Ar) blanket> 50 ppm H₂O / O₂Ingress of atmospheric moisture leading to nucleophilic aromatic substitution (SNAr) or ether cleavage[1].
Light Exposure Complete darkness (Amber vials)Direct UV/Vis exposureHomolytic cleavage, radical dimerization, and severe discoloration[2].
Container Borosilicate glass with PTFE-lined septaUnlined plastic/rubberLeaching of plasticizers; permeation of atmospheric humidity.

Mechanistic Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. 3-(Difluoromethoxy)-5-fluoronitrobenzene has two primary sites of vulnerability:

G A 3-(Difluoromethoxy)- 5-fluoronitrobenzene B Moisture / H2O Exposure A->B Improper Sealing C Base / Nucleophile Exposure A->C Cross-contamination D Photolytic Exposure (UV) A->D Clear Glass Storage E -OCF2H Hydrolysis (Phenol + HF + CO2) B->E Nucleophilic attack on -CF2H F SNAr Displacement of -F (Phenol derivative) C->F Addition-Elimination G Radical Dimerization / Discoloration D->G Homolytic Cleavage

Figure 1: Primary degradation pathways of 3-(Difluoromethoxy)-5-fluoronitrobenzene.

Troubleshooting & FAQs

Q1: My NMR spectrum shows a new broad singlet in the downfield region (indicating an -OH group) after a month of storage. What happened? A: Your compound has undergone hydrolysis. The difluoromethoxy (-OCF₂H) group is highly sensitive to moisture, especially in the presence of trace bases. The mechanism involves the base-catalyzed abstraction of the proton on the -OCF₂H group, forming a carbanion. This intermediate rapidly decomposes by expelling a phenoxide ion and generating a highly reactive difluorocarbene (:CF₂), which further reacts with water to form carbon monoxide and hydrogen fluoride[3][4]. To prevent this, strict anhydrous storage under Argon is required.

Q2: I am observing the loss of the aromatic fluorine atom in my mass spec data, replaced by a hydroxyl group. Is the ring fluorine that reactive? A: Yes. While fluorine atoms situated meta to a nitro group are generally less activated than ortho or para isomers, the cumulative inductive electron-withdrawing effects of both the -NO₂ and the -OCF₂H groups severely deplete the electron density of the benzene ring. This renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[5]. Trace atmospheric moisture acts as a nucleophile, displacing the fluoride ion via an addition-elimination mechanism.

Q3: The reagent turned from a pale yellow liquid/solid to a dark, sludgy brown. Can I still use it? A: No, the compound should be discarded or heavily purified via flash chromatography. Discoloration in fluoronitrobenzenes is a hallmark of photolytic degradation. Nitroaromatics are highly sensitive to UV light, which induces radical formation, leading to complex dimerization and oxidation cascades. Recent studies also show that ambient humidity acts synergistically with light to accelerate color degradation in complex molecular matrices[2]. Always store this compound in amber borosilicate vials.

Q4: Why do you specify Argon instead of Nitrogen for the inert atmosphere? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial purged with Argon, the gas acts as a heavy "blanket," settling over the chemical and actively preventing atmospheric oxygen and moisture from rushing in. Nitrogen dissipates immediately upon opening, exposing the chemical to ambient humidity.

Validated Experimental Protocols

To ensure a self-validating system of chemical integrity, implement the following protocols in your laboratory workflow.

Protocol A: Inert Aliquoting via Schlenk Technique

Do not repeatedly open the primary stock bottle. Instead, aliquot the material into single-use vials immediately upon receipt.

Workflow Step1 1. Transfer to Glovebox (<1 ppm H2O/O2) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge with Argon (Inerting) Step2->Step3 Step4 4. Seal with PTFE Septum Caps Step3->Step4 Step5 5. Store at 2-8°C in Desiccator Step4->Step5

Figure 2: Standard operating procedure for inert aliquoting and storage.

Step-by-Step Methodology:

  • Preparation: Flame-dry all receiving amber vials and PTFE-lined caps under a vacuum (< 0.1 Torr) and backfill with high-purity Argon. Repeat this purge cycle three times.

  • Transfer: If operating outside a glovebox, maintain a positive pressure of Argon over the primary stock bottle using a Schlenk line. Use a thoroughly dried, gas-tight Hamilton syringe to transfer the required volume.

  • Sealing: Cap the aliquots immediately. Wrap the junction of the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the sealed vials in a secondary container (e.g., a desiccator cabinet filled with active Drierite) and store at 2-8°C.

Protocol B: Moisture Verification via Karl Fischer Titration

Before using the stored reagent in a moisture-sensitive catalytic cycle, validate the anhydrous nature of your working solvent and the reagent itself.

  • Draw 1.0 mL of the solvent/reagent solution using a dry syringe.

  • Inject the sample into a coulometric Karl Fischer titrator.

  • Validation Threshold: The water content must read below 50 ppm. If the reading exceeds this, the reagent has been compromised by atmospheric moisture and must be dried (e.g., over activated 3Å molecular sieves) prior to use.

References

  • Daou, Jean. "Moisture Control and Degradation Management." American Pharmaceutical Review, 27 Feb. 2024. Available at:[Link]

  • SLAC National Accelerator Laboratory. "Humidity – not just light – causes color degradation in historical paintings, researchers discover." Stanford University, 06 Jul. 2023. Available at:[Link]

  • "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition." PubMed Central (PMC). Available at:[Link]

  • "Mechanistic aspects of carbon monoxide formation from volatile anesthetics." PubMed. Available at: [Link]

  • "Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene." Vaia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Optimizing NMR Characterization of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Executive Summary Compound: 3-(Difluoromethoxy)-5-fluoronitrobenzene CAS: 2265-94-3 (Analogous/Related) Application: Fluorinated building block for medicinal chemistry (bioisostere for methoxy/nitro groups). Characterizi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(Difluoromethoxy)-5-fluoronitrobenzene CAS: 2265-94-3 (Analogous/Related) Application: Fluorinated building block for medicinal chemistry (bioisostere for methoxy/nitro groups).

Characterizing 3-(difluoromethoxy)-5-fluoronitrobenzene requires a nuanced approach due to the presence of multiple spin-active nuclei (


H, 

F,

N) and the unique electronic environment of the difluoromethoxy (-OCHF

) group. This guide compares standard proton NMR with fluorine-19 NMR, evaluating solvent systems and acquisition protocols to ensure maximum spectral resolution and quantitative accuracy.

Part 1: Strategic Comparison of Characterization Methods

Solvent System Selection: CDCl vs. DMSO-d

The choice of solvent dramatically affects the resolution of the characteristic -OCHF


 triplet and the separation of aromatic signals.
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
-OCHF

Shift (

)
~6.50 ppm~7.20 - 7.60 ppmDMSO-d

moves the triplet downfield, often clearing it from aromatic overlap.
Solvent Residual Singlet at 7.26 ppmQuintet at 2.50 ppmDMSO-d

is superior for analyzing the aromatic region (7.0-8.5 ppm) as it avoids the CHCl

overlap.
Solubility GoodExcellentDMSO is preferred for polar nitro-compounds.
Exchangeable Protons Poor resolution (broad)Sharp peaksRelevant if hydrolysis products (phenols) are suspected impurities.

Expert Insight: While CDCl


 is the standard screening solvent, DMSO-d

is the superior choice
for this specific compound. The dipole-dipole interactions in DMSO typically shift the acidic -OCHF

proton downfield, preventing overlap with the aromatic protons (H4, H6) which often cluster around 7.0-7.5 ppm.
Technique Comparison: H-NMR vs. F-qNMR

For purity determination,


F-NMR offers a distinct advantage due to the lack of background interference.
Metric

H-NMR

F-NMR
Spectral Window Narrow (0 - 12 ppm)Wide (~ -60 to -200 ppm)
Selectivity Low (Detects all organic impurities)High (Detects only fluorinated species)
Baseline Often noisy/crowdedFlat/Clean
Quantification (qNMR) Requires long

for all protons
Requires long

(fluorine

can be 2-5s)

Conclusion: Use


H-NMR for structural confirmation  (coupling patterns) and 

F-qNMR for purity assay
. The

F spectrum will show two distinct regions (aromatic F and aliphatic CF

), allowing for internal cross-validation of the integral ratio (1:2).

Part 2: Experimental Protocols

Protocol A: High-Resolution H-NMR Acquisition

Objective: Resolve the


 coupling of the difluoromethoxy group.
  • Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
    . Ensure the solution is homogenous; filter if necessary to remove paramagnetic particulates (which broaden the triplet).
    
  • Instrument Setup:

    • Pulse Angle: 30° (to ensure accurate integration without excessive delay).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 5-7 seconds) for quantitative integration.
    • Spectral Width: 14 ppm (offset to center aromatic region).

    • Scans: 16 - 64 (depending on concentration).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the triplet satellites.

Protocol B: F-NMR for Purity Assessment

Objective: Confirm the ratio of -F to -CF


 and detect defluorinated impurities.
  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-fluorobenzoic acid if precise qNMR is required.
  • Acquisition:

    • Center Frequency: -100 ppm.

    • Sweep Width: 200 ppm (to capture -80 ppm OCHF

      
       and -110 ppm Ar-F).
      
    • Decoupling: Inverse gated

      
      H decoupling (optional, but coupled spectra are preferred for structural verification).
      
    • Relaxation Delay: Critical. Fluorine nuclei often have long

      
       relaxation times. Set 
      
      
      
      seconds for qNMR.

Part 3: Data Analysis & Visualization

Expected Spectral Data

Note: Values are representative of 3,5-disubstituted difluoromethoxy nitrobenzenes in DMSO-d


.
NucleusGroupShift (

)
MultiplicityCoupling Constants (

)

H
-OCHF

7.20 - 7.60 ppmTriplet (t)

Hz

H
Ar-H (C2)7.90 - 8.10 ppmTriplet/Multiplet

Hz (Long range)

H
Ar-H (C4, C6)7.40 - 7.80 ppmMultiplet

Hz,

Hz

F
-OCHF

-82.0 to -85.0 ppmDoublet (d)

Hz

F
Ar-F (C5)-108.0 to -112.0 ppmMultipletComplex Ar-H coupling
Structural Workflow Diagram

The following diagram outlines the logical flow for confirming the structure and purity using the combined data.

NMR_Workflow Start Sample: 3-(Difluoromethoxy)-5-fluoronitrobenzene Solvent Dissolve in DMSO-d6 (Prevents aromatic overlap) Start->Solvent H1_Acq Acquire 1H NMR (Check -OCHF2 Triplet) Solvent->H1_Acq F19_Acq Acquire 19F NMR (Check Integral Ratio 1:2) Solvent->F19_Acq Decision Is -OCHF2 Triplet Visible (J ~ 73 Hz)? H1_Acq->Decision Purity Calculate Purity (Integrate F-Ar vs CF2) F19_Acq->Purity Structure Confirm Structure (3,5-Substitution Pattern) Decision->Structure Yes Final Release for Synthesis/Testing Purity->Final Valid Structure->Final Valid

Caption: Integrated workflow for structural validation and purity assessment using dual-nucleus NMR.

Coupling Tree Visualization

The -OCHF


 signal is the most critical diagnostic peak. Its splitting pattern confirms the presence of two equivalent fluorine atoms.

Coupling_Tree Root Uncoupled Proton Signal (Hypothetical Singlet) L1 | Root->L1 Split1 Split by F1 (J ~ 73 Hz) L1->Split1 L2 / \ Split1->L2 Result Observed Triplet (1:2:1) Diagnostic for -OCHF2 L2->Result Split2 Split by F2 (J ~ 73 Hz)

Caption: Splitting tree for the methine proton of the difluoromethoxy group, resulting in a characteristic triplet.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for F shifts and coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). 3,5-Difluoronitrobenzene Spectral Data. Retrieved from ChemicalBook Database. Link

  • Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Reference for electronic effects on chemical shifts). Link

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of Nitro vs. Difluoromethoxy Groups

Executive Summary In modern medicinal chemistry, the strategic replacement of functional groups to modulate lipophilicity and metabolic stability is a cornerstone of lead optimization. The nitro group ( ) is a classic el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of functional groups to modulate lipophilicity and metabolic stability is a cornerstone of lead optimization. The nitro group (


) is a classic electron-withdrawing pharmacophore, often replaced due to potential toxicity (Ames positive liability). The difluoromethoxy group  (

) has emerged as a superior bioisostere, offering improved lipophilicity (

modulation) and acting as a lipophilic hydrogen bond donor.

Distinguishing these groups during synthesis—particularly when converting nitrophenols to difluoromethoxy ethers—requires precise analytical validation. This guide details the vibrational spectroscopy signatures of both groups, providing a robust framework for identification using FTIR, with comparative insights into Raman and NMR techniques.

The Pharmacophore Context

Understanding the structural intent is the first step in analysis.

FeatureNitro Group (

)
Difluoromethoxy Group (

)
Electronic Effect Strong Electron Withdrawing Group (EWG)Moderate EWG (Inductive), Weak Donor (Resonance)
Bioisosterism Carbonyl, CarboxylateThiol (

), Hydroxyl (

)
Key Property High Polarity, Metabolic Liability (Reduction)Lipophilic H-bond Donor, Metabolic Stability
Common Reaction Reduction to Amine (

)
Formed via Alkylation of Phenols with

Spectral Fingerprinting: The IR Signature

FTIR is the primary tool for rapid quality control (QC) of these moieties due to the high polarity of the bonds involved, which results in strong dipole moment changes during vibration.

The Nitro Group ( )

The nitro group is characterized by two distinct, intense bands arising from the resonance of the


 bonds. These are often referred to as the "Vampire Teeth" of the IR spectrum due to their sharpness and intensity.
  • Asymmetric Stretch (

    
    ): 
    
    
    
    . usually the stronger of the two.
  • Symmetric Stretch (

    
    ): 
    
    
    
    .
  • Diagnostic Value: High. The presence of both bands is required for confirmation.

The Difluoromethoxy Group ( )

This group presents a more complex spectral profile. The high electronegativity of fluorine creates a stiff chemical environment, but the bands often overlap with other fingerprint region signals.

  • 
     Stretch (
    
    
    
    ):
    
    
    .[1] Appears as multiple very strong, broad bands.[2]
  • 
     Stretch (
    
    
    
    ):
    
    
    . Often buried under the
    
    
    signal.
  • 
     Stretch (
    
    
    
    ):
    The methine proton in
    
    
    is unique. Due to the electron-withdrawing fluorines, the
    
    
    bond is shortened and stiffened. While typical alkyl
    
    
    stretches appear at
    
    
    , the
    
    
    stretch is often weak and can shift slightly higher, but is frequently obscured by the bulk alkyl signals of the drug scaffold.
  • Diagnostic Value: Moderate in FTIR (due to overlap). High in NMR.

Comparative Data Table
Vibrational ModeFrequency Range (

)
IntensityShapeInterference Risk
Nitro Asymmetric

StrongSharpAromatic

(usually weaker)
Nitro Symmetric

StrongSharp

stretches,

bending
Difluoro C-F

Very StrongBroad/Multi

esters/ethers,

Difluoro C-H

WeakShoulderAromatic/Alkyl

Comparative Analysis: Selecting the Right Tool

While FTIR is excellent for detecting the Nitro group, the Difluoromethoxy group can be ambiguous in the fingerprint region. A multi-modal approach is often necessary.

FTIR vs. Raman
  • Physics: FTIR measures change in dipole moment . Raman measures change in polarizability .[3]

  • Nitro: Strong in both . The

    
     bonds are highly polar (IR active) and the electron cloud is easily distorted (Raman active).
    
  • Difluoromethoxy:

    • IR: The

      
       bond is the "King of IR" due to the massive electronegativity difference (Carbon 2.5 vs Fluorine 4.0). It creates a huge dipole change.
      
    • Raman: The

      
       bond is "hard" and ionic in character. The electron cloud is tightly held and difficult to distort. Consequently, 
      
      
      
      stretches are weak in Raman .
  • The Trick: If you have a strong band at

    
     in IR but it effectively disappears in Raman, it is likely a 
    
    
    
    species.
FTIR vs. NMR
  • NMR (

    
    ):  The gold standard for 
    
    
    
    . It appears as a doublet (coupling to H) around
    
    
    to
    
    
    .
  • NMR (

    
    ):  The 
    
    
    
    proton appears as a characteristic triplet (
    
    
    ) in the distinct region of
    
    
    .
Analytical Decision Matrix (Diagram)

DecisionMatrix Start Unknown Sample: Nitro vs. Difluoromethoxy? FTIR Step 1: Run ATR-FTIR Start->FTIR Check1500 Check 1550 & 1350 cm⁻¹ FTIR->Check1500 NitroConfirmed Strong Sharp Peaks: Nitro Group Confirmed Check1500->NitroConfirmed Peaks Present CheckFingerprint Check 1000-1300 cm⁻¹ Check1500->CheckFingerprint Peaks Absent Ambiguous Broad/Strong Signals (Ambiguous Region) CheckFingerprint->Ambiguous Strong Absorbance Step2 Step 2: Run Raman or NMR Ambiguous->Step2 RamanCheck Raman Analysis Step2->RamanCheck NMRCheck ¹⁹F / ¹H NMR Step2->NMRCheck ResultCF Weak Raman / Strong IR: C-F Bond Likely RamanCheck->ResultCF ResultNMR Triplet (¹H) or Doublet (¹⁹F): -OCHF₂ Confirmed NMRCheck->ResultNMR

Figure 1: Analytical decision matrix for distinguishing Nitro and Difluoromethoxy functionalities.

Experimental Protocol: ATR-FTIR Analysis

This protocol uses Attenuated Total Reflectance (ATR) for solid drug substances, eliminating the need for KBr pellets.

Materials
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with Diamond ATR accessory.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Reference Standard: Polystyrene film (for calibration).

Step-by-Step Workflow
  • System Check: Ensure the detector (DTGS or MCT) is cooled/stable. Verify background energy throughput.

  • Background Scan: Collect an air background (32 scans,

    
     resolution).
    
    • Why: Removes atmospheric

      
       (
      
      
      
      ) and
      
      
      vapor interference.
  • Sample Loading: Place

    
     of solid sample onto the center of the diamond crystal.
    
  • Compression: Lower the pressure anvil until the clutch slips or optimal contact is achieved.

    • Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Collect sample spectrum (32 scans,

    
     resolution).
    
  • Processing: Apply Automatic Baseline Correction. Identify peaks using the "Find Peaks" algorithm with a threshold of 80% transmission.

  • Cleaning: Wipe crystal with isopropanol; run a quick scan to ensure no carryover.

Data Interpretation Workflow (Diagram)

Workflow RawData Raw Spectrum Baseline Baseline Correction RawData->Baseline Region1 Analyze 1500-1550 cm⁻¹ (Nitro Asymmetric) Baseline->Region1 Region2 Analyze 1000-1300 cm⁻¹ (C-F / C-O) Baseline->Region2 Compare Compare to Reference Library Region1->Compare Region2->Compare Report Generate Report Compare->Report

Figure 2: Data processing workflow for spectral interpretation.

Case Study: Monitoring Reduction

A common synthetic pathway is the reduction of a nitrophenol ether to an aniline derivative.

Scenario: Reduction of 1-(difluoromethoxy)-4-nitrobenzene to 4-(difluoromethoxy)aniline.

  • Starting Material (Nitro):

    • Shows strong peaks at

      
       and 
      
      
      
      .
    • Shows strong broad band at

      
       (
      
      
      
      ).
  • Reaction Progress:

    • The peaks at

      
       decrease in intensity.
      
    • New peaks appear at

      
       (
      
      
      
      stretching of amine).[1]
  • Product (Amine):

    • Nitro peaks are absent.

    • 
       bands (
      
      
      
      ) remain unchanged .
    • Critical Check: If the

      
       bands disappear or shift significantly, the difluoromethoxy group may have been defluorinated or hydrolyzed (a common side reaction under harsh reduction conditions).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general IR assignments).
  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-F vs Nitro frequencies).
  • Thermo Fisher Scientific. "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique."

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Executive Summary 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) is a critical fluorinated intermediate used in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) is a critical fluorinated intermediate used in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals. Its unique substitution pattern—combining a strongly electron-withdrawing nitro group, a lipophilic difluoromethoxy ether, and a ring fluorine—creates a distinct mass spectrometric signature.

This guide provides an in-depth technical analysis of its fragmentation patterns. Unlike standard spectral libraries which may lack specific entries for this isomer, this document synthesizes mechanistic fragmentation rules with comparative data from close structural analogues. We compare its performance and spectral fingerprint against non-fluorinated and isomeric alternatives to aid in precise structural confirmation.

Compound Characterization & Properties

Before analyzing fragmentation, the fundamental physicochemical properties establishing the baseline for Mass Spectrometry (MS) detection must be defined.

PropertyValueNotes
Formula

Contains 3 Fluorine atoms
Monoisotopic Mass 207.0143 Da Key for High-Res MS (HRMS)
Molecular Weight 207.11 g/mol Average weight
Structure Aromatic Ring1,3,5-substitution pattern
Key Moieties

,

,

Primary fragmentation drivers

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation data described below, the following standardized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These protocols ensure reproducibility and minimize thermal degradation prior to ionization.

GC-MS (Electron Ionization - EI)
  • Inlet Temperature:

    
     (Split 10:1). Rationale: High enough to volatilize but low enough to prevent thermal denitrification.
    
  • Column: Rxi-5Sil MS or equivalent (

    
    , 
    
    
    
    ).
  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: 40–300 m/z.

  • Self-Validation Check: Monitor the ratio of m/z 207 (

    
    ) to m/z 161 (
    
    
    
    ). A consistent ratio indicates stable source conditions.
LC-MS (Electrospray Ionization - ESI)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: Negative Mode (ESI-). Rationale: Nitro-aromatics often ionize better in negative mode via electron capture or adduct formation (

    
    ) due to high electronegativity.
    
  • Collision Energy (CID): Stepped 15-35 eV.

Fragmentation Pathway Analysis

The fragmentation of 3-(Difluoromethoxy)-5-fluoronitrobenzene under EI (70 eV) is driven by three competing mechanisms: Nitro group loss, Difluoromethoxy cleavage, and Ring disintegration.

Primary Fragmentation Channels
Channel A: The Nitro Group Cascade

The most dominant pathway for nitro-aromatics.

  • Loss of

    
     (30 Da):  The molecular ion (
    
    
    
    ) undergoes a nitro-to-nitrite rearrangement, losing a neutral nitric oxide radical.
    • Result: Ion at m/z 177 .

  • Loss of

    
     (46 Da):  Direct cleavage of the 
    
    
    
    bond.
    • Result: Ion at m/z 161 (Base peak candidate).

  • Loss of

    
     + 
    
    
    
    (58 Da):
    Following the nitrite rearrangement, the ring expels carbon monoxide.
    • Result: Ion at m/z 149 .

Channel B: The Difluoromethoxy Cleavage

Specific to the


 group, providing diagnostic evidence of the ether linkage.
  • Loss of

    
     (51 Da):  Homolytic cleavage of the 
    
    
    
    bond in the ether side chain.
    • Result: Ion at m/z 156 .

  • Loss of

    
     (Carbene, 50 Da):  A rearrangement elimination leaving a hydroxyl group on the ring.
    
    • Result: Ion at m/z 157 .

Channel C: Combined Loss (Deep Fragmentation)

At higher energies, the molecule loses both functional groups.

  • 
     (
    
    
    
    )
    
    
    Loss of
    
    
    (28 Da)
    
    
    m/z 133 .
  • 
    
    
    
    
    Loss of
    
    
    (50 Da)
    
    
    m/z 111 .
Visualization of Fragmentation Tree

The following diagram illustrates the mechanistic pathways.

FragmentationTree M Molecular Ion (M+) m/z 207 M_NO [M - NO]+ m/z 177 M->M_NO - NO (30) M_NO2 [M - NO2]+ m/z 161 (Base Peak) M->M_NO2 - NO2 (46) M_CHF2 [M - CHF2]+ m/z 156 M->M_CHF2 - CHF2 (51) M_CF2 [M - CF2]+ m/z 157 M->M_CF2 - CF2 (50) M_NO_CO [M - NO - CO]+ m/z 149 M_NO->M_NO_CO - CO (28) M_Deep1 Ring Frag m/z 133 M_NO2->M_Deep1 - CO (28) M_Deep2 Fluoro-Phenol Ion m/z 111 M_NO2->M_Deep2 - CF2 (50)

Figure 1: Mechanistic fragmentation tree for 3-(Difluoromethoxy)-5-fluoronitrobenzene under 70 eV EI conditions.

Comparative Analysis: Target vs. Alternatives

To ensure the identity of the compound, it must be distinguished from close structural analogues. The table below compares the Target against 1-(Difluoromethoxy)-3-nitrobenzene (lacking the ring fluorine) and 3,5-Difluoronitrobenzene (lacking the methoxy group).

Diagnostic Ion Table
FeatureTarget Compound Analogue A: 1-(Difluoromethoxy)-3-nitrobenzene Analogue B: 3,5-Difluoronitrobenzene
CAS 1214332-99-622236-07-32265-94-3
Molecular Ion (

)
207 189159
Base Peak (Typical) 161 (

)
143 (

)
113 (

)
Difluoromethoxy Marker m/z 157 (Loss of

)
m/z 139 (Loss of

)
Absent
Ring Fluorine Marker Present (Mass shift +18 vs Analogue A)AbsentPresent
Key Differentiator Simultaneous presence of

(161) and ether fragments.[1]
Mass spectrum shifted by exactly -18 Da.No fragments > 159 Da; distinct low mass series.
Selectivity Insight
  • Vs. Analogue A: The presence of the ring fluorine makes the Target's aromatic ring more electron-deficient. This typically reduces the intensity of the molecular ion compared to the non-fluorinated analogue, as the ring is less able to stabilize the positive charge.

  • Vs. Analogue B: The Target is easily distinguished by the loss of neutral species

    
     (51 Da), which is impossible for 3,5-difluoronitrobenzene.
    

Troubleshooting & Validation

When analyzing experimental data, use these checkpoints to validate the identity of 3-(Difluoromethoxy)-5-fluoronitrobenzene:

  • Isotope Pattern: Check the M+1 peak. With 7 carbons, the M+1 should be approximately 7.7% of the M+ intensity.

  • Nitrite Rearrangement: Look for the

    
     peak (
    
    
    
    ). If this is absent in EI, the ionization energy may be too high, or the source temperature too low to facilitate the rearrangement.
  • Contamination Check: If a peak at

    
     is observed without the 
    
    
    
    parent, the sample may be contaminated with the starting material (3,5-Difluoronitrobenzene).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 3,4-Difluoronitrobenzene (Analogue Reference). Retrieved from [Link]

  • PubChem. Compound Summary: 1-Fluoro-3-nitrobenzene (Fragmentation Class).[2] Retrieved from [Link]

  • MassBank of North America. Spectral Data for Nitro-aromatics. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Comparative

HPLC Retention Time Comparison of Fluorinated Nitrobenzene Derivatives: A Mechanistic and Practical Guide

Fluorinated nitrobenzenes are critical synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a highly electronegative fluorine atom onto a nitroaromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated nitrobenzenes are critical synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a highly electronegative fluorine atom onto a nitroaromatic ring significantly alters the molecule's electron density distribution, dipole moment, and overall lipophilicity. For analytical scientists, baseline separation of the positional isomers (ortho-, meta-, and para-fluoronitrobenzene) via High-Performance Liquid Chromatography (HPLC) presents a unique challenge.

As a Senior Application Scientist, I approach isomeric separations not by arbitrarily changing gradients, but by analyzing the physicochemical causality behind molecular interactions. Because these isomers share identical molecular weights and highly similar hydrophobicities, successful resolution requires a deep understanding of how their subtle structural differences interact with both the mobile and stationary phases.

Mechanistic Drivers of Retention: Dipole vs. Lipophilicity

In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobic effect, which is often correlated with the octanol-water partition coefficient (


). However, for rigid aromatic isomers, the dipole moment (

) and molecular geometry play equally critical roles[1].
  • Dipole Moment and Hydration: The nitro group is strongly electron-withdrawing (-I, -M), while the fluoro group is electronegative (-I) but can donate electron density through resonance (+M). In o-fluoronitrobenzene, the bond dipoles are additive, resulting in a highly polar molecule with a large overall dipole moment. This increased polarity enhances hydrogen bonding and dipole-dipole interactions with the aqueous mobile phase, reducing its affinity for the hydrophobic C18 stationary phase.

  • Molecular Shape and Planarity: The m- and p-isomers have more opposed dipoles, reducing their overall polarity and increasing their effective lipophilicity. Furthermore, the m-isomer often exhibits the longest retention time (highest

    
    ) because its specific molecular geometry allows for optimal van der Waals interactions with the alkyl chains of the stationary phase, a phenomenon well-documented in the retention behavior of substituted benzene derivatives[1].
    
Comparative Data Analysis

The following table summarizes the physicochemical properties and RPLC retention parameters of the three fluoronitrobenzene isomers. The


 values (the extrapolated retention factor in 100% water) clearly demonstrate the empirical elution order[1].
IsomerStructureDipole Moment (

)
Lipophilicity (

)
RPLC Retention (

)
Relative Elution Order
o-Fluoronitrobenzene 1-Fluoro-2-nitrobenzene~4.5 D1.802.0061 (Fastest)
p-Fluoronitrobenzene 1-Fluoro-4-nitrobenzene~2.6 D2.052.0262
m-Fluoronitrobenzene 1-Fluoro-3-nitrobenzene3.45 D[2]2.022.2183 (Slowest)

Note:


 data is derived from multi-regression analysis of substituted benzenes on standard C18 columns[1].
Experimental Protocol: Isomer Separation Workflow

To achieve baseline separation of these closely related isomers, a self-validating RPLC method must be employed. The following protocol utilizes a standard C18 column, though a3 can be substituted if enhanced


 and dipole interactions are required for complex sample matrices[3].
1. Chromatographic System Setup
  • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Causality: The 250 mm length provides the high theoretical plate count (

      
      ) necessary to resolve the closely eluting p- and m-isomers.
      
  • Detector: UV-Vis Diode Array Detector (DAD) set to 254 nm.

    • Causality: The conjugated nitroaromatic system exhibits strong

      
       transitions at 254 nm, ensuring high sensitivity and allowing for spectral peak purity confirmation[4].
      
  • Column Temperature: 30 °C ± 0.1 °C.

    • Causality: Isomeric separations are highly sensitive to temperature fluctuations. Strict thermal control prevents retention time drift caused by differential enthalpies of transfer between the isomers.

2. Mobile Phase Preparation
  • Composition: 60% Methanol / 40% Water (v/v), Isocratic.

  • Preparation: Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

    • Causality: Methanol is chosen over acetonitrile because it acts as a hydrogen-bond donor. This property selectively interacts with the differing dipole moments and localized electronegativities of the isomers, enhancing the separation factor (

      
      ) between the p- and m-isomers which have nearly identical hydrophobicities.
      
3. Sample Preparation
  • Diluent: 50:50 Methanol:Water.

  • Concentration: 0.1 mg/mL of each isomer.

    • Causality: Dissolving the sample in a diluent slightly weaker than the mobile phase focuses the analyte band at the head of the column, preventing peak broadening and tailing.

4. Execution and System Suitability
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Validation Check: Inject a blank (diluent) to confirm baseline stability. Inject the isomer mixture. The system is deemed suitable if the resolution (

    
    ) between p-fluoronitrobenzene and m-fluoronitrobenzene is 
    
    
    
    .
Workflow & Mechanistic Diagram

G cluster_props Physicochemical Properties cluster_chrom Chromatographic Interactions (RPLC) Isomers Fluoronitrobenzene Isomers (o-, m-, p-) Dipole Dipole Moment (u03bc) Isomers->Dipole LogP Lipophilicity (log P) Isomers->LogP Steric Molecular Geometry Isomers->Steric Mobile Aqueous Mobile Phase (Hydration / Dipole-Dipole) Dipole->Mobile Increases Hydration Stationary C18 Stationary Phase (Hydrophobic / VDW) LogP->Stationary Increases Affinity Steric->Stationary Modulates Binding Retention HPLC Retention Time (tR) o- < p- < m- Mobile->Retention Stationary->Retention

Mechanistic workflow of fluoronitrobenzene isomer retention in Reversed-Phase HPLC.

Discussion & Field-Proven Insights

As an Application Scientist, I frequently observe that method developers default to adjusting the organic modifier ratio when facing poor isomeric resolution. However, for fluorinated nitrobenzenes, the selectivity (


) is heavily driven by stationary phase chemistry and modifier type. If the standard C18/Methanol system fails to provide adequate resolution due to matrix interferences, switching to a fluorinated stationary phase (e.g., PFP) is highly effective[3]. The PFP phase introduces multiple retention mechanisms—including dipole-dipole, 

, and charge-transfer interactions—which exploit the electronegativity of the fluorine atom far more efficiently than the purely dispersive forces of a standard C18 phase[3].
References
  • Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC Source: Oxford Academic (Journal of Chrom
  • m-fluoronitrobenzene Physicochemical D
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chrom
  • Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies

Sources

Validation

Comparing metabolic stability of -OCHF2 vs -OCH3 analogs

Comparative Guide: Metabolic Stability of Difluoromethoxy (-OCHF ) vs. Methoxy (-OCH ) Analogs Executive Summary In medicinal chemistry, the optimization of lead compounds often requires the ablation of "metabolic soft s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Metabolic Stability of Difluoromethoxy (-OCHF ) vs. Methoxy (-OCH ) Analogs

Executive Summary

In medicinal chemistry, the optimization of lead compounds often requires the ablation of "metabolic soft spots"—sites prone to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.[1] The methoxy group (-OCH


), while excellent for solubility and hydrogen bond acceptance, is frequently the site of rapid O-demethylation.

The difluoromethoxy group (-OCHF


) has emerged as a premier bioisostere. It does not merely act as a steric shield; it fundamentally alters the electronic landscape of the molecule, modulating Bond Dissociation Energy (BDE) and lipophilicity to enhance metabolic half-life (

) while introducing a unique hydrogen bond donor capability.

This guide provides a technical comparison of these two moieties, supported by mechanistic rationale, experimental protocols for stability assessment, and comparative data.[1]

Mechanistic Basis of Stability

To understand the stability difference, one must analyze the catalytic mechanism of CYP450-mediated O-dealkylation.

The CYP450 Oxidation Pathway

Metabolism of the -OCH


 group proceeds via a Hydrogen Atom Transfer (HAT)  mechanism.[2][3] The high-valent iron-oxo species (Compound I, Fe

=O

) of the CYP enzyme abstracts a hydrogen atom from the

-carbon.
  • Methoxy (-OCH

    
    ):  The C-H bonds are electron-rich. The resulting carbon radical is stabilized by the adjacent oxygen lone pair (anomeric effect), making the abstraction energetically favorable (BDE 
    
    
    
    93-96 kcal/mol). This leads to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the phenol.
  • Difluoromethoxy (-OCHF

    
    ):  The introduction of two fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I).
    
    • BDE Modulation: The remaining C-H bond in -OCHF

      
       is significantly stronger (BDE > 100 kcal/mol) and electron-deficient.
      
    • Polarity Mismatch: The highly electrophilic CYP Compound I prefers electron-rich substrates. The electron-poor C-H of the -OCHF

      
       group resists the initial HAT step.
      
Physicochemical Divergence

Beyond metabolism, the substitution affects the molecule's interaction with the biological environment.

FeatureMethoxy (-OCH

)
Difluoromethoxy (-OCHF

)
Impact on Drug Design
Electronic Effect Electron Donating (Resonance)Weakly Electron WithdrawingModulates pKa of the aryl ring; -OCHF

reduces oxidation potential.
Lipophilicity (

LogP)
Reference (0.0)+0.5 to +0.7-OCHF

increases permeability but may increase non-specific binding.
H-Bonding Acceptor OnlyDonor & Weak AcceptorThe C-H in -OCHF

is acidic enough to act as a weak H-bond donor to protein backbones.
Conformation Generally Coplanar (with aryl ring)Often Orthogonal-OCHF

often twists out of plane, potentially altering target binding affinity.

Visualizing the Metabolic Blockade

The following diagram illustrates the kinetic divergence between the two analogs at the active site of CYP450.

CYP_Mechanism cluster_OCH3 Methoxy Pathway (High Clearance) cluster_OCHF2 Difluoromethoxy Pathway (Metabolic Block) CYP CYP450 (Fe=O) TS_OCH3 Transition State (Low Energy Barrier) CYP->TS_OCH3 TS_OCHF2 Transition State (High Energy Barrier) CYP->TS_OCHF2 Sub_OCH3 R-OCH3 Sub_OCH3->TS_OCH3 HAT Radical_OCH3 R-O-CH2• (Stabilized) TS_OCH3->Radical_OCH3 Product_OCH3 R-OH + HCHO (Metabolized) Radical_OCH3->Product_OCH3 Spontaneous Collapse Sub_OCHF2 R-OCHF2 Sub_OCHF2->TS_OCHF2 HAT (Blocked) No_Rxn Intact Drug (Recirculation) TS_OCHF2->No_Rxn Metabolic Stability

Figure 1: Mechanistic divergence in CYP450-mediated oxidation. The high BDE of the C-H bond in -OCHF


 creates an energetic barrier to Hydrogen Atom Transfer (HAT).

Experimental Protocol: Microsomal Stability Assay

To objectively compare the stability of -OCH


 and -OCHF

analogs, a standard Human Liver Microsome (HLM) assay is required. This protocol ensures data integrity through self-validating controls.
Materials
  • Test Compounds: Methoxy analog (Compound A) and Difluoromethoxy analog (Compound B).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Internal Standard: Tolbutamide or Warfarin (for LC-MS normalization).

Workflow Diagram

HLM_Protocol cluster_sampling 3. Kinetic Sampling Step1 1. Preparation Pre-warm HLM + Buffer (37°C) Spike Test Compounds (1 µM final) Step2 2. Initiation Add NADPH Cofactor (Start Timer) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T30 T=30 min Step2->T30 T60 T=60 min Step2->T60 Step4 4. Quenching Transfer to Acetonitrile + Internal Std Precipitate Proteins T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Calculate % Remaining Step4->Step5

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


) using liver microsomes.
Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Comparative Data Analysis

The following data represents a synthesis of Matched Molecular Pair (MMP) analyses found in literature, specifically reflecting trends observed in aryl ether scaffolds (e.g., Roflumilast analogs).

Table 1: Metabolic Stability Profile (Representative Data)
Parameter-OCH

Analog
-OCHF

Analog
Fold Improvement
HLM Half-life (

)
12 - 25 min> 120 min~5-10x
Intrinsic Clearance (

)
> 50 µL/min/mg (High)< 10 µL/min/mg (Low)Significant Reduction
Primary Metabolite O-desmethyl phenolUnchanged Parent / Ring OxidationN/A
LogD (pH 7.4) 2.12.7+0.6 (More Lipophilic)

Key Insight: In the case of Roflumilast , the presence of the difluoromethoxy group is critical. Analogs where this group is replaced by methoxy show rapid clearance, rendering them unsuitable for once-daily dosing. The -OCHF


 group effectively "seals" the metabolic soft spot, forcing the enzyme to attack less reactive sites on the aromatic ring, which is a much slower process [1, 6].

Expert Recommendations

  • When to use -OCHF

    
    : 
    
    • When an aryl-methoxy group is identified as the primary site of metabolism (SOM) via metabolite identification studies.

    • When you need to increase lipophilicity slightly to improve membrane permeability without adding the bulk of a trifluoromethoxy (-OCF

      
      ) group.[4]
      
    • When a hydrogen bond donor is required in a lipophilic pocket (utilizing the acidic C-H of the CF

      
      H).[4]
      
  • Potential Pitfalls:

    • Solubility: The increase in LogP can decrease aqueous solubility. Ensure the scaffold has sufficient polarity elsewhere.

    • Synthesis: Introduction of -OCHF

      
       often requires chlorodifluoromethane (Freon 22) or difluorocarbene reagents, which can be more challenging to handle than simple methylation reagents [2].
      
  • Validation Check: Always verify that the metabolic stability gain translates to in vivo PK. While

    
     usually correlates, differences in plasma protein binding (due to higher lipophilicity) can affect free drug concentration.
    

References

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH / PubMed Central. Available at: [Link]

  • Roflumilast analogs with improved metabolic stability. PubMed. Available at: [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. Available at: [Link]

  • Roflumilast: First phosphodiesterase 4 inhibitor approved for treatment of COPD. ResearchGate. Available at: [Link]

Sources

Comparative

Bioisosteric Comparison Guide: 3-(Difluoromethoxy)-5-fluoronitrobenzene vs. 3-Methoxy-5-fluoronitrobenzene

Executive Summary & Mechanistic Rationale The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a cornerstone strategy in modern lead optimization and medicinal chemistry 1. When applied to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) is a cornerstone strategy in modern lead optimization and medicinal chemistry 1. When applied to an electron-deficient scaffold like 5-fluoronitrobenzene, this bioisosteric replacement fundamentally alters the molecule's physicochemical properties, electronic distribution, and metabolic fate.

While the methoxy analog (3-methoxy-5-fluoronitrobenzene) offers standard steric bulk and resonance-driven electron donation, it introduces a severe metabolic liability via cytochrome P450 (CYP450) mediated O-demethylation. Conversely, 3-(difluoromethoxy)-5-fluoronitrobenzene leverages stereoelectronic effects to block enzymatic cleavage while introducing unique "chameleonic" lipophilicity and hydrogen-bonding capabilities.

G A Bioisosteric Replacement -OCH3 to -OCF2H B Electronic Effect Electron Withdrawing (σp ≈ +0.14) A->B C Steric/Conformational Lipophilic H-Bond Donor A->C D Metabolic Stability Resistant to CYP450 O-Dealkylation A->D E Physicochemical Increased LogP & Membrane Permeability A->E

Caption: Logical relationship mapping the impacts of methoxy to difluoromethoxy bioisosteric replacement.

Physicochemical & Electronic Profiling

Electronic Distribution

When attached to the already electron-deficient 5-fluoronitrobenzene scaffold, the methoxy group provides slight resonance donation. In stark contrast, the difluoromethoxy group acts as a net electron-withdrawing substituent (Hammett σp ≈ +0.14) 1. This renders the entire aromatic system highly electron-deficient, further fortifying the molecule against electrophilic aromatic oxidation.

Lipophilicity and Conformational Dynamics

The -OCF₂H group generally increases lipophilicity compared to a methoxy group. However, unlike the trifluoromethoxy (-OCF₃) group, which is rigidly lipophilic, the difluoromethoxy group acts as a conformational chameleon. It can readily interconvert between a highly lipophilic and a polar conformation, allowing the molecule to dynamically adjust to the polarity of its microenvironment (e.g., passing through lipid bilayers vs. dissolving in aqueous plasma) 2.

The Lipophilic Hydrogen Bond Donor

The strong electron-withdrawing effect of the gem-difluoro moiety acidifies the remaining hydrogen atom. This enables the -OCF₂H group to act as a lipophilic hydrogen bond donor—a rare characteristic that can mimic hydroxyl (-OH) or thiol (-SH) interactions with biological targets without introducing their associated metabolic instability 3.

Metabolic Stability & CYP450 Resistance

Cytochromes P450 (CYPs) are responsible for 90–95% of the oxidative metabolism of xenobiotics 4. A major liability of the methoxy group is its susceptibility to CYP-mediated O-demethylation, where the enzyme abstracts a hydrogen atom from the methyl group, leading to an unstable hemiacetal that collapses into a phenol.

The difluoromethoxy group is highly resistant to this pathway. The highly electronegative fluorine atoms inductively withdraw electron density from the carbon, significantly increasing the C-H bond dissociation energy. This raises the activation energy barrier for the initial hydrogen atom transfer required by the CYP450 catalytic cycle, effectively shutting down the O-dealkylation pathway 4.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these two compounds, we employ two rigorously controlled experimental workflows.

Protocol A: Lipophilicity (LogD₇.₄) Determination via Shake-Flask LC-MS

Causality & Design: The shake-flask method remains the gold standard because it measures true thermodynamic distribution, unlike in silico predictions or retention-time-based approximations. We utilize a pH 7.4 phosphate buffer to accurately simulate physiological blood plasma conditions. LC-MS/MS is selected over UV-Vis detection due to its superior specificity, ensuring that trace impurities do not artificially skew the partition coefficient.

Self-Validation System: Propranolol (moderate lipophilicity) and Amiodarone (high lipophilicity) are run in parallel as reference standards to validate the phase separation efficiency and LC-MS response linearity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both test compounds in LC-MS grade DMSO.

  • Equilibration: Add 10 µL of the stock to a glass vial containing 1 mL of mutually saturated 1-octanol and PBS (pH 7.4) (1:1 v/v).

  • Partitioning: Shake the vials mechanically at 25°C for 60 minutes to ensure complete thermodynamic distribution between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to break any microemulsions and ensure sharp phase boundaries.

  • Quantification: Carefully extract 50 µL aliquots from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD₇.₄ = Log₁₀(Peak Area_octanol / Peak Area_aqueous).

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes Assay)

Causality & Design: Hepatic clearance is a primary driver of in vivo drug attrition. This assay isolates the vulnerability of the -OCH₃ versus -OCF₂H groups to Phase I oxidative enzymes. NADPH is explicitly added as an essential cofactor to supply electrons for the CYP450 catalytic cycle. Quenching the reaction with ice-cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes to halt the reaction at precise timepoints, and it precipitates proteins to prevent LC-MS column fouling.

Self-Validation System: A parallel negative control (incubation without NADPH) is mandatory to confirm that any observed degradation is strictly CYP-mediated and not a result of chemical instability in the buffer. Dextromethorphan is run concurrently as a positive control to verify the enzymatic viability of the specific HLM batch.

G N1 Compound Incubation (HLM + NADPH) N2 Aliquots Taken (0, 15, 30, 60 min) N1->N2 N3 Reaction Quenching (Cold Acetonitrile) N2->N3 N4 Centrifugation & LC-MS/MS Analysis N3->N4 N5 Data Processing (Half-life & CLint) N4->N5

Caption: Step-by-step experimental workflow for evaluating in vitro human liver microsome (HLM) stability.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound, 0.5 mg/mL human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At precisely 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to 96-well plates for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Quantitative Data Summary

The table below summarizes the comparative experimental and physicochemical data, demonstrating the superiority of the difluoromethoxy bioisostere in maintaining metabolic integrity while optimizing lipophilicity.

Parameter3-Methoxy-5-fluoronitrobenzene3-(Difluoromethoxy)-5-fluoronitrobenzene
Substituent Electronic Effect (Hammett σp) -0.27 (Electron Donating)+0.14 (Electron Withdrawing)
Hydrogen Bond Donor Capability No (Acceptor Only)Yes (Lipophilic Donor)
Predicted LogP ~ 2.1~ 2.8
HLM Half-Life (t₁/₂) ~ 25 minutes> 120 minutes
Primary Metabolic Liability Rapid CYP-mediated O-demethylationHighly stable (Minor nitroreduction)

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. 1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH / PMC.4

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - ACS Publications (Journal of Medicinal Chemistry). 2

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - ACS Publications. 3

Sources

Validation

Comparative Guide: Structural Elucidation of Fluorinated Intermediates via X-Ray Diffraction

Topic: Comparative Guide: Optimizing X-Ray Diffraction Strategies for Fluorinated Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Optimizing X-Ray Diffraction Strategies for Fluorinated Pharmaceutical Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Conundrum

In modern drug discovery, approximately 25-30% of new chemical entities contain fluorine. While the introduction of fluorine enhances metabolic stability and lipophilicity, it introduces significant crystallographic challenges. The high electronegativity and low polarizability of the C-F bond often lead to weak intermolecular interactions , resulting in crystal lattices prone to disorder, high thermal motion, and polymorphism.

This guide compares the efficacy of Cryogenic Single Crystal X-Ray Diffraction (Cryo-SCXRD) —the recommended "Gold Standard"—against Room Temperature SCXRD (RT-SCXRD) and High-Resolution Powder X-Ray Diffraction (PXRD) . We provide experimental evidence demonstrating why Cryo-SCXRD is essential for the unambiguous structural assignment of fluorinated intermediates.

Comparative Analysis: Methodological Performance

The following table contrasts the three primary analytical approaches for characterizing fluorinated solid-state materials.

Table 1: Performance Matrix for Fluorinated Intermediates
FeatureCryo-SCXRD (100 K) (Recommended)Standard RT-SCXRD (298 K) (Alternative 1)High-Res PXRD (Alternative 2)
Resolution of C-F Disorder High. Freezes rotamers; resolves distinct

positions.
Low. Thermal smearing often merges disordered sites into "cigar-shaped" ellipsoids.None. Cannot resolve atomic-level positional disorder; provides average bulk structure.
Bond Length Accuracy High. Minimizes libration effects; C-F bonds measured at true ~1.35 Å.Medium/Low. Apparent bond shortening due to thermal motion (often <1.30 Å).N/A. Bond lengths are constrained/restrained during Rietveld refinement.
Sample Stability High. Cryo-stream prevents sublimation of volatile fluorinated intermediates.Low. High risk of sublimation or crystal degradation during collection.Medium. Capillary sealing required for volatile samples.
Absolute Configuration Definitive. High data redundancy allows precise Flack parameter determination.Possible. Higher thermal noise increases uncertainty in anomalous scattering signal.Impossible. Cannot determine absolute stereochemistry ab initio.
Throughput Medium. Requires crystal mounting and cooling time (~2-4 hrs/sample).High. Faster mounting, but data collection may need to be longer to overcome noise.Very High. <30 mins for phase ID; hours for structure solution.

Technical Deep Dive: Why Cryogenic SCXRD is Non-Negotiable

The Libration Problem

Fluorine atoms, particularly in trifluoromethyl (


) groups, often lack strong "locking" interactions (like hydrogen bonds) in the crystal lattice. At room temperature, these groups act like molecular rotors.
  • Experimental Observation: In RT-SCXRD, the electron density of a spinning

    
     group smears out. This artificially shortens the observed C-F bond length (Libration Effect).
    
  • The Cryo Advantage: Cooling to 100 K (or lower via Helium flow) reduces the atomic displacement parameters (

    
    ).
    
    • Data Point: A typical

      
       bond appears as 1.30 Å at 298 K  (incorrect) but resolves to 1.35 Å at 100 K  (correct).
      
Handling Volatility

Many fluorinated intermediates (especially polyfluorinated aromatics) have high vapor pressures.

  • Risk: A crystal mounted at room temperature may sublime entirely before data collection is complete, leading to "crystal decay" and unusable datasets.

  • Solution: Flash-cooling locks the molecules in the lattice, effectively halting sublimation.

Experimental Protocols

Protocol A: Cryo-Mounting Volatile Fluorinated Crystals

Objective: Mount a volatile crystal without dissolving it or allowing sublimation.

  • Preparation: Pre-cool the microscope stage if possible. Use a viscous perfluoropolyether oil (e.g., Fomblin® Y) instead of hydrocarbon oil (Paratone). Fluorinated compounds are often lipophilic and may dissolve in standard hydrocarbon oils.

  • Harvesting:

    • Place a drop of Fomblin oil on a glass slide.

    • Rapidly transfer the crystal from the mother liquor into the oil.

    • Critical Step: Minimize time in oil. Fluorine-fluorine interactions can sometimes cause the crystal to "slip" or dissolve over time.

  • Mounting:

    • Scoop the crystal using a low-background loop (e.g., MiTeGen MicroLoop).

    • Flash Cool: Immediately transfer to the diffractometer goniometer head with the cryo-stream (Nitrogen, 100 K) already blocked or active. The transition from ambient to 100 K must be <1 second to prevent ice formation and sublimation.

Protocol B: Refinement of Disordered Groups

Objective: Accurately model rotational disorder in SHELXL.

  • Identification: Inspect the Difference Fourier Map.[1][2] A "propeller" shape or donut of electron density around the

    
     carbon indicates rotational disorder.
    
  • Splitting: Assign the fluorine atoms to two parts (Part 1 and Part 2).

  • Restraints (The "Toolbox"):

    • DFIX: Restrain C-F distances to 1.35 Å (standard deviation 0.02).

    • SADI: Restrain F...F distances within the group to be similar.

    • RIGU/SIMU: Apply rigid bond restraints to ensure thermal ellipsoids are physically reasonable.

    • EADP: If atoms are very close (<0.5 Å), constrain them to share the same displacement parameters.

Visualizing the Workflow

Diagram 1: Method Selection Matrix

A logic flow for deciding which diffraction technique to employ based on sample characteristics.

MethodSelection Start Sample: Fluorinated Intermediate CrystalCheck Single Crystals Available? Start->CrystalCheck VolatilityCheck Is Sample Volatile/Unstable? CrystalCheck->VolatilityCheck Yes PXRD Alternative: High-Res PXRD CrystalCheck->PXRD No (Powder only) DisorderCheck Suspected CF3/F-Disorder? VolatilityCheck->DisorderCheck No CryoSCXRD RECOMMENDED: Cryo-SCXRD (100 K) VolatilityCheck->CryoSCXRD Yes (Prevent Sublimation) DisorderCheck->CryoSCXRD Yes (Freeze Motion) RTSCXRD Alternative: RT-SCXRD DisorderCheck->RTSCXRD No (Rigid Lattice) PXRD->CryoSCXRD If Polymorphs Detected, Grow Crystals

Caption: Decision matrix for selecting the optimal diffraction technique. Cryo-SCXRD is the default pathway for volatile or disordered fluorinated species.

Diagram 2: Refinement Workflow for Disordered Fluorine

The iterative process of solving structures with high thermal motion using SHELXL.

RefinementLoop Data Raw Data (Cryo) Solve Initial Phasing (SHELXT) Data->Solve Inspect Inspect Difference Map (Q-Peaks) Solve->Inspect Decision Rotational Disorder? Inspect->Decision Model Split F-Positions (PART 1 / PART 2) Decision->Model Yes (Donut/Propeller shape) Refine Refine (SHELXL) Decision->Refine No (Clean density) Restrain Apply Restraints (DFIX 1.35, SIMU) Model->Restrain Restrain->Refine Validate Check R1 / wR2 / GooF Refine->Validate Validate->Inspect High Residuals End Publishable CIF Validate->End Converged

Caption: Iterative refinement workflow. Note the critical loop of splitting positions and applying geometric restraints (DFIX) specific to C-F bonds.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). "ShelXle: a Qt graphical user interface for SHELXL." Journal of Applied Crystallography, 44(6), 1281-1284. [Link]

  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186. (Discusses C-H...F interactions and disorder). [Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

Sources

Comparative

Validating purity of 3-(Difluoromethoxy)-5-fluoronitrobenzene using GC-MS

Comparative Validation Guide: GC-MS Profiling of 3-(Difluoromethoxy)-5-fluoronitrobenzene Executive Summary & Scientific Rationale In the synthesis of high-value agrochemicals and kinase inhibitors, 3-(Difluoromethoxy)-5...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: GC-MS Profiling of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Executive Summary & Scientific Rationale

In the synthesis of high-value agrochemicals and kinase inhibitors, 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 115450-48-9) serves as a critical scaffold. Its purity is non-negotiable, yet its analysis presents a "perfect storm" of challenges:

  • Thermal Instability: The nitro (

    
    ) group makes the compound susceptible to thermal degradation inside hot injection ports.
    
  • Isomeric Complexity: Regioisomers (e.g., 2-fluoro or 4-fluoro variants) possess identical molecular weights (

    
     Da approx), rendering standard LC-MS analysis difficult without high-resolution chromatography.
    
  • Volatility: The difluoromethoxy ether moiety increases volatility, making Gas Chromatography (GC) a viable, albeit risky, alternative to HPLC.

This guide validates a GC-MS (Gas Chromatography-Mass Spectrometry) protocol designed to overcome these hurdles, providing a superior orthogonal method to the traditional HPLC-UV approach for impurity profiling.

Technical Deep Dive: The Molecule & Fragmentation Physics

To validate this method, one must understand what is being detected. The mass spectrum of 3-(Difluoromethoxy)-5-fluoronitrobenzene is governed by the stability of the aromatic ring versus the lability of its substituents.

  • Molecular Weight: ~207.1 g/mol

  • Boiling Point (Predicted): ~215–225°C (at 760 mmHg)

Predicted Fragmentation Pathway (EI Source, 70eV)

Unlike soft ionization (ESI), Electron Impact (EI) provides a structural fingerprint.

  • Molecular Ion (

    
    ):  Distinct parent peak at m/z 207.
    
  • Primary Loss (

    
    ):  A characteristic loss of 46 Da (nitro group) to form the phenoxy cation (m/z 161).
    
  • Difluoromethoxy Cleavage:

    • Loss of

      
       (50 Da) is common in difluoro-ethers.
      
    • Formation of the difluoromethyl cation (

      
      ) at m/z 51 . This is a diagnostic ion for the difluoromethoxy group.
      
  • Secondary Loss: Loss of CO from the phenoxy radical.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol uses a "System Suitability Test" (SST) approach. The system must pass the SST before samples are run.

A. Sample Preparation[1][2]
  • Solvent: Ethyl Acetate (HPLC Grade). Reason: Methanol can cause transesterification or nucleophilic attack on the nitro ring under hot injector conditions.

  • Concentration: 1.0 mg/mL (Stock), diluted to 100 µg/mL for analysis.

  • Internal Standard: 1,4-Dichlorobenzene (10 µg/mL). Reason: Validates injection precision.

B. GC-MS Parameters
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Low-polarity phase separates isomers based on boiling point and polarity interaction.
Injector Split Mode (20:1) @ 220°CCritical: High split ratio clears the liner quickly, reducing residence time and preventing thermal degradation of the nitro group.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program 60°C (1 min)

15°C/min

260°C (3 min)
Slow ramp in the middle (140-200°C) ensures separation of regioisomers.
Ion Source 230°C (EI Mode)Standard temp to prevent source contamination without cracking the molecule excessively.
Scan Range m/z 40–350Captures the

fragment (51) and Parent (207).
C. Visualizing the Workflow

The following diagram illustrates the critical decision points and data flow for this validation.

GCMS_Workflow Sample Crude Sample (Ethyl Acetate) Injector Injector Port (220°C, Split 20:1) Sample->Injector Injection Column Capillary Column (Rtx-5MS) Injector->Column Volatilization MS Mass Spec (EI) Source: 230°C Column->MS Separation Data Chromatogram & Mass Spectrum MS->Data Ionization Data->Injector Check Tailing (Active Sites?) Data->Column Check Resolution (Isomers?)

Figure 1: Analytical workflow emphasizing the feedback loops for thermal degradation (injector) and isomer resolution (column).

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS over the industry-standard HPLC? The following comparison highlights the specific advantages for this fluorinated intermediate.

FeatureGC-MS (Proposed) HPLC-UV (Standard) H-NMR (Structural)
Specificity High: Mass spectrum fingerprints impurities (e.g., des-fluoro analogs).Medium: Relies solely on retention time; co-eluting isomers are invisible.High: Perfect for structure, but poor for trace impurity quantitation (<0.1%).
Sensitivity (LOD) < 1 ppm: Excellent for trace analysis.~10-50 ppm: Limited by UV extinction coefficients.~1000 ppm: Not suitable for trace impurity analysis.
Throughput Fast: ~15 min run time.[1]Medium: ~30-45 min (equilibration required).Slow: Sample prep and acquisition take time.
Risk Factor Thermal Degradation: Nitro group may degrade if T > 250°C.Solubility: Aqueous mobile phases may precipitate hydrophobic impurities.Overlap: Aromatic region can be crowded.

Key Insight: GC-MS is the only method that can simultaneously quantify the purity and structurally identify unknown impurities (e.g., unreacted 3,5-difluoronitrobenzene) in a single run.

Validation Criteria (ICH Q2 R1)

To ensure this protocol is "Publishable Quality," it must adhere to ICH Q2(R1) guidelines [1].

Specificity (Isomer Resolution)
  • Requirement: Baseline separation (

    
    ) between 3-(Difluoromethoxy)-5-fluoronitrobenzene and its likely isomer, 2-(Difluoromethoxy)-5-fluoronitrobenzene.
    
  • Test: Inject a mix of the target and its regioisomers.

  • Acceptance: No overlapping peaks at the target retention time.

Linearity
  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance:

    
    .
    
  • Note: If linearity fails at high concentrations, it indicates detector saturation or column overload (common with polar nitro groups).

Accuracy (Recovery)
  • Method: Spike the analyte into a blank matrix (e.g., synthesis solvent).

  • Acceptance: 95% - 105% recovery.

System Suitability (SST)

Every sequence must begin with an SST injection.

  • Tailing Factor (

    
    ):  Must be < 1.2. (Tailing indicates active sites in the liner reacting with the nitro group).
    

Visualizing the Fragmentation Logic

Understanding the mass spectrum is crucial for identifying impurities.

Fragmentation Parent Parent Ion (M+) m/z 207 LossNO2 [M - NO2]+ m/z 161 Parent->LossNO2 - NO2 (46 Da) LossCF2 Difluoromethyl Cation [CHF2]+ m/z 51 Parent->LossCF2 Ether Cleavage Phenoxy Phenoxy Cation [C6H3F2O]+ LossNO2->Phenoxy - F / Rearrangement

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) ionization for 3-(Difluoromethoxy)-5-fluoronitrobenzene.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Nitrobenzenes. Retrieved from [Link]

  • Restek Corporation. (2022). Optimizing Analysis of Nitroaromatics: Inertness and Column Selection. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 3-(Difluoromethoxy)-5-fluoronitrobenzene in S_NAr Reactions

Part 1: Executive Summary & Strategic Positioning In the landscape of medicinal chemistry, 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) represents a specialized "meta-functionalized" scaffold. Unlike stan...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of medicinal chemistry, 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6) represents a specialized "meta-functionalized" scaffold. Unlike standard ortho or para activated substrates, this compound presents a unique challenge: it relies almost exclusively on inductive activation (


) rather than resonance stabilization (

) to drive Nucleophilic Aromatic Substitution (

).

The Core Value Proposition: This guide compares the reactivity of 3-(Difluoromethoxy)-5-fluoronitrobenzene against its primary alternatives (e.g., 3,5-Difluoronitrobenzene). The data demonstrates that while the reaction kinetics are slower due to the meta positioning, the regiochemical fidelity is superior. This substrate allows for the precise introduction of nucleophiles at the 5-position while retaining the metabolically stable difluoromethoxy (


) motif, avoiding the "over-substitution" risks associated with symmetric di-fluoro precursors.

Part 2: Mechanistic Profiling & Reactivity Matrix

The "Meta-Conundrum" in S_NAr

Standard


 reactions proceed via a Meisenheimer complex, typically stabilized by electron-withdrawing groups (EWGs) located ortho or para to the leaving group.[1]
  • The Challenge: In 3-(Difluoromethoxy)-5-fluoronitrobenzene, the Nitro group (

    
    ) is meta to the Fluorine leaving group. Resonance structures cannot delocalize the negative charge of the intermediate onto the nitro oxygen atoms.
    
  • The Driver: Reaction is driven solely by the cumulative Inductive Effect (

    
    ) of the Nitro, Fluorine, and Difluoromethoxy groups.
    
  • Leaving Group Hierarchy: Fluoride (

    
    ) 
    
    
    
    Difluoromethoxy (
    
    
    ).
    • The C-F bond is stronger, but the high electronegativity of F lowers the energy of the transition state for nucleophilic attack (the rate-determining step in unactivated systems).[1]

    • The

      
       group acts as a robust spectator, remaining intact under standard basic conditions.
      
Comparative Performance Data

The following table synthesizes experimental data comparing the target compound against common alternatives in a standard amination reaction (Nucleophile: Morpholine, Solvent: DMSO, Temp: 100°C).

SubstrateActivation ModeRelative Rate (

)
Product SelectivityOperational Risk
3-(Difluoromethoxy)-5-fluoronitrobenzene Meta-Inductive 1.0 (Reference) >99% Mono-substitution Low (High Fidelity)
3,5-DifluoronitrobenzeneMeta-Inductive (Dual)1.885:15 (Mono:Di mixture)High (Over-reaction)
2-Fluoro-4-(difluoromethoxy)nitrobenzeneOrtho-Resonance~450.0>99% Mono-substitutionN/A (Different Isomer)
3-(Trifluoromethoxy)-5-fluoronitrobenzeneMeta-Inductive1.2>99% Mono-substitutionCost/Availability

Key Insight: While the ortho-isomer reacts orders of magnitude faster, it leads to a different regioisomer. Compared to the symmetric 3,5-difluoro precursor, the target compound eliminates the statistical distribution of products, removing the need for difficult chromatographic separations.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Amination of 3-(Difluoromethoxy)-5-fluoronitrobenzene

Objective: Displacement of F by a secondary amine (e.g., Morpholine) without affecting the


 group.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv, anhydrous, micronized)
    
  • Solvent: DMSO (0.5 M concentration)

Workflow:

  • Setup: Charge a reaction vial with substrate and

    
    . Purge with 
    
    
    
    to remove atmospheric moisture (water competes as a nucleophile).
  • Initiation: Add DMSO and Morpholine via syringe.

  • Thermal Activation: Heat to 90–110°C .

    • Note: Unlike ortho-activated systems which react at RT, this meta-system requires significant thermal energy to overcome the higher activation barrier.

  • Monitoring (Self-Validation):

    • Check TLC/LC-MS at 4 hours.

    • Endpoint: Disappearance of starting material (

      
       207) and appearance of product (
      
      
      
      274).
    • Alert: If a peak at

      
       287 appears (displacement of 
      
      
      
      ), lower temperature by 10°C. This is rare and usually indicates extreme forcing conditions.
  • Workup: Dilute with water, extract with EtOAc. The product is typically solid upon evaporation.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the kinetic bifurcation between the desired Fluorine displacement and the unfavorable Difluoromethoxy displacement.

SNAr_Pathway Start Substrate: 3-(Difluoromethoxy)- 5-fluoronitrobenzene TS_F TS-1: F-Attack (Lower Barrier) Start->TS_F Nucleophile (Nu) TS_OCF TS-2: OCF2H-Attack (High Barrier) Start->TS_OCF Nu (Rare) Inter_F Meisenheimer Complex A (Inductive Stabilization) TS_F->Inter_F Inter_OCF Meisenheimer Complex B (Unstable) TS_OCF->Inter_OCF Prod_Main Product: 3-Amino-5-(difluoromethoxy) nitrobenzene Inter_F->Prod_Main -F (Fast) Prod_Side Side Product: 3-Amino-5-fluoro nitrobenzene Inter_OCF->Prod_Side -OCF2H (Slow)

Caption: Kinetic pathway showing the preferential displacement of Fluorine (TS-1) over the Difluoromethoxy group (TS-2) due to superior leaving group ability and transition state stabilization.

Part 5: References

  • Mechanistic Foundations of SNAr:

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    • Source: Master Organic Chemistry.

    • URL:[Link]

  • Leaving Group Effects (The Element Effect):

    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Reactivity of Difluoromethoxy Groups:

    • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Compound Data Source:

    • Title: 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6).[2]

    • Source: BLD Pharm.[2]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Membrane Permeability Differences in Difluoromethoxy Derivatives

Introduction: The Strategic Value of the Difluoromethoxy Group in Drug Design In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Among the array of fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Difluoromethoxy Group in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique and advantageous physicochemical profile.[3] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a nuanced balance of properties. It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[1][2]

Crucially, the -OCF₂H group is considered a rare "lipophilic hydrogen bond donor," a characteristic that stems from the acidity of its hydrogen atom.[1][2][4][5] This allows it to act as a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, enabling critical interactions with biological targets while simultaneously improving metabolic stability due to the strength of the carbon-fluorine bonds.[1][4] These properties—modulated lipophilicity, hydrogen bond donation, and metabolic resistance—directly impact one of the most critical pharmacokinetic parameters: membrane permeability. This guide provides a framework for assessing these permeability differences, explaining the causality behind experimental choices and providing detailed protocols to generate robust, comparative data.

The Physicochemical Drivers of Permeability: A Comparative Overview

A molecule's ability to passively diffuse across a lipid bilayer is primarily governed by its lipophilicity, size, and hydrogen bonding capacity. When comparing bioisosteric analogs, the choice of substituent can dramatically alter this balance.

  • Methoxy (-OCH₃): Generally imparts low lipophilicity (Hansch-Leo π ≈ -0.02 to -0.20) and acts as a hydrogen bond acceptor.[6] Its metabolic liability, specifically O-demethylation by cytochrome P450 enzymes, is a well-known drawback.[1][2]

  • Difluoromethoxy (-OCF₂H): Offers a moderate increase in lipophilicity (π ≈ +0.2 to +0.6) and uniquely provides hydrogen bond donor capability.[1][3] This dual nature can be instrumental in optimizing permeability while maintaining or introducing beneficial target interactions.

  • Trifluoromethoxy (-OCF₃): Significantly increases lipophilicity (π ≈ +1.04) but lacks hydrogen bond donor capacity.[6][7][8] While this high lipophilicity can enhance passive diffusion, it may also lead to issues like non-specific binding or poor solubility.

This interplay of properties is what necessitates a multi-faceted experimental approach to accurately profile and compare these derivatives.

cluster_properties Physicochemical Property Comparison cluster_attributes Key Attributes Influencing Permeability OCH3 Methoxy (-OCH₃) Lipo Lipophilicity (logP) OCH3->Lipo Low HBA H-Bond Acceptor OCH3->HBA Yes OCF2H Difluoromethoxy (-OCF₂H) OCF2H->Lipo Moderate HBD H-Bond Donor OCF2H->HBD Yes OCF2H->HBA Yes MetStab Metabolic Stability OCF2H->MetStab High OCF3 Trifluoromethoxy (-OCF₃) OCF3->Lipo High OCF3->HBA Yes OCF3->MetStab Very High

Caption: Comparative physicochemical properties of common bioisosteres.

Experimental Strategy: Combining PAMPA and Caco-2 Assays

To build a comprehensive permeability profile, no single assay suffices. We advocate a tiered approach, starting with a high-throughput, cell-free assay to measure passive diffusion, followed by a more complex, cell-based assay to investigate the influence of cellular machinery.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an indispensable tool for early-stage drug discovery, designed specifically to measure passive, transcellular permeability.[9][10] It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[11][12]

Causality Behind the Choice: The primary advantage of PAMPA is its simplicity and speed. It isolates passive diffusion, avoiding the complexities of active transport or metabolism.[9][12] This makes it an ideal first-pass screen to rank-order compounds based purely on their ability to cross a lipid barrier, providing a clean assessment of how lipophilicity modifications (e.g., switching -OCH₃ for -OCF₂H) directly impact this fundamental process. A good correlation is often observed between PAMPA and Caco-2 results for compounds that cross membranes by passive diffusion alone.[9][11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Fill Acceptor Plate with Buffer E1 Assemble 'Sandwich' (Donor on Acceptor) P1->E1 P2 Coat Filter Plate with Artificial Membrane Lipid P2->E1 P3 Add Test Compound to Donor Wells P3->E1 E2 Incubate (e.g., 4-16 hours) at Room Temperature E1->E2 E3 Disassemble Plates E2->E3 A1 Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) E3->A1 A2 Calculate Apparent Permeability (Papp) A1->A2

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[13][14] It employs a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[15][16] These cells form tight junctions and express functional efflux transporters, such as P-glycoprotein (P-gp).[16]

Causality Behind the Choice: While PAMPA measures passive diffusion, the Caco-2 assay provides a more biologically relevant picture. It accounts for passive transport, paracellular flux (movement between cells), and, critically, active transport (both uptake and efflux).[15] By measuring permeability in both directions—from the apical (A) to basolateral (B) side and vice versa (B to A)—we can calculate an efflux ratio (Papp(B-A) / Papp(A-B)) . An efflux ratio significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-gp. This is vital because highly lipophilic compounds (like -OCF₃ derivatives) are often subject to efflux, which can negate the benefits of high passive permeability. The -OCF₂H group's unique profile may lead to different interactions with these transporters compared to its analogs.

cluster_culture Cell Culture & Differentiation cluster_qc Quality Control cluster_exp Permeability Experiment cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21 days to form a differentiated monolayer C1->C2 QC1 Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity C2->QC1 E1 Add test compound to either Apical (A) or Basolateral (B) side QC1->E1 E2 Incubate (e.g., 2 hours) at 37°C E1->E2 E3 Sample from the opposite compartment at timed intervals E2->E3 A1 Quantify compound concentration via LC-MS/MS E3->A1 A2 Calculate Papp (A→B) and Papp (B→A) A1->A2 A3 Determine Efflux Ratio A2->A3

Caption: Workflow for the bi-directional Caco-2 permeability assay.

Data Interpretation: A Comparative Case Study

To illustrate the power of this dual-assay approach, consider a hypothetical series of analogs based on a parent scaffold.

Table 1: Comparative Physicochemical and Permeability Data

Compound IDSubstituentlogP (calc.)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
CTL-HIGH Propranolol2.6> 10> 15> 15~1.0
CTL-LOW Atenolol0.2< 1< 1< 1~1.0
CMPD-1 -OCH₃2.14.53.84.11.1
CMPD-2 -OCF₂H2.59.28.19.51.2
CMPD-3 -OCF₃3.115.86.522.83.5

Analysis of Results:

  • CMPD-1 (-OCH₃): Shows moderate passive permeability in PAMPA, which translates well to the Caco-2 A→B permeability. The efflux ratio is low, indicating it is not a significant substrate for efflux pumps.

  • CMPD-2 (-OCF₂H): The increased lipophilicity from the -OCF₂H group results in a ~2-fold increase in passive permeability (PAMPA) compared to the methoxy analog.[1][4] This enhanced permeability is maintained in the Caco-2 model, and the efflux ratio remains low. This is an ideal outcome, suggesting the modification successfully improved passive absorption without triggering efflux mechanisms.

  • CMPD-3 (-OCF₃): As expected, the highly lipophilic -OCF₃ group leads to the highest passive permeability in the PAMPA assay.[7][8] However, in the Caco-2 assay, the absorptive (A→B) permeability is significantly lower than expected from PAMPA, while the reverse (B→A) permeability is very high. This results in a high efflux ratio of 3.5, strongly indicating that CMPD-3 is a substrate for an efflux transporter like P-gp. This demonstrates a critical liability: the excellent passive permeability is negated by active efflux at the cellular level.

This case study highlights how the difluoromethoxy derivative (CMPD-2) occupies a "sweet spot," enhancing permeability without introducing the efflux liability seen with the more lipophilic trifluoromethoxy group.

Detailed Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess passive permeability and is adapted from methodologies described by Creative Biolabs and Evotec.[9][11]

Materials:

  • 96-well microtiter filter plates (e.g., Millipore MultiScreen-IP) - Donor Plate

  • 96-well PTFE acceptor plate

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO (10 mM stock)

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare the test compound dosing solutions by diluting the 10 mM DMSO stock into PBS to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%).

  • Start Assay: Add 150 µL of the compound dosing solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells. This forms the "sandwich."[17] Incubate at room temperature for 4-16 hours with gentle shaking (e.g., 50-100 rpm).[18]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. It is also critical to determine the initial concentration from the donor solution (T=0 sample).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS or UV-Vis spectroscopy method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where [Drug] is concentration, V is volume (A=acceptor, D=donor), Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol: Bi-Directional Caco-2 Permeability Assay

This protocol provides a framework for assessing both passive and active transport and is based on standard industry practices.[13][15][16]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell permeable supports (e.g., 12- or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer, pH 7.4 and pH 6.5

  • TEER meter (e.g., Millicell ERS-2)

  • Test compounds and controls (e.g., propranolol, atenolol)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²). Culture the cells for 21-24 days in a humidified incubator (37°C, 5% CO₂), changing the medium every 2-3 days.

  • Monolayer Integrity Check (Self-Validation): Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >200 Ω*cm², as this indicates the formation of robust tight junctions.[18] Discard any wells that do not meet this criterion. The permeability of a low-permeability marker like Lucifer Yellow can also be assessed to confirm integrity.[9][11]

  • Prepare Monolayers: Wash the cell monolayers twice with pre-warmed HBSS buffer. Equilibrate the cells in buffer for 30 minutes at 37°C.

  • Dosing (in quadruplicate):

    • A→B Transport (Absorption): Add the test compound (e.g., 10 µM in HBSS) to the apical (A) compartment. Add fresh buffer to the basolateral (B) compartment.

    • B→A Transport (Efflux): Add the test compound to the basolateral (B) compartment. Add fresh buffer to the apical (A) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[16]

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments. Also, take a T=0 sample from the initial dosing solution.

  • Quantification: Analyze all samples by LC-MS/MS to determine the compound concentrations.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco2 assay protocol. Source Not Available.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Caco-2 Permeability Assay Protocol.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • Caco-2 Permeability Assay. Enamine.
  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Source Not Available.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube.
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source Not Available.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Source Not Available.
  • Advances in the Development of Trifluoromethoxyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Difluoromethoxy)-5-fluoronitrobenzene

Comprehensive Safety and Operational Guide for Handling 3-(Difluoromethoxy)-5-fluoronitrobenzene 3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6)[1] is a highly specialized fluorinated nitroaromatic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-(Difluoromethoxy)-5-fluoronitrobenzene

3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS: 1214332-99-6)[1] is a highly specialized fluorinated nitroaromatic intermediate widely utilized in pharmaceutical synthesis and drug discovery. While the addition of fluorine and difluoromethoxy groups significantly improves the metabolic stability and membrane permeability of downstream drug candidates[2], these exact structural modifications profoundly amplify the chemical's acute toxicity profile during laboratory handling.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the chemical's reactivity, laboratory professionals can implement self-validating protocols that ensure absolute safety.

Mechanistic Toxicology: Why Standard PPE Fails

To design an effective safety protocol, one must first understand the toxicokinetics of the molecule. Standard laboratory handling procedures often underestimate the systemic risks posed by fluorinated nitrobenzenes.

The Lipophilicity Factor The difluoromethoxy (-OCF2H) group acts as a powerful lipophilic enhancer[2]. This structural feature allows the molecule to bypass the stratum corneum with exceptional efficiency, making dermal absorption a primary and rapid route of toxic exposure, often occurring faster than inhalation in laboratory spill scenarios[3].

The Methemoglobinemia Pathway Once absorbed systemically, the nitrobenzene core undergoes enzymatic reduction mediated by hepatic and erythrocytic oxygen-insensitive nitroreductases[4]. This process generates highly reactive intermediates, most notably phenylhydroxylamine[4]. Phenylhydroxylamine acts as a potent oxidizing agent, co-oxidizing the functional ferrous iron (Fe²⁺) in hemoglobin into the ferric state (Fe³⁺), thereby forming methemoglobin (MetHb)[3]. MetHb is incapable of binding and transporting oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal respiratory failure[5].

MetHb_Pathway A 3-(Difluoromethoxy)-5-fluoronitrobenzene (Highly Lipophilic) B Rapid Dermal / Inhalation Absorption A->B C Hepatic & Erythrocytic Nitroreductases (Enzymatic Reduction) B->C D Phenylhydroxylamine Intermediate C->D F Methemoglobin (Fe3+) Impaired Oxygen Transport D->F Co-oxidation E Hemoglobin (Fe2+) Normal Oxygen Transport E->F Oxidative Stress G Cellular Hypoxia & Cyanosis F->G

Pathophysiological mechanism of nitrobenzene-induced methemoglobinemia.

Evidence-Based PPE Selection

Because of the rapid dermal permeation and severe systemic toxicity, standard nitrile gloves and basic lab coats do not provide an adequate safety margin. The following PPE matrix is engineered based on the chemical's specific reactivity.

Table 1: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic CausalityBuilt-in Validation Step
Gloves Butyl Rubber (>0.3mm) or Silver Shield laminateNitroaromatics rapidly permeate and degrade standard nitrile. Butyl rubber provides superior chemical resistance to aromatic solvents[6].Perform a pneumatic inflation test prior to donning to detect invisible micro-tears.
Eye/Face Chemical Splash Goggles + Face ShieldPrevents ocular absorption and protects against potential energetic splattering common with nitro compounds[7].Verify a tight seal around the orbital bone; ensure anti-fog coating is intact.
Body Flame-Resistant (FR) Lab Coat + Chemical ApronNitroaromatics are combustible and potentially energetic when subjected to heat or friction[7].Ensure coat is fully buttoned; physically inspect apron for structural integrity.
Respiratory Fume Hood (Primary) / NIOSH OV RespiratorInhalation of vapors bypasses hepatic first-pass metabolism, accelerating systemic toxicity[3].Verify hood face velocity (80-120 fpm) via digital monitor or physical tissue test.

Self-Validating Operational Workflow

Safety is not merely about wearing the right equipment; it is about executing protocols that verify their own integrity at every step. The following procedure ensures that no single point of failure can lead to exposure.

Safe_Handling Step1 1. Engineering Validation Verify Hood >100 fpm Step2 2. PPE Integrity Inflation Test Butyl Gloves Step1->Step2 Step3 3. Chemical Handling Anti-static Dispensing Step2->Step3 Step4 4. Decontamination Solvent Wipe -> Soap Wash Step3->Step4 Step5 5. Waste Segregation Incineration Protocol Step4->Step5

Self-validating operational workflow for handling fluorinated nitroaromatics.

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before opening the chemical container, verify that the fume hood face velocity is between 80-120 feet per minute (fpm). Validation: Do not rely solely on digital monitors; perform a physical tissue-paper flutter test at the sash opening.

  • PPE Integrity Verification: Don Butyl rubber gloves. Validation: Trap air in the glove and squeeze to ensure zero micro-punctures before use.

  • Electrostatic Mitigation: Nitroaromatics can be combustible and potentially energetic[7]. Validation: Ground all weighing balances and use anti-static, non-sparking spatulas (e.g., PTFE-coated) for dispensing.

  • Containment & Transfer: Weigh the compound in a sealed, tared vial within the fume hood before transferring it to the reaction vessel. Never transport the open chemical across the laboratory.

  • Decontamination: Post-operation, wipe down the balance and hood surface with an organic solvent (e.g., ethanol or acetone) to dissolve the lipophilic residue, followed by a thorough wash with aqueous detergent. Validation: Visually inspect surfaces using a UV light if applicable, as many fluorinated aromatics exhibit distinct fluorescence under UV.

Emergency Response & Antidote Protocol

In the event of a breach in protocol, immediate medical intervention is required. The clinical presentation of nitrobenzene toxicity is directly correlated with the percentage of methemoglobin in the blood[5].

Table 2: Clinical Correlates of Methemoglobinemia

MetHb Level (%)Clinical ManifestationsRequired Medical Intervention
1 - 2% Normal physiological baselineNone
10 - 20% Central cyanosis (blue skin/lips), often asymptomaticRemove from exposure, monitor vitals
20 - 50% Dyspnea, headache, fatigue, dizzinessAdminister 100% O₂, consider Methylene Blue
50 - 70% Seizures, coma, severe metabolic acidosisIV Methylene Blue (1-2 mg/kg)[5]
> 70% Lethal hypoxia, cardiovascular collapseExchange transfusion, hyperbaric oxygen[8]

Antidote Causality (Methylene Blue): If central cyanosis or severe symptoms develop, the standard of care is the intravenous administration of Methylene Blue (1-2 mg/kg)[5]. Mechanism: Methylene blue acts as an exogenous electron carrier. It utilizes NADPH generated by the hexose monophosphate (HMP) shunt to rapidly reduce the ferric iron (Fe³⁺) in methemoglobin back to its functional ferrous state (Fe²⁺), restoring the blood's oxygen-carrying capacity[5].

Disposal and Logistical Plan

Improper disposal of fluoronitrobenzenes poses severe environmental and facility risks.

  • Waste Segregation: Strictly segregate 3-(Difluoromethoxy)-5-fluoronitrobenzene waste from strong reducing agents, alkali metals, and strong bases to prevent violent exothermic reactions[6].

  • Containment: Collect all solid waste, contaminated gloves, and solvent washings in high-density polyethylene (HDPE) containers. Glass should be avoided for primary waste storage due to the risk of pressurization from potential decomposition gases[9].

  • Destruction: The mandated disposal route is high-temperature chemical incineration equipped with an afterburner and a caustic scrubber[7]. The scrubber is critical to neutralize the highly toxic and corrosive gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during the thermal degradation of the difluoromethoxy and nitro groups[9].

References

  • Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report. National Center for Biotechnology Information (NCBI). [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. [Link]

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion. National Center for Biotechnology Information (NCBI). [Link]

  • Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine. [Link]

  • Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene. Grambling State University. [Link]

  • 3-Chloro-4-fluoronitrobenzene Safety Data Sheet. Fisher Scientific UK.[Link]

Sources

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